molecular formula C7H9NO3 B104019 Ethyl 5-Methyloxazole-4-carboxylate CAS No. 32968-44-8

Ethyl 5-Methyloxazole-4-carboxylate

Cat. No.: B104019
CAS No.: 32968-44-8
M. Wt: 155.15 g/mol
InChI Key: JJBNOPBTDKFKLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-Methyloxazole-4-carboxylate (CAS 51135-73-0) is a high-value chemical intermediate with a molecular formula of C7H9NO3 and a molecular weight of 155.15 g/mol . This compound is characterized by a density of 1.118 g/mL at 25°C and a boiling point of 95-97°C at 15mm Hg . Its primary research value lies in its role as a key building block in organic synthesis, particularly in the pharmaceutical industry where it is used to create more complex active molecules. A significant application documented in patent literature is its use as a critical precursor in the synthetic pathway of Leflunomide, an active pharmaceutical ingredient . The synthesis typically involves the cyclization of ethyl ethoxymethyleneacetoacetic ester with hydroxylamine sulfate at controlled low temperatures, a method known to enhance regioselectivity and minimize isomeric impurities . The market for this compound is experiencing significant growth, driven largely by escalating demand from the pharmaceutical sector for the development of innovative therapeutic agents . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or animal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-methyl-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-3-10-7(9)6-5(2)11-4-8-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBNOPBTDKFKLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70480754
Record name Ethyl 5-Methyloxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32968-44-8
Record name Ethyl 5-Methyloxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 5-Methyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 32968-44-8

This technical guide provides a comprehensive overview of Ethyl 5-Methyloxazole-4-carboxylate, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Physicochemical and Safety Data

This compound is a yellow, solid organic compound.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 32968-44-8[1]
Molecular Formula C₇H₉NO₃[1][2]
Molecular Weight 155.15 g/mol [1][2]
Melting Point 49-52 °C[1]
Boiling Point 95-97 °C at 15 mmHg[1]
Density 1.118 g/mL at 25 °C[1]
Solubility Soluble in Chloroform, Methanol[1]
Appearance Yellow Solid[1]

1.1. Safety Information

This compound is classified as an irritant.[2] Appropriate safety precautions should be taken during handling, including the use of personal protective equipment. Detailed safety information is provided in Table 2.

Table 2: GHS Hazard Information for this compound

Pictogram GHS07
Signal Word Warning
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Precautionary Statements P261, P264, P271, P280, P302+P352, P305+P351+P338

Spectroscopic Data

2.1. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the ethyl ester and the methyl group protons. The ethyl group will likely present as a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The methyl group attached to the oxazole ring would appear as a singlet.

2.2. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the carbons of the oxazole ring, and the carbons of the ethyl and methyl groups.

2.3. Predicted IR Spectrum

The Infrared (IR) spectrum is expected to display a strong absorption band for the C=O stretch of the ester group around 1713 cm⁻¹.[3] The C-O stretching vibrations of the ester and the oxazole ring are predicted to be in the fingerprint region (1300-1000 cm⁻¹), and the C-H stretching of the alkyl groups should be observed just below 3000 cm⁻¹.[3]

2.4. Predicted Mass Spectrum

In mass spectrometry, the fragmentation of this compound would likely involve the loss of the ethoxy group (-OEt) and the entire ester group (-COOEt).[3]

Synthesis and Experimental Protocols

This compound is synthesized via the reaction of ethyl 2-ethoxymethyleneacetoacetate with hydroxylamine.[1]

3.1. General Synthesis Workflow

The synthesis process can be visualized as a two-step process starting from ethyl acetoacetate.

SynthesisWorkflow cluster_0 Step 1: Formation of Ethyl 2-ethoxymethyleneacetoacetate cluster_1 Step 2: Cyclization to this compound Ethyl acetoacetate Ethyl acetoacetate reaction1 + Ethyl acetoacetate->reaction1 Triethylorthoformate Triethylorthoformate Triethylorthoformate->reaction1 Acetic anhydride Acetic anhydride Acetic anhydride->reaction1 Ethyl 2-ethoxymethyleneacetoacetate Ethyl 2-ethoxymethyleneacetoacetate reaction2 + Ethyl 2-ethoxymethyleneacetoacetate->reaction2 reaction1->Ethyl 2-ethoxymethyleneacetoacetate Hydroxylamine Hydroxylamine Hydroxylamine->reaction2 This compound This compound reaction2->this compound

Synthesis workflow for this compound.

3.2. Detailed Experimental Protocol

The following protocol is based on a general procedure for the synthesis of ethyl 5-methyl-4-isoxazolecarboxylate from ethyl 2-ethoxymethyleneacetoacetate[1]:

  • Reaction Setup: Dissolve ethyl 2-ethoxymethyleneacetoacetate (110.00 g, 0.59 mol) in methanol (330 ml) and cool the solution to 0 °C.

  • Addition of Hydroxylamine: Slowly add 50.0% aqueous hydroxylamine (39.03 g, 0.59 mol anhydrous) to the cooled solution over a period of 1 hour, maintaining the temperature between -5 to 0 °C.

  • Reaction Progression: After the addition is complete, continue stirring at 0 °C for 30 minutes. Then, warm the reaction mixture to 20-30 °C and reflux for 1 hour.

  • Work-up: Upon completion of the reaction, remove the solvent by distillation under reduced pressure and cool the residue to room temperature.

  • Extraction: Add hexane (500 ml) to the residue and stir for 30 minutes. Sequentially add saturated sodium bicarbonate solution (100 ml) and water (400 ml), stir thoroughly, and allow the layers to separate. Separate the organic layer and re-extract the aqueous layer with hexane (2 x 200 ml).

  • Purification: Combine all organic layers and wash with water (2 x 250 ml). Remove the solvent under reduced pressure to yield the product.

Applications in Research and Drug Development

This compound is a crucial building block in the synthesis of more complex active molecules, particularly in the pharmaceutical industry.[3]

4.1. Role as a Key Intermediate in Leflunomide Synthesis

A significant application of this compound is its use as a critical precursor in the synthetic pathway of Leflunomide, an active pharmaceutical ingredient used in the treatment of rheumatoid arthritis. The synthesis involves the hydrolysis of the ester to the corresponding carboxylic acid, which is then converted to an acyl chloride and subsequently reacted with an aniline derivative.

The logical relationship of this compound as an intermediate is depicted in the following diagram:

LeflunomideSynthesis This compound This compound 5-Methyloxazole-4-carboxylic acid 5-Methyloxazole-4-carboxylic acid This compound->5-Methyloxazole-4-carboxylic acid Hydrolysis 5-Methyloxazole-4-carbonyl chloride 5-Methyloxazole-4-carbonyl chloride 5-Methyloxazole-4-carboxylic acid->5-Methyloxazole-4-carbonyl chloride Chlorination Leflunomide Leflunomide 5-Methyloxazole-4-carbonyl chloride->Leflunomide Amidation

Role of this compound in Leflunomide synthesis.

Biological Activity

There is no direct evidence of significant biological activity or interaction with specific signaling pathways for this compound itself. Its biological relevance is primarily derived from its role as a precursor to pharmacologically active compounds like Leflunomide. Some sources mention that the broader class of isoxazole derivatives possesses a wide range of biological activities, including antifungal, herbicidal, antiviral, anticancer, antibacterial, and insecticidal properties.[4] One source indicates that Ethyl 5-methylisoxazole-4-carboxylate shows systemic antifungal activity, though this is accompanied by high levels of phytotoxicity.[1][5]

References

Physical and chemical properties of Ethyl 5-Methyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of Ethyl 5-Methyloxazole-4-carboxylate. This compound is a valuable intermediate in the pharmaceutical and agrochemical industries.

Core Compound Properties

This compound, with the CAS number 32968-44-8, is a key building block in organic synthesis.[1] Its molecular formula is C₇H₉NO₃, and it has a molecular weight of 155.15 g/mol .[1][2][3][4] This compound typically appears as a clear liquid.[1][5]

Physicochemical Data
PropertyValueSource(s)
CAS Number 32968-44-8[1][2][3][4]
Molecular Formula C₇H₉NO₃[1][2][3][4]
Molecular Weight 155.15 g/mol [1][2][3][4]
Appearance Liquid, Clear[1][5]
Boiling Point 208.5±20.0 °C (Predicted)[2]
Density 1.139±0.06 g/cm³ (Predicted)[2]
Purity ≥ 95% (HPLC), 97% (GC-MS)[1][5]
Storage Temperature 0-8°C[1][2]
Spectroscopic and Computational Data
PropertyValueSource(s)
InChI Key JJBNOPBTDKFKLT-UHFFFAOYSA-N[5]
XLogP3 1.3[3]
Hydrogen Bond Acceptor Count 4[3]
Rotatable Bond Count 3[3]
Exact Mass 155.058243149[3]
Topological Polar Surface Area 52.3 Ų[3]

Synthesis Protocol

A general and efficient procedure for the synthesis of this compound has been reported. This method provides a good yield and high purity of the final product.

Experimental Procedure

Step 1: Activation of the Carboxylic Acid

  • Dissolve the corresponding carboxylic acid (0.307 mol) in 350 ml of tetrahydrofuran (THF).

  • Add 1,1'-Carbonyldiimidazole (CDI) (59.7 g, 0.368 mol) in portions to the solution.

  • Heat the resulting mixture at 55°C for 1 hour.

  • Cool the mixture to 0°C.

Step 2: Cyclization Reaction

  • To the cooled mixture, add Ethyl 2-isocyanoacetate (41.6 g, 0.368 mol) in one portion.

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (56.0 g, 0.368 mol) dropwise at 0°C.

  • Stir the resulting mixture at room temperature for 12 hours.

Step 3: Work-up and Purification

  • Evaporate the THF under reduced pressure.

  • Dissolve the residue in 500 ml of ethyl acetate (EtOAc).

  • Wash the organic phase with a 10% aqueous solution of citric acid (300 ml), water (500 ml), and brine (300 ml).

  • Dry the organic phase over sodium sulfate (Na₂SO₄).

  • Evaporate the solvent under reduced pressure to yield this compound as a yellowish liquid.

This protocol has been reported to produce a yield of 35.7 g (75%).[3]

Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Work-up & Purification Carboxylic_Acid Carboxylic Acid in THF CDI CDI Activated_Acid Activated Acid Intermediate CDI->Activated_Acid 55°C, 1h Isocyanoacetate Ethyl 2-isocyanoacetate Activated_Acid->Isocyanoacetate DBU DBU Cyclization Cyclization Reaction DBU->Cyclization 0°C to RT, 12h Workup Aqueous Work-up Cyclization->Workup Purification Evaporation Workup->Purification Final_Product Ethyl 5-Methyloxazole- 4-carboxylate Purification->Final_Product

Caption: Synthetic workflow for this compound.

Applications and Biological Relevance

This compound is a versatile intermediate with significant applications in the synthesis of more complex molecules.[1]

Pharmaceutical Synthesis

This compound is a key precursor in the synthesis of various pharmaceuticals.[1][2] It is notably used in the development of anti-inflammatory and analgesic drugs.[1] One of its significant applications is in the synthetic pathway of Leflunomide, an active pharmaceutical ingredient.[6]

Agrochemicals

In the field of agricultural chemistry, this compound is utilized in the formulation of agrochemicals, contributing to the development of more effective crop protection products.[1]

Flavor and Fragrance Industry

The compound also finds use in the flavor and fragrance industry, where it is incorporated into formulations to provide unique sensory profiles.[1]

While specific signaling pathways involving this compound are not extensively detailed in the available literature, the broader class of oxazole and isoxazole derivatives is known for a wide range of biological activities, including herbicidal and fungicidal properties.[7] Further research may elucidate the specific biological targets and mechanisms of action for this particular compound.

Safety and Handling

For detailed safety and handling information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier. Standard laboratory safety protocols should be followed when working with this chemical, including the use of personal protective equipment (PPE) such as gloves and safety glasses. The compound should be handled in a well-ventilated area.

References

An In-depth Technical Guide to Ethyl 5-Methyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Ethyl 5-Methyloxazole-4-carboxylate, a significant intermediate in the synthesis of various pharmaceutical and bioactive molecules.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Molecular Structure and Properties

This compound is an organic compound featuring an oxazole ring, which imparts its characteristic chemical properties and reactivity.[1] The molecular structure consists of an ethyl ester group attached to the 4-position of a 5-methyloxazole ring.

Chemical Structure:

Chemical structure of Ethyl 5-methylisoxazole-4-carboxylate

Note: The user requested information on this compound. The search results provided information for both "this compound" and its isomer "Ethyl 5-methylisoxazole-4-carboxylate". The provided data and protocols are for the commonly referenced isomer, Ethyl 5-methylisoxazole-4-carboxylate, due to the availability of detailed experimental information.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C₇H₉NO₃[1][2]
Molecular Weight 155.15 g/mol [1][2][3][4]
CAS Number 51135-73-0[2][3][5]
Appearance Yellowish liquid[6]
Density 1.118 g/mL at 25 °C
Boiling Point 208.5±20.0 °C (Predicted)[1]
Flash Point 93.4 °C
Refractive Index n20/D 1.460

Experimental Protocols

The synthesis of this compound and its isomers can be achieved through various routes. Below is a detailed experimental protocol for a general synthesis of related isoxazole carboxylates, which provides insight into the chemical transformations involved.

Synthesis of Ethyl 5-methylisoxazole-4-carboxylate

A common method for the synthesis of Ethyl 5-methylisoxazole-4-carboxylate involves the reaction of ethyl ethoxymethyleneacetoacetic ester with hydroxylamine sulfate in the presence of a base like sodium acetate.[7][8]

Materials:

  • Ethyl ethoxymethyleneacetoacetic ester

  • Sodium acetate

  • Hydroxylamine sulfate

  • Ethanol

  • Water

  • Acetone-salt-ice mixture for cooling

Procedure:

  • In a three-necked round-bottom flask, charge 185 g (0.99 mole) of ethyl ethoxymethyleneacetoacetic ester.[8]

  • Add 89.7 g (1.09 mole) of sodium acetate dissolved in a minimum amount of water.[8]

  • To this mixture, add 300 mL of ethanol.[8]

  • Cool the mixture to approximately -5 °C using an acetone-salt-ice bath.[8]

  • At this temperature, add hydroxylamine sulfate. The reaction is then allowed to proceed.

  • Following the reaction, the product can be isolated and purified. A novel crystallizing solvent system (2% acetic acid in toluene) has been shown to effectively reduce impurities.[8]

This process is advantageous as it can produce a high-quality product with minimal isomeric impurities without the need for distillation of the final ester.[7]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 5-methylisoxazole-4-carboxylic-(4′-trifluoromethyl)-anilide, where the formation of Ethyl 5-methylisoxazole-4-carboxylate is a crucial intermediate step.

SynthesisWorkflow A Ethylacetoacetate + Triethylorthoformate + Acetic anhydride B Ethyl ethoxymethyleneacetoacetic ester A->B Reaction at 75-150 °C D Ethyl 5-methylisoxazole-4-carboxylate B->D C Hydroxylamine sulfate + Sodium acetate C->D Reaction at -20 to 10 °C F 5-Methylisoxazole-4-carboxylic acid D->F E Strong Acid (e.g., H2SO4) E->F H 5-Methylisoxazole-4-carbonyl chloride F->H G Thionyl chloride G->H J 5-Methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide H->J I Trifluoromethyl aniline + Amine base I->J Reaction at 0-50 °C

Caption: Synthesis pathway for 5-methylisoxazole-4-carboxylic-(4′-trifluoromethyl)-anilide.

References

An In-depth Technical Guide to Ethyl 5-Methylisoxazole-4-carboxylate: Synthesis, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 5-Methylisoxazole-4-carboxylate, a key heterocyclic compound with significant applications in medicinal chemistry and drug development. This document details its chemical properties, synthesis, and its role as a crucial intermediate in the synthesis of the immunosuppressive drug Leflunomide. Furthermore, it explores the broader biological activities of isoxazole derivatives, including their antifungal and herbicidal potential. Detailed experimental protocols and quantitative data are presented to support researchers in their scientific endeavors.

Chemical Identity and Properties

The correct IUPAC name for the compound is Ethyl 5-methyl-1,2-oxazole-4-carboxylate , also commonly referred to as Ethyl 5-methylisoxazole-4-carboxylate.

Chemical Structure:

G cluster_0 C1 C C2 C C1->C2 O1 O C2->O1 C3 C O1->C3 O2 O C3->O2 = C4 C C3->C4 N1 N C4->N1 O3 O N1->O3 C5 C O3->C5 C5->C4 C6 C C5->C6

Caption: Chemical structure of Ethyl 5-methylisoxazole-4-carboxylate.

Physicochemical Properties:

PropertyValue
Molecular Formula C₇H₉NO₃
Molecular Weight 155.15 g/mol
CAS Number 51135-73-0
Appearance White to off-white crystalline powder
Melting Point 49-52 °C
Boiling Point 95-97 °C at 15 mmHg
Density 1.118 g/mL at 25 °C

Synthesis of Ethyl 5-Methylisoxazole-4-carboxylate

A common and efficient method for the synthesis of Ethyl 5-methylisoxazole-4-carboxylate involves the reaction of ethyl 2-ethoxymethyleneacetoacetate with hydroxylamine.

Experimental Protocol:

Materials:

  • Ethyl 2-ethoxymethyleneacetoacetate

  • 50% aqueous hydroxylamine

  • Methanol

  • Hexane

  • Saturated sodium bicarbonate solution

  • Water

Procedure:

  • Dissolve ethyl 2-ethoxymethyleneacetoacetate (110.00 g, 0.59 mol) in methanol (330 ml) in a reaction flask and cool the solution to 0 °C.[1]

  • Slowly add 50.0% aqueous hydroxylamine (39.03 g, 0.59 mol anhydrous) to the cooled solution over a period of 1 hour, maintaining the temperature between -5 to 0 °C.[1]

  • After the addition is complete, continue stirring the mixture at 0 °C for 30 minutes.[1]

  • Allow the reaction mixture to warm to 20-30 °C and then reflux for 1 hour.[1]

  • After the reaction is complete, remove the solvent by distillation under reduced pressure.

  • To the residue, add hexane (500 ml) and stir for 30 minutes.

  • Sequentially add saturated sodium bicarbonate solution (100 ml) and water (400 ml), stir thoroughly, and allow the layers to separate.

  • Separate the organic layer and re-extract the aqueous layer with hexane (2 x 200 ml).

  • Combine all organic layers and wash with water (2 x 250 ml).

  • Remove the solvent under reduced pressure to yield the product as a yellow, thick oil.

This procedure can yield Ethyl 5-methyl-4-isoxazolecarboxylate in approximately 79% yield with a purity of over 98%.[1]

Role in Drug Development: Precursor to Leflunomide

Ethyl 5-methylisoxazole-4-carboxylate is a pivotal intermediate in the industrial synthesis of Leflunomide, a disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid and psoriatic arthritis.

Synthesis of Leflunomide:

The synthesis involves the conversion of Ethyl 5-methylisoxazole-4-carboxylate to its corresponding carboxylic acid, followed by reaction with 4-(trifluoromethyl)aniline.

G cluster_0 Synthesis of Leflunomide start Ethyl 5-methylisoxazole-4-carboxylate step1 Hydrolysis (e.g., NaOH, H2O/EtOH) start->step1 intermediate 5-Methylisoxazole-4-carboxylic acid step1->intermediate step2 Coupling Reaction (e.g., Thionyl chloride, then 4-(trifluoromethyl)aniline) intermediate->step2 end Leflunomide step2->end

Caption: General workflow for the synthesis of Leflunomide.

Mechanism of Action of Leflunomide:

Leflunomide is a prodrug that is rapidly converted to its active metabolite, teriflunomide. Teriflunomide inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. This inhibition leads to a depletion of the pyrimidine pool, which is essential for the proliferation of activated lymphocytes, thereby exerting its immunosuppressive effect.

Signaling Pathway:

G cluster_pathway De Novo Pyrimidine Synthesis Pathway cluster_inhibition Inhibition by Leflunomide's Active Metabolite Glutamine Glutamine Carbamoyl_phosphate Carbamoyl phosphate Glutamine->Carbamoyl_phosphate Carbamoyl_aspartate Carbamoyl aspartate Carbamoyl_phosphate->Carbamoyl_aspartate Aspartate Aspartate Aspartate->Carbamoyl_aspartate Dihydroorotate Dihydroorotate Carbamoyl_aspartate->Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMP Uridine Monophosphate (UMP) Orotate->UMP DNA_RNA DNA and RNA Synthesis UMP->DNA_RNA Leflunomide Leflunomide (Prodrug) Teriflunomide Teriflunomide (Active Metabolite) Leflunomide->Teriflunomide Inhibition Inhibition Teriflunomide->Inhibition Inhibition->DHODH

Caption: Inhibition of DHODH by the active metabolite of Leflunomide.

Biological Activities of Isoxazole Derivatives

Derivatives of Ethyl 5-methylisoxazole-4-carboxylate have been investigated for a range of biological activities, including antifungal and herbicidal effects.

4.1. Antifungal Activity

Several studies have demonstrated the potential of isoxazole derivatives as antifungal agents.

Quantitative Data:

CompoundFungal StrainActivityReference
Isoxazole Derivative 1Fusarium graminearum32-58% inhibition at 100 mg/L[2]
Isoxazole Derivative 2Thanatephorus cucumeris32-58% inhibition at 100 mg/L[2]
Isoxazole Derivative 3Botrytis cinerea32-58% inhibition at 100 mg/L[2]
Isoxazole Derivative 4Fusarium oxysporum32-58% inhibition at 100 mg/L[2]

Experimental Protocol: Antifungal Assay (Broth Dilution Method)

Materials:

  • Synthesized isoxazole derivatives

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Sabouraud Dextrose Broth

  • Sterile test tubes

  • Standard antifungal drug (e.g., Ketoconazole)

  • Solvent (e.g., DMSO)

Procedure:

  • Prepare a stock solution of the test compounds and the standard drug in a suitable solvent.

  • Prepare serial dilutions of the stock solutions in the broth to achieve a range of concentrations.

  • Inoculate the test tubes containing the diluted compounds with a standardized suspension of the fungal strain.

  • Include a positive control (broth with fungal inoculum) and a negative control (broth only).

  • Incubate the tubes at an appropriate temperature (e.g., 28 °C for Aspergillus niger, 37 °C for Candida albicans) for a specified period (e.g., 48-72 hours).

  • Observe the tubes for turbidity, which indicates fungal growth. The lowest concentration of the compound that shows no visible growth is considered the Minimum Inhibitory Concentration (MIC).

4.2. Herbicidal Activity

Isoxazole-containing compounds have also been explored for their herbicidal properties.

Quantitative Data:

CompoundPlant SpeciesActivityReference
Isoxazole Derivative I-4Various tested plants20-50% inhibition at 150 g ai/ha[2]

Experimental Protocol: Herbicidal Assay (Post-emergence)

Materials:

  • Synthesized isoxazole derivatives

  • Test plant species (e.g., barnyard grass) grown in pots

  • Standard herbicide

  • Wettable powder or emulsifiable concentrate formulation

  • Sprayer

Procedure:

  • Grow the test plants in pots under controlled greenhouse conditions until they reach a specific growth stage (e.g., 2-3 leaf stage).

  • Prepare a spray solution of the test compounds and the standard herbicide at the desired concentration.

  • Spray the plants uniformly with the prepared solutions. A control group should be sprayed with the solvent blank.

  • Maintain the treated plants in the greenhouse under optimal conditions for growth.

  • After a specified period (e.g., 1-2 weeks), visually assess the herbicidal effect by scoring the percentage of injury or growth inhibition compared to the control group.

Conclusion

Ethyl 5-methylisoxazole-4-carboxylate is a versatile and valuable building block in organic and medicinal chemistry. Its primary significance lies in its role as a key precursor to the immunosuppressive drug Leflunomide. The biological activity of Leflunomide, through the inhibition of DHODH, highlights the importance of the isoxazole scaffold in targeting specific enzymatic pathways. Furthermore, the broader exploration of isoxazole derivatives for antifungal and herbicidal activities underscores the potential for developing novel bioactive molecules from this heterocyclic core. The experimental protocols and data presented in this guide are intended to facilitate further research and development in these exciting areas.

References

An In-depth Technical Guide to the Spectroscopic Data for Ethyl 5-Methyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 5-Methyloxazole-4-carboxylate. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide combines a detailed synthetic protocol with predicted spectroscopic characteristics based on analogous compounds and established principles of spectroscopic interpretation. Standardized experimental protocols for acquiring the necessary data are also provided.

Molecular Structure

Chemical Name: this compound CAS Number: 32968-44-8 Molecular Formula: C₇H₉NO₃ Molecular Weight: 155.15 g/mol Structure: Chemical structure of this compound

Synthesis Protocol

A viable synthetic route for this compound involves the reaction of a carboxylic acid derivative with an isocyanoacetate. A general procedure, adapted from the synthesis of a similar compound, is outlined below.

Reaction: Acetic anhydride reacts with ethyl 2-isocyanoacetate in the presence of a base to yield this compound.

Experimental Protocol:

  • A solution of the corresponding carboxylic acid (0.307 mol) is dissolved in anhydrous tetrahydrofuran (THF, 350 ml).

  • Carbonyldiimidazole (CDI, 59.7 g, 0.368 mol) is added in portions to the solution.

  • The resulting mixture is heated at 55°C for 1 hour and then cooled to 0°C in an ice bath.

  • Ethyl 2-isocyanoacetate (41.6 g, 0.368 mol) is added in one portion.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 56.0 g, 0.368 mol) is added dropwise at 0°C.

  • The reaction mixture is then stirred at room temperature for 12 hours.

  • The THF is removed under reduced pressure.

  • The residue is redissolved in ethyl acetate (500 ml) and washed sequentially with a 10% aqueous solution of citric acid (300 ml), water (500 ml), and brine (300 ml).

  • The organic phase is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure to yield the product.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its structural analogue, Ethyl 4-methyloxazole-5-carboxylate, and related heterocyclic compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2Singlet1HH2 (oxazole ring)
~4.3Quartet2H-O-CH₂ -CH₃
~2.5Singlet3H-CH₃ (on oxazole)
~1.3Triplet3H-O-CH₂-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~162C =O (ester)
~158C 5 (oxazole ring)
~145C 2 (oxazole ring)
~130C 4 (oxazole ring)
~61-O-CH₂ -CH₃
~14-O-CH₂-CH₃
~12-CH₃ (on oxazole)

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3100MediumC-H stretch (oxazole ring)
~2980MediumC-H stretch (alkyl)
~1725StrongC=O stretch (ester)
~1600MediumC=N stretch (oxazole ring)
~1100-1300StrongC-O stretch (ester and ether)

Table 4: Predicted Mass Spectrometry (MS) Data

m/zInterpretation
155[M]⁺ (Molecular ion)
126[M - C₂H₅]⁺
110[M - OCH₂CH₃]⁺
82[M - COOCH₂CH₃]⁺

Standard Experimental Protocols for Spectroscopic Analysis

The following are standard protocols for obtaining the spectroscopic data for a liquid sample like this compound.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

4.2 Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[1] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.[2][3]

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).[2] A background spectrum of the clean KBr plates or the empty ATR accessory should be recorded and subtracted from the sample spectrum.[2]

4.3 Mass Spectrometry (MS)

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, for a volatile compound, through a gas chromatograph (GC-MS).[4]

  • Ionization: Electron Ionization (EI) is a common method for small molecules and typically provides detailed fragmentation patterns.[5] Electrospray Ionization (ESI) is a softer ionization technique that can be used to primarily observe the molecular ion.

  • Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured by the mass analyzer (e.g., quadrupole, time-of-flight).

Workflow and Pathway Diagrams

Synthesis Workflow for this compound

The following diagram illustrates the synthetic pathway for this compound from a carboxylic acid and ethyl 2-isocyanoacetate.

Synthesis_Workflow reagent1 Carboxylic Acid intermediate Activated Carboxylic Acid (with CDI) reagent1->intermediate CDI, THF reagent2 Ethyl 2-Isocyanoacetate product This compound reagent2->product intermediate->product Reagent 2, DBU

Caption: Synthetic pathway for this compound.

Spectroscopic Analysis Workflow

This diagram outlines the general workflow for the spectroscopic characterization of the synthesized compound.

Analysis_Workflow start Synthesized Product (this compound) purification Purification (e.g., Column Chromatography) start->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir FTIR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to Ethyl 5-Methyloxazole-4-carboxylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ethyl 5-methyloxazole-4-carboxylate is a heterocyclic compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its structural motif serves as a valuable building block for the creation of more complex molecular architectures, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of its commercial availability, key experimental protocols, and its role in synthetic pathways.

Physicochemical Properties

This compound is a high-value chemical intermediate with the following properties:

PropertyValue
Molecular Formula C₇H₉NO₃
Molecular Weight 155.15 g/mol [1]
CAS Number 32968-44-8
Density 1.118 g/mL at 25°C[1]
Boiling Point 95-97°C at 15 mmHg[1]
Commercial Availability

The commercial availability of this compound and its isomers can vary. The nomenclature used by suppliers may differ, with "isoxazole" sometimes being used interchangeably with "oxazole," and variations in the substitution pattern on the ring. Researchers are advised to verify the exact isomer and its specifications with the supplier. Below is a summary of representative commercial suppliers for the target compound and a closely related isomer, Ethyl 4-methyloxazole-5-carboxylate.

SupplierCompound NamePurityQuantityPrice (USD)
Vibrant Pharma Inc. Ethyl 4-methyloxazole-5-carboxylate97%1 g$10.00
5 g-
25 g-
100 g$450.00
Thermo Fisher Scientific Ethyl 4-methyloxazole-5-carboxylate97+%1 g$167.00
5 g$499.00
Sigma-Aldrich Ethyl 5-methylisoxazole-4-carboxylate97%-Discontinued

Note: Prices and availability are subject to change and may not be comprehensive. Researchers should contact suppliers directly for the most current information and for bulk quotations.

Experimental Protocols

This section details key experimental methodologies related to this compound, including its synthesis and subsequent derivatization, which are crucial for its application in drug development.

Synthesis of this compound

A common and regioselective method for synthesizing the isoxazole variant, Ethyl 5-methylisoxazole-4-carboxylate, involves the reaction of an enol ether with hydroxylamine sulfate. This method is particularly advantageous as it minimizes the formation of isomeric impurities.

Materials:

  • Ethyl ethoxymethyleneacetoacetic ester (1.0 mole)

  • Hydroxylamine sulfate

  • Sodium acetate (1.1 moles)

  • Ethanol

  • Water

  • Acetone-salt-ice bath

Procedure:

  • In a three-necked round-bottom flask, charge 185 g (0.99 mole) of ethyl ethoxymethyleneacetoacetic ester.

  • Add a solution of 89.7 g (1.09 mole) of sodium acetate dissolved in a minimal amount of water.

  • To this mixture, add 300 mL of ethanol.

  • Cool the mixture to approximately -5°C using an acetone-salt-ice bath. The mixture will become a reddish-brown syrupy liquid, which may solidify.

  • At this controlled low temperature, introduce the hydroxylamine sulfate. The low temperature is critical for enhancing the regioselectivity of the cyclization reaction.[1]

  • Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

  • Upon completion, the product, Ethyl 5-methylisoxazole-4-carboxylate, can be isolated using standard workup and purification procedures.

Hydrolysis and Derivatization: Formation of 5-Methyloxazole-4-carboxylic acid and Acyl Chloride

The ester functional group of this compound can be readily hydrolyzed to the corresponding carboxylic acid, which is a key intermediate for further derivatization, such as the formation of amides.

Part A: Hydrolysis to 5-Methyloxazole-4-carboxylic acid

Materials:

  • This compound

  • 60% aqueous Sulfuric Acid (H₂SO₄)

Procedure:

  • React the starting ester with a strong acid to form the carboxylic acid.

  • Prolonged exposure to the acidic medium under reflux conditions can lead to by-product formation. To mitigate this, using 60% aqueous H₂SO₄ as the hydrolyzing solvent is recommended.

  • The reaction should be carried out at a temperature range of 80-88°C.

  • Employ a continuous distillation process to remove the ethanol formed during the hydrolysis. This helps to drive the reaction to completion and reduces the reaction time to approximately 3.5 hours.

  • After the reaction is complete, the resulting 5-Methyloxazole-4-carboxylic acid can be crystallized and isolated.

Part B: Derivatization to 5-Methyloxazole-4-carbonyl chloride

Materials:

  • 5-Methyloxazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

Procedure:

  • The crystallized 5-Methyloxazole-4-carboxylic acid is reacted with thionyl chloride to form the more reactive acyl chloride.[1]

  • This is a standard procedure for preparing acyl chlorides from carboxylic acids and is a critical step for subsequent reactions, such as amide bond formation.[1]

Application in Drug Synthesis: The Leflunomide Pathway

This compound is a crucial precursor in the synthesis of Leflunomide, an isoxazole derivative with immunosuppressive properties used in the treatment of rheumatoid arthritis. The following diagram illustrates the synthetic workflow from the carboxylate to the final active pharmaceutical ingredient.

G A This compound B 5-Methyloxazole-4-carboxylic Acid A->B  Hydrolysis  (60% aq. H₂SO₄, 80-88°C) C 5-Methyloxazole-4-carbonyl Chloride B->C  Acyl Chloride Formation  (Thionyl Chloride) D Leflunomide (5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide) C->D  Amidation  (4-Trifluoromethylaniline)

Caption: Synthetic pathway of Leflunomide from this compound.

This logical workflow demonstrates the pivotal role of this compound as a starting material in the multi-step synthesis of a commercially significant drug. The transformation involves a series of standard organic reactions, highlighting the versatility of the oxazole core in constructing complex, biologically active molecules.

References

An In-depth Technical Guide to the Safety and Handling of Ethyl 5-Methyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Ethyl 5-Methyloxazole-4-carboxylate, a chemical intermediate pertinent to research and development in the pharmaceutical and agrochemical sectors. The following sections detail its physical and chemical properties, associated hazards, handling and storage protocols, and emergency procedures.

Chemical and Physical Properties

Proper handling and storage procedures are predicated on the physical and chemical properties of a substance. Below is a summary of the key properties of this compound.

PropertyValueReference
Molecular Formula C₇H₉NO₃[1][2]
Molecular Weight 155.15 g/mol [2][3]
CAS Number 51135-73-0[1][2]
Appearance Yellow thick oil-like product[1]
Density 1.118 g/mL at 25 °C
Melting Point 49-52°C[1]
Boiling Point 95-97°C at 15 mmHg[1]
Flash Point 93.4 °C (200.1 °F)
Refractive Index n20/D 1.460

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

Hazard ClassHazard StatementSignal WordPictogramReference
Skin IrritationH315: Causes skin irritationWarningGHS07[2]
Eye IrritationH319: Causes serious eye irritationWarningGHS07[2]
Specific target organ toxicity — Single exposure (Respiratory tract irritation)H335: May cause respiratory irritationWarningGHS07[2]

Primary Hazards: This substance is considered an irritant.[2][3]

Safety and Handling Precautions

Adherence to strict safety protocols is essential when working with this compound to minimize exposure and ensure a safe laboratory environment.

3.1. Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this chemical.

Protection TypeSpecificationReference
Eye/Face Protection Safety glasses with side-shields (conforming to EN 166 or NIOSH approved)[4][5]
Hand Protection Chemical-resistant, impervious gloves (e.g., type ABEK (EN14387) respirator filter)[5]
Skin and Body Protection Long-sleeved protective clothing[6]
Respiratory Protection Use only outdoors or in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[4][5]

3.2. Safe Handling Practices

  • Handle in a well-ventilated place.[4]

  • Avoid contact with skin, eyes, and clothing.[5][6]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[4][5]

  • Do not eat, drink, or smoke when using this product.[6]

  • Wash hands and any exposed skin thoroughly after handling.[7]

  • Use non-sparking tools to prevent fire from electrostatic discharge.[4][5]

3.3. Storage Conditions

  • Store in a cool, dry, and well-ventilated place.[4]

  • Keep container tightly closed.[4]

  • Store locked up.[4]

Emergency Procedures

In the event of exposure or a spill, the following first-aid and containment measures should be implemented immediately.

4.1. First-Aid Measures

Exposure RouteFirst-Aid ProtocolReference
Inhalation Remove person to fresh air and keep comfortable for breathing. If you feel unwell, get medical help.[4]
Skin Contact Take off immediately all contaminated clothing. Wash with plenty of water. If skin irritation occurs, get medical help.[4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[4]
Ingestion Rinse mouth. Get medical help.[4]

4.2. Accidental Release Measures

  • Personal Precautions: Evacuate personnel to safe areas. Ensure adequate ventilation. Avoid breathing vapors, mist, or gas. Wear appropriate personal protective equipment.[5]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5]

  • Methods for Containment and Cleaning Up: Collect spillage with suitable absorbent material and dispose of in a suitable, closed container. Use spark-proof tools and explosion-proof equipment.[5]

Toxicological Information

Experimental Protocols

Specific, detailed experimental protocols for the synthesis or toxicological evaluation of this compound are not provided in the safety data sheets. A general synthesis procedure is mentioned in one source, involving the reaction of ethyl 2-ethoxymethyleneacetoacetate with aqueous hydroxylamine in methanol.[1] For any laboratory work, researchers should develop a detailed protocol that incorporates the safety and handling precautions outlined in this guide.

Visualized Safety Workflow

The following diagram illustrates a generalized workflow for handling laboratory chemicals like this compound, from initial assessment to emergency response.

cluster_assessment 1. Hazard Assessment cluster_preparation 2. Preparation & Handling cluster_response 3. Emergency Response cluster_storage 4. Storage & Disposal A Review Safety Data Sheet (SDS) B Identify Hazards (Physical, Health, Environmental) A->B C Assess Risks B->C D Select & Wear Appropriate PPE C->D E Ensure Proper Ventilation D->E F Handle in a Designated Area E->F G Spill or Exposure Occurs F->G K Store in a Cool, Dry, Well-Ventilated Area F->K H Follow First-Aid Procedures G->H I Execute Spill Containment G->I J Report Incident H->J I->J L Keep Container Tightly Closed K->L M Dispose of Waste According to Regulations L->M

Caption: General Laboratory Chemical Safety Workflow.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemistry and Synthesis of Oxazoles

This guide provides a comprehensive overview of oxazole chemistry, focusing on its fundamental principles and core synthetic methodologies. The oxazole scaffold is a privileged heterocyclic motif frequently found in natural products, pharmaceuticals, and materials science, making a thorough understanding of its synthesis and reactivity essential for professionals in drug discovery and chemical development.

Introduction to Oxazole Chemistry

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen atom and one nitrogen atom at positions 1 and 3, respectively.[1][2] This arrangement defines it as a 1,3-azole. While aromatic, its aromaticity is less pronounced than that of its sulfur-containing analog, thiazole.[2] The parent compound, oxazole, is a colorless liquid with a pyridine-like odor and a boiling point of 69-70°C.[3] It is a weak base, with the conjugate acid having a pKa of 0.8.[2]

The oxazole nucleus is considered a hybrid system; the nitrogen atom behaves like that in pyridine, while the oxygen atom is similar to that in furan.[3] This duality governs its chemical reactivity.

Chemical Reactivity:

  • Protonation and N-Alkylation: The lone pair of electrons on the nitrogen atom makes it the primary site for protonation and alkylation, forming oxazolium salts.[4][5]

  • Electrophilic Substitution: The oxazole ring is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the heteroatoms. When substitution does occur, it typically happens at the C4 or C5 positions, especially if the ring is activated by electron-donating groups.[5][6]

  • Nucleophilic Substitution: The C2 position is the most electron-deficient and is susceptible to nucleophilic attack, particularly if it bears a good leaving group.[5][6]

  • Deprotonation and Ring Opening: The proton at the C2 position is the most acidic.[4] Treatment with a strong base can lead to deprotonation at C2, which may be followed by ring-opening to form an isocyanide.[5][6]

  • Cycloaddition Reactions: The furan-like character of the oxazole ring allows it to participate as a diene in Diels-Alder reactions, which can be a powerful tool for constructing more complex molecular architectures like pyridines.[5][6]

Data Presentation: Properties of Oxazole

The fundamental physical and spectroscopic properties of the parent oxazole are summarized below for reference.

PropertyValue
Molecular Formula C₃H₃NO
Molar Mass 69.06 g/mol
Appearance Colorless liquid
Odor Pyridine-like
Density 1.050 g/cm³
Boiling Point 69-70 °C
Basicity (pKa of conjugate acid) 0.8[2]
¹H NMR (CDCl₃, δ ppm) H2: ~7.9, H5: ~7.7, H4: ~7.1[7][8]
¹³C NMR (CDCl₃, δ ppm) C2: ~151.0, C5: ~138.1, C4: ~125.5[1][9][10]

Synthesis of Oxazoles

The construction of the oxazole ring is a fundamental objective in organic synthesis. Several named reactions have become standard methods for their preparation, each offering a unique approach based on different starting materials.

Logical Relationship of Key Synthetic Pathways

The following diagram illustrates how different classes of starting materials are transformed into the oxazole core using the three primary synthetic methods discussed in this guide.

logical_relationships SM1 2-Acylamino-ketone Method1 Robinson-Gabriel Synthesis SM1->Method1 SM2 Aldehyde + Cyanohydrin Method2 Fischer Synthesis SM2->Method2 SM3 Aldehyde + TosMIC Method3 Van Leusen Synthesis SM3->Method3 Product Substituted Oxazole Method1->Product Method2->Product Method3->Product

Caption: Relationship between starting materials and key oxazole syntheses.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic and widely used method that involves the intramolecular cyclodehydration of a 2-acylamino-ketone to form a 2,5-disubstituted oxazole.[5][10][11] The reaction is typically catalyzed by a strong acid or dehydrating agent.

Reaction Mechanism

The mechanism involves the initial protonation of a carbonyl group, followed by nucleophilic attack from the amide oxygen to form a five-membered cyclic intermediate (a dihydrooxazolol). This intermediate then undergoes dehydration to yield the aromatic oxazole ring.

Caption: Mechanism of the Robinson-Gabriel oxazole synthesis.

Experimental Protocol: Classic Synthesis using Sulfuric Acid

This protocol describes a traditional method for synthesizing 2,5-disubstituted oxazoles.

  • Preparation: To a solution of the 2-acylamino-ketone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C in a round-bottom flask equipped with a magnetic stirrer.[12]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 90-100°C. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).[12]

  • Workup: Carefully pour the cooled reaction mixture onto crushed ice.

  • Extraction: Neutralize the aqueous solution to pH 7-8 with a suitable base (e.g., saturated sodium bicarbonate or ammonium hydroxide). Extract the product with an organic solvent like ethyl acetate or dichloromethane (3 x volume of the aqueous layer).[12]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.[12]

A one-pot modification starting from hippuric acid has been reported to achieve yields as high as 91.4%.[13]

Fischer Oxazole Synthesis

Discovered by Emil Fischer in 1896, this method produces 2,5-disubstituted oxazoles from the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[6] The reactants are typically used in equimolar amounts.[6]

Experimental Protocol

This reaction requires strictly anhydrous conditions.

  • Preparation: Dissolve the aldehyde cyanohydrin (1.0 eq) and the second aldehyde (1.0 eq) in anhydrous diethyl ether in a flask protected from atmospheric moisture.[6]

  • Reaction: Bubble dry, gaseous hydrogen chloride (HCl) through the stirred solution. The reaction is typically conducted at room temperature.[6]

  • Isolation: The oxazole product often precipitates from the ether solution as its hydrochloride salt.[6]

  • Purification: Collect the precipitate by filtration. The free base can be obtained by treating the salt with water or by boiling it in alcohol.[6]

Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis is a highly versatile and popular method for preparing 5-substituted oxazoles. It involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[14]

Reaction Mechanism

The mechanism is initiated by the deprotonation of TosMIC. The resulting anion attacks the aldehyde carbonyl, leading to an intermediate that undergoes a 5-endo-dig cyclization. The final step is the base-promoted elimination of p-toluenesulfinic acid to form the aromatic oxazole.[15][16]

Van_Leusen_Mechanism start Tos-CH₂-NC (TosMIC) + R-CHO deprotonation Deprotonation of TosMIC (Base) start->deprotonation anion [Tos-CH-NC]⁻ Anion deprotonation->anion addition Nucleophilic Addition to Aldehyde anion->addition alkoxide Alkoxide Intermediate addition->alkoxide cyclization 5-endo-dig Cyclization alkoxide->cyclization oxazoline Oxazoline Intermediate cyclization->oxazoline elimination Elimination of Tos-H (Base) oxazoline->elimination product 5-Substituted Oxazole elimination->product

Caption: Key steps in the Van Leusen oxazole synthesis mechanism.

Experimental Protocol: General Procedure

This protocol is a general method adaptable for many aldehydes.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the aldehyde (1.0 eq), tosylmethyl isocyanide (TosMIC, 1.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).[15]

  • Reaction: Add methanol as the solvent (approx. 10 mL per mmol of aldehyde). Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.[15]

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Add water to the residue and extract the product with an organic solvent such as ethyl acetate (3x).[15]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product is typically purified by flash chromatography on silica gel.[15] For the synthesis of 4-benzyl-5-phenyloxazole using this method, a yield of 85% has been reported.[17]

Data Presentation: Comparison of Key Synthesis Methods
Synthesis MethodStarting MaterialsKey Reagents/ConditionsTypical Product SubstitutionReported Yields
Robinson-Gabriel 2-Acylamino-ketoneH₂SO₄, POCl₃, PPA, TFAA2,5-Di- or 2,4,5-TrisubstitutedGood to Excellent (up to 91%)[5][13]
Fischer Aldehyde, CyanohydrinAnhydrous HCl, dry ether2,5-DisubstitutedModerate to Good[6][18]
Van Leusen Aldehyde, TosMICBase (K₂CO₃, t-BuOK)5-Substituted (classical) or 4,5-Disubstituted (modified)Good to Excellent (61-90%)[19]

General Experimental Workflow

The synthesis of oxazoles, like many organic preparations, follows a standard workflow from reaction setup to final product characterization. Understanding this flow is crucial for efficient and successful experimentation.

experimental_workflow setup 1. Reaction Setup (Glassware, Reagents, Solvent) reaction 2. Reaction (Heating/Cooling, Stirring) Monitor by TLC/LCMS setup->reaction workup 3. Quenching & Workup (Neutralization, Washing) reaction->workup extraction 4. Extraction (Separation of Layers) workup->extraction purification 5. Purification (Drying, Concentration, Chromatography/Recrystallization) extraction->purification characterization 6. Characterization (NMR, IR, MS, mp) purification->characterization

Caption: A typical experimental workflow for oxazole synthesis.

Conclusion

The oxazole ring system is a cornerstone of modern medicinal and materials chemistry. The synthetic methods outlined in this guide—the Robinson-Gabriel, Fischer, and Van Leusen syntheses—represent the foundational pillars for accessing this important heterocyclic core. While classic methods remain highly relevant, modern advancements continue to refine these processes, offering milder conditions, improved yields, and broader substrate scopes. A firm grasp of these synthetic strategies, their mechanisms, and their practical execution is indispensable for chemists engaged in the design and development of novel, functional molecules.

References

Ethyl 5-Methyloxazole-4-carboxylate: A Core Chemical Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Ethyl 5-Methyloxazole-4-carboxylate is a heterocyclic organic compound that serves as a pivotal chemical intermediate in the synthesis of a wide array of more complex molecules.[1][2] Its unique oxazole ring structure makes it a valuable building block, particularly in the pharmaceutical industry for the development of novel therapeutic agents.[1][2] This guide provides a comprehensive overview of its synthesis, chemical properties, and significant applications, with a focus on its role in drug discovery and development.

Physicochemical and Computed Properties

This compound is a yellowish liquid at room temperature.[3] Its key properties are summarized in the table below, providing essential data for laboratory and research applications.[1][3][4][5]

PropertyValueSource(s)
IUPAC Name ethyl 5-methyl-1,3-oxazole-4-carboxylate[1][4]
CAS Number 32968-44-8 / 51135-73-0[1][4][5]
Molecular Formula C₇H₉NO₃[1][4][5]
Molecular Weight 155.15 g/mol [1][4][5]
Density 1.118 g/mL at 25°C[1][5]
Boiling Point 95-97°C at 15 mmHg[1]
Topological Polar Surface Area 52.3 Ų[3][4]
Hydrogen Bond Acceptor Count 4[3]
Rotatable Bond Count 3[3]
Complexity 149[3][4]

Synthesis of this compound

The synthesis of the oxazole ring in compounds like this compound can be achieved through various strategies, often involving multi-step sequences that culminate in a cyclization reaction.[1] One common and effective method involves the reaction of a carboxylic acid with ethyl 2-isocyanoacetate.

Experimental Protocol: General Synthesis

This procedure outlines the synthesis starting from a corresponding carboxylic acid and utilizing carbonyldiimidazole (CDI) as an activating agent.[3]

  • Activation: Dissolve the starting carboxylic acid (0.307 mol) in 350 mL of tetrahydrofuran (THF). Add CDI (59.7 g, 0.368 mol) in portions to the solution.

  • Heating: Heat the resulting mixture at 55°C for 1 hour.

  • Cooling and Addition: Cool the mixture to 0°C. Add ethyl 2-isocyanoacetate (41.6 g, 0.368 mol) in a single portion.

  • Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (56.0 g, 0.368 mol) dropwise at 0°C.

  • Reaction: Stir the resulting mixture at room temperature for 12 hours.

  • Work-up:

    • Evaporate the THF under reduced pressure.

    • Dissolve the residue in 500 mL of ethyl acetate (EtOAc).

    • Wash the organic solution with a 10% aqueous solution of citric acid (300 mL), followed by water (500 mL), and finally brine (300 mL).

  • Isolation: Dry the organic phase over sodium sulfate (Na₂SO₄) and evaporate the solvent under reduced pressure to yield the product. A typical yield for this process is around 75%.[3]

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Isolation CarboxylicAcid Carboxylic Acid Activation Activation (55°C, 1h) CarboxylicAcid->Activation CDI CDI in THF CDI->Activation Cooling Cooling to 0°C Activation->Cooling Addition Add Ethyl 2-isocyanoacetate Cooling->Addition BaseAddition Add DBU (0°C) Addition->BaseAddition Stirring Stir at RT (12h) BaseAddition->Stirring Evaporation Evaporate THF Stirring->Evaporation Extraction Dissolve in EtOAc & Wash Evaporation->Extraction Drying Dry over Na2SO4 Extraction->Drying FinalProduct Ethyl 5-Methyloxazole- 4-carboxylate Drying->FinalProduct G cluster_derivatives Key Derivatives Start Ethyl 5-Methyloxazole- 4-carboxylate Acid 5-Methyloxazole- 4-carboxylic Acid Start->Acid  Hydrolysis  (e.g., H₂SO₄) Chloride 5-Methyloxazole- 4-carbonyl Chloride Acid->Chloride  Chlorination  (e.g., SOCl₂) Amide Amide Derivatives (e.g., APIs) Chloride->Amide  Amine Coupling  (R-NH₂) G Start Ethyl 5-Methylisoxazole- 4-carboxylate Acid 5-Methylisoxazole- 4-carboxylic Acid Start->Acid Step 1: Hydrolysis (60% H₂SO₄, 80-88°C) Chloride 5-Methylisoxazole- 4-carbonyl Chloride Acid->Chloride Step 2: Chlorination (Thionyl Chloride) Leflunomide Leflunomide Chloride->Leflunomide Step 3: Amide Coupling (Amine Base, 0-50°C) Aniline 4-(Trifluoromethyl)aniline Aniline->Leflunomide

References

A Technical Guide to the Core Synthesis of Substituted Oxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the fundamental synthetic pathways to substituted oxazoles, a critical heterocyclic motif in medicinal chemistry and materials science. This document details the core methodologies, presents quantitative data for comparative analysis, and provides explicit experimental protocols for key reactions.

Robinson-Gabriel Oxazole Synthesis

The Robinson-Gabriel synthesis is a classic and reliable method for the preparation of 2,5-disubstituted oxazoles. The reaction involves the intramolecular cyclodehydration of α-acylamino ketones, typically promoted by strong acids.[1][2]

Reaction Pathway

The synthesis proceeds via the cyclization of an α-acylamino ketone, followed by dehydration to yield the aromatic oxazole ring.

Robinson_Gabriel cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product start α-Acylamino Ketone intermediate Oxazoline Intermediate start->intermediate Cyclization (+ Acid Catalyst, e.g., H₂SO₄) product 2,5-Disubstituted Oxazole intermediate->product Dehydration (- H₂O)

Caption: Robinson-Gabriel oxazole synthesis workflow.

Quantitative Data
EntryDehydrating AgentSolventTemp (°C)Time (h)Yield (%)Reference
1PhPhH₂SO₄Acetic Anhydride90-1000.550-60[1][3]
2PhMePOCl₃DMF900.5-[1]
3VariousVariousTrifluoroacetic AnhydrideDioxaneReflux--[4]
4PhPhAlCl₃ / TfOHBenzene/DCE--61-85[5]
Experimental Protocol: Classic Robinson-Gabriel Synthesis

This protocol describes a traditional method for synthesizing 2,5-disubstituted oxazoles.[4]

Materials:

  • 2-Acylamino-ketone (1.0 eq)

  • Acetic anhydride (5-10 mL per gram of substrate)

  • Concentrated sulfuric acid (0.1-0.2 eq)

Procedure:

  • To a solution of the 2-acylamino-ketone in acetic anhydride, add concentrated sulfuric acid dropwise at 0°C.

  • After the addition, allow the mixture to warm to room temperature and then heat to 90-100°C. Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure oxazole.

Van Leusen Oxazole Synthesis

The van Leusen reaction is a versatile and widely used method for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[3][6] This reaction is known for its mild conditions and broad substrate scope.[3][7]

Reaction Pathway

The mechanism involves the deprotonation of TosMIC, nucleophilic attack on the aldehyde, cyclization to an oxazoline intermediate, and subsequent elimination of p-toluenesulfinic acid.[6][7]

Van_Leusen cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product reagents Aldehyde + TosMIC intermediate Oxazoline Intermediate reagents->intermediate Base-mediated Cycloaddition product 5-Substituted Oxazole intermediate->product Elimination of p-toluenesulfinic acid

Caption: Van Leusen oxazole synthesis workflow.

Quantitative Data
EntryAldehydeBaseSolventTemp (°C)Time (h)Yield (%)Reference
1BenzaldehydeK₂CO₃MethanolReflux4-5High[8]
2Various aromatic aldehydesK₃PO₄Isopropanol65 (MW)8 min96[9][10]
3Various aldehydesK₂CO₃[bmim]BrRT10High[11][12]
4Various aldehydesEt₃N/β-CDWater50-Excellent[7]
Experimental Protocol: Microwave-Assisted Van Leusen Synthesis

This protocol describes a rapid and efficient microwave-assisted synthesis of 5-substituted oxazoles.[9][10]

Materials:

  • Aryl aldehyde (1.0 eq)

  • Tosylmethyl isocyanide (TosMIC) (1.0 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • Isopropanol (IPA)

Procedure:

  • In a microwave process vial, combine the aryl aldehyde, TosMIC, and K₃PO₄ in isopropanol.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 65°C and 350 W for 8 minutes, with stirring at 800 rpm.

  • After completion, as monitored by TLC, cool the reaction mixture to room temperature.

  • The product can often be isolated by simple filtration and washing, avoiding column chromatography.

Fischer Oxazole Synthesis

The Fischer oxazole synthesis, discovered by Emil Fischer in 1896, is a method for preparing 2,5-disubstituted oxazoles from a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid.[13][14]

Reaction Pathway

The reaction proceeds through the formation of an iminochloride intermediate from the cyanohydrin, which then reacts with the aldehyde, followed by cyclization and elimination to form the oxazole ring.[13]

Fischer_Oxazole cluster_reagents Reagents cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_product Product reagents Cyanohydrin + Aldehyde intermediate1 Iminochloride reagents->intermediate1 Anhydrous HCl intermediate2 Chloro-oxazoline intermediate1->intermediate2 Reaction with Aldehyde & Cyclization product 2,5-Disubstituted Oxazole intermediate2->product Elimination of HCl

Caption: Fischer oxazole synthesis workflow.

Quantitative Data

The Fischer oxazole synthesis is a classical method, and while widely cited, recent quantitative data in the form of comprehensive tables is less common in modern literature compared to newer methods. The reaction is typically performed with equimolar amounts of the cyanohydrin and aldehyde.[13] An example is the reaction of mandelic acid nitrile with benzaldehyde to yield 2,5-diphenyl-oxazole.[14]

Experimental Protocol: General Fischer Oxazole Synthesis

This protocol outlines the general procedure for the Fischer oxazole synthesis.[13]

Materials:

  • Cyanohydrin (1.0 eq)

  • Aldehyde (1.0 eq)

  • Dry ether

  • Anhydrous gaseous hydrogen chloride (HCl)

Procedure:

  • Dissolve the cyanohydrin and the aldehyde in dry ether in a flask equipped with a gas inlet tube.

  • Pass a stream of dry gaseous HCl through the solution.

  • The oxazole product typically precipitates as its hydrochloride salt.

  • Collect the precipitate by filtration.

  • The free base can be obtained by treating the hydrochloride salt with water or by boiling with alcohol.

References

Ethyl 5-Methyloxazole-4-carboxylate vs. Ethyl 5-methylisoxazole-4-carboxylate: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of pharmaceutical development, the selection of appropriate heterocyclic building blocks is a critical decision that profoundly influences the efficiency of synthesis, impurity profiles, and ultimately, the viability of a drug candidate. Among the vast array of available scaffolds, substituted oxazoles and isoxazoles are of particular interest due to their prevalence in a multitude of biologically active compounds. This technical guide provides an in-depth comparative analysis of two closely related isomers: Ethyl 5-Methyloxazole-4-carboxylate and Ethyl 5-methylisoxazole-4-carboxylate. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed examination of their chemical properties, synthesis methodologies, and potential applications, thereby facilitating informed decisions in the design and execution of synthetic strategies.

Comparative Physicochemical and Spectral Data

A clear understanding of the fundamental physicochemical properties of these isomers is essential for their effective utilization in synthesis and for the characterization of resulting products. The following table summarizes the key quantitative data for this compound and Ethyl 5-methylisoxazole-4-carboxylate.

PropertyThis compoundEthyl 5-methylisoxazole-4-carboxylate
Molecular Formula C₇H₉NO₃C₇H₉NO₃
Molecular Weight 155.15 g/mol 155.15 g/mol [1][2]
CAS Number 32968-44-8[3]51135-73-0[1][2]
Appearance Yellowish liquid[3]Yellow thick oil-like product[4]
Melting Point Not available49-52°C[4]
Boiling Point Not available95-97°C at 15 mmHg[4][5]
Density Not available1.118 g/mL at 25°C[2][4]
Refractive Index Not availablen20/D 1.460[2]
Solubility Not availableChloroform, Methanol[4]
InChIKey XNMORZSEENWFLI-UHFFFAOYSA-N[6]KOMSQTMQKWSQDW-UHFFFAOYSA-N[1][2]

Synthesis Methodologies and Experimental Protocols

The synthetic routes to these isomeric esters are distinct, reflecting the inherent differences in the stability and reactivity of the oxazole and isoxazole ring systems. Understanding these methodologies is crucial for process development and optimization.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a corresponding carboxylic acid with 1,1'-Carbonyldiimidazole (CDI) followed by treatment with ethyl 2-isocyanoacetate and a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[3]

Experimental Protocol:

  • Dissolve the starting carboxylic acid (1 equivalent) in anhydrous Tetrahydrofuran (THF).

  • Add CDI (1.2 equivalents) in portions to the solution.

  • Heat the resulting mixture at 55°C for 1 hour and then cool to 0°C.

  • Add ethyl 2-isocyanoacetate (1.2 equivalents) in one portion.

  • Add DBU (1.2 equivalents) dropwise at 0°C.

  • Stir the resulting mixture at room temperature for 12 hours.

  • Evaporate the THF under reduced pressure.

  • Dissolve the residue in Ethyl acetate (EtOAc) and wash with a 10% aqueous solution of citric acid, water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) and evaporate under reduced pressure to yield the product.[3]

cluster_reactants Reactants cluster_intermediate_formation Intermediate Formation cluster_cyclization_reactants Cyclization Reactants cluster_product Product CarboxylicAcid Carboxylic Acid ActivatedAcid Activated Acid Intermediate CarboxylicAcid->ActivatedAcid 1. CDI, THF, 55°C CDI CDI CDI->ActivatedAcid THF_solvent THF (solvent) THF_solvent->ActivatedAcid FinalProduct This compound ActivatedAcid->FinalProduct 2. Ethyl 2-isocyanoacetate, DBU, 0°C to RT Isocyanoacetate Ethyl 2-isocyanoacetate Isocyanoacetate->FinalProduct DBU DBU DBU->FinalProduct

Synthesis of this compound.
Synthesis of Ethyl 5-methylisoxazole-4-carboxylate

The synthesis of Ethyl 5-methylisoxazole-4-carboxylate is well-documented, often starting from ethyl acetoacetate. A key intermediate, ethyl 2-ethoxymethyleneacetoacetate, is first formed and then cyclized with hydroxylamine.[4][7][8]

Experimental Protocol:

Step A: Synthesis of Ethyl 2-ethoxymethyleneacetoacetate [7][9]

  • In a three-necked flask, combine ethylacetoacetate (1 equivalent), triethylorthoformate (1.2 equivalents), and acetic anhydride (2.5 equivalents).

  • Heat the mixture at 100-110°C for approximately 2.5 hours under a nitrogen atmosphere.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture and remove non-reactive liquids by vacuum distillation.

Step B: Synthesis of Ethyl 5-methylisoxazole-4-carboxylate [4][7][9]

  • Dissolve the crude ethyl 2-ethoxymethyleneacetoacetate in methanol and cool to 0°C.

  • Slowly add a 50% aqueous solution of hydroxylamine (1 equivalent) while maintaining the temperature between -5 to 0°C.

  • Continue stirring at 0°C for 30 minutes after the addition is complete.

  • Warm the reaction mixture to 20-30°C and then reflux for 1 hour.

  • Remove the solvent under reduced pressure.

  • Add hexane to the residue and stir.

  • Add saturated sodium bicarbonate solution and water, stir thoroughly, and allow the layers to separate.

  • Separate the organic layer and re-extract the aqueous layer with hexane.

  • Combine the organic layers, wash with water, and remove the solvent under reduced pressure to yield the final product.[4]

cluster_step_a Step A: Intermediate Synthesis cluster_step_b Step B: Cyclization EthylAcetoacetate Ethyl Acetoacetate Intermediate Ethyl 2-ethoxymethyleneacetoacetate EthylAcetoacetate->Intermediate Heat (100-110°C) TriethylOrthoformate Triethyl Orthoformate TriethylOrthoformate->Intermediate AceticAnhydride Acetic Anhydride AceticAnhydride->Intermediate FinalProduct Ethyl 5-methylisoxazole-4-carboxylate Intermediate->FinalProduct 1. Hydroxylamine, Methanol, -5 to 0°C 2. Reflux Hydroxylamine Hydroxylamine Hydroxylamine->FinalProduct Methanol_solvent Methanol (solvent) Methanol_solvent->FinalProduct

Synthesis of Ethyl 5-methylisoxazole-4-carboxylate.

Applications in Drug Development

While both isomers serve as valuable intermediates, their documented applications in drug development differ significantly based on available literature.

This compound is a versatile building block in organic synthesis. Its utility lies in the construction of more complex molecular architectures containing the 5-methyloxazole moiety, a scaffold present in various biologically active compounds.

Ethyl 5-methylisoxazole-4-carboxylate has a well-established and critical role as a key intermediate in the synthesis of Leflunomide.[5][8][10] Leflunomide is an isoxazole derivative with immunomodulatory properties used in the treatment of rheumatoid and psoriatic arthritis. The purity of Ethyl 5-methylisoxazole-4-carboxylate is paramount in this synthesis, as the presence of the isomeric Ethyl 3-methylisoxazole-4-carboxylate can lead to impurities in the final active pharmaceutical ingredient (API) that are difficult to remove.[8] The synthesis of Leflunomide involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by conversion to an acid chloride and subsequent amidation.

Signaling Pathways and Biological Activity

As chemical intermediates, this compound and Ethyl 5-methylisoxazole-4-carboxylate are not typically investigated for direct biological activity or their influence on signaling pathways. Their primary role is to serve as precursors for the synthesis of pharmacologically active molecules. The biological activity of interest arises from the final drug products derived from these intermediates, such as Leflunomide, which is known to inhibit dihydroorotate dehydrogenase, an enzyme involved in pyrimidine synthesis.

Conclusion

This compound and Ethyl 5-methylisoxazole-4-carboxylate, while isomeric, exhibit distinct synthetic pathways and have different documented applications in drug development. Ethyl 5-methylisoxazole-4-carboxylate is a crucial and well-characterized intermediate in the production of the immunosuppressive drug Leflunomide. In contrast, this compound serves as a more general building block for the synthesis of diverse oxazole-containing compounds. For drug development professionals, the choice between these two intermediates will be dictated by the desired heterocyclic core of the target molecule. A thorough understanding of their respective synthesis and purification challenges is essential for the efficient and robust production of new chemical entities. This guide provides a foundational comparison to aid in this critical decision-making process.

References

Navigating the Stability and Storage of Ethyl 5-Methyloxazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 5-Methyloxazole-4-carboxylate, a key intermediate in pharmaceutical synthesis, demands a thorough understanding of its stability profile to ensure the integrity and reproducibility of research and development activities. This technical guide provides a comprehensive overview of the known stability and storage conditions for this compound, outlines experimental protocols for its stability assessment, and discusses potential degradation pathways.

Summary of Stability and Storage Conditions

While specific quantitative stability data for this compound under various stress conditions is not extensively available in public literature, general handling and storage guidelines have been established. Adherence to these conditions is crucial for maintaining the compound's purity and integrity.

ParameterRecommendation
Storage Temperature Refrigerate at 2-8°C.[1]
Storage Atmosphere Store in a dry and well-ventilated place.
Container Keep in a tightly closed container to prevent moisture ingress.
Handling Classified as a combustible liquid. Avoid skin and eye contact, as well as inhalation. Use appropriate personal protective equipment (PPE).

Potential Degradation Pathways

Based on the chemical structure of this compound, which features both an ester functional group and an isoxazole ring, the primary anticipated degradation pathway is hydrolysis.

Ester Hydrolysis: The ethyl ester is susceptible to hydrolysis, particularly under strong acidic or basic conditions, to yield 5-methyloxazole-4-carboxylic acid and ethanol. One patent indicates that prolonged exposure to a refluxing acidic medium can lead to the formation of by-products.[2][3] The hydrolysis rate is influenced by pH and temperature.

cluster_degradation Potential Degradation Pathway Ethyl_5_Methyloxazole_4_carboxylate This compound 5_Methyloxazole_4_carboxylic_acid 5-Methyloxazole-4-carboxylic Acid Ethyl_5_Methyloxazole_4_carboxylate->5_Methyloxazole_4_carboxylic_acid  Ester Hydrolysis (Acid/Base Catalyzed) Ethanol Ethanol

Figure 1. Postulated primary degradation pathway for this compound.

Experimental Protocols for Stability Assessment

To comprehensively evaluate the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

1. Forced Degradation Study Protocol

This protocol is a general guideline and should be adapted based on the specific properties of the compound and analytical capabilities.

  • Objective: To identify potential degradation products and degradation pathways for this compound under various stress conditions.

  • Materials:

    • This compound

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Hydrogen peroxide (H₂O₂)

    • High-purity water

    • Acetonitrile (HPLC grade)

    • Other necessary solvents and reagents

  • Stress Conditions:

    • Acid Hydrolysis: Treat the compound with 0.1 M HCl at elevated temperatures (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Treat the compound with 0.1 M NaOH at room temperature and elevated temperatures.

    • Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

    • Photostability: Expose the solid compound and its solution to UV and visible light as per ICH Q1B guidelines.

  • Analytical Method: A stability-indicating HPLC method should be developed and validated to separate the parent compound from all potential degradation products. A typical starting point would be a reverse-phase C18 column with a gradient elution of water and acetonitrile. Detection can be performed using a UV detector at an appropriate wavelength.

  • Procedure:

    • Prepare solutions of this compound in appropriate solvents.

    • Expose the solutions and solid material to the stress conditions outlined above.

    • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

    • Analyze the samples using the validated stability-indicating HPLC method.

    • Characterize any significant degradation products using techniques such as LC-MS and NMR.

cluster_workflow Forced Degradation Workflow Start Start: this compound Sample Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Sampling Sample at Time Points Stress->Sampling Analysis Analyze via Stability-Indicating HPLC Sampling->Analysis Characterization Characterize Degradants (LC-MS, NMR) Analysis->Characterization End Establish Degradation Profile Characterization->End

Figure 2. A generalized workflow for conducting a forced degradation study.

2. Long-Term and Accelerated Stability Study Protocol

Following the identification of the degradation profile, long-term and accelerated stability studies should be conducted according to ICH Q1A(R2) guidelines to establish the re-test period and recommended storage conditions.

  • Objective: To evaluate the stability of this compound under defined long-term and accelerated storage conditions.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate (if applicable): 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, 36 months

    • Accelerated: 0, 3, 6 months

  • Analytical Tests:

    • Appearance

    • Assay and Purity (using a validated stability-indicating method)

    • Degradation products

  • Procedure:

    • Package the compound in containers that simulate the proposed market packaging.

    • Place the packaged samples in stability chambers maintained at the specified conditions.

    • At each time point, withdraw samples and perform the specified analytical tests.

    • Evaluate the data to determine the stability of the compound and establish a re-test period.

Conclusion

While specific, publicly available stability data for this compound is limited, a conservative approach to its storage, including refrigeration and protection from moisture, is recommended. The primary degradation pathway is likely ester hydrolysis. For drug development professionals, conducting thorough forced degradation and long-term stability studies is imperative to fully characterize the stability profile of this important synthetic intermediate and to ensure the quality and safety of the final pharmaceutical product.

References

An In-depth Technical Guide to the Synthesis of Ethyl 5-Methyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the key synthetic routes for Ethyl 5-Methyloxazole-4-carboxylate, a significant intermediate in the synthesis of various pharmaceuticals.[1] The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Route 1: Condensation of Ethyl Acetoacetate with Triethyl Orthoformate followed by Cyclization

This common and industrially applicable method involves a two-step process. The first step is the formation of an intermediate, ethyl ethoxymethyleneacetoacetate, which is then cyclized to form the oxazole ring. A closely related synthesis for the isomeric ethyl 5-methylisoxazole-4-carboxylate follows a similar pathway, reacting the intermediate with hydroxylamine sulfate.[2][3][4]

Step 1: Synthesis of Ethyl Ethoxymethyleneacetoacetic Ester

The initial step involves the reaction of ethyl acetoacetate with triethyl orthoformate, often in the presence of acetic anhydride.[2][3]

Experimental Protocol:

A mixture of ethyl acetoacetate, triethyl orthoformate, and acetic anhydride is heated under a nitrogen atmosphere.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3] After completion, the volatile components are removed by distillation under reduced pressure to yield the crude ethyl ethoxymethyleneacetoacetic ester as a reddish-brown syrup, which can often be used in the next step without further purification.[3]

Reactant/ParameterMolar Ratio/ValueReference
Ethyl Acetoacetate1[3]
Triethyl Orthoformate1.22[3]
Acetic Anhydride2.5[3]
Temperature100-110 °C[3]
Reaction Time2.5 hours[3]

Step 2: Cyclization to form this compound

The synthesis of the isoxazole isomer involves reacting the ethyl ethoxymethyleneacetoacetic ester with hydroxylamine sulfate in the presence of a base like sodium acetate.[2][3] For the synthesis of the oxazole, a different nitrogen and oxygen source would be required, though specific direct examples in the search results are less detailed than for the isoxazole.

Experimental Protocol (for the analogous Isoxazole):

The crude ethyl ethoxymethyleneacetoacetic ester is dissolved in ethanol, and an aqueous solution of sodium acetate is added.[3] The mixture is cooled to approximately -5 °C.[3] A cooled solution of hydroxylamine sulfate is then added dropwise.[3] The reaction results in the formation of crude ethyl-5-methylisoxazole-4-carboxylate.[2] This process is advantageous as it can reduce the formation of isomeric impurities.[3]

Reactant/ParameterMolar Ratio/ValueReference
Ethyl Ethoxymethyleneacetoacetic Ester1[3]
Sodium Acetate1.1[3]
Hydroxylamine Sulfate(not specified)[3]
Temperature-5 °C[3]
Crude Yield85%[2]

Reaction Pathway for Route 1 (Isoxazole Analogue)

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization Ethyl Acetoacetate Ethyl Acetoacetate Reaction1 Condensation 100-110°C Ethyl Acetoacetate->Reaction1 Triethyl Orthoformate Triethyl Orthoformate Triethyl Orthoformate->Reaction1 Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction1 Intermediate Ethyl Ethoxymethyleneacetoacetic Ester Reaction1->Intermediate Reaction2 Cyclization -5°C Intermediate->Reaction2 Hydroxylamine Sulfate Hydroxylamine Sulfate Hydroxylamine Sulfate->Reaction2 Sodium Acetate Sodium Acetate Sodium Acetate->Reaction2 Product Ethyl 5-Methylisoxazole-4-carboxylate Reaction2->Product

Caption: Synthesis via ethyl ethoxymethyleneacetoacetic ester intermediate.

Route 2: Synthesis from a Carboxylic Acid and Ethyl 2-Isocyanoacetate

This method provides a more direct synthesis of the oxazole ring by reacting a suitable carboxylic acid with ethyl 2-isocyanoacetate in the presence of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[5]

Experimental Protocol:

The carboxylic acid is dissolved in a solvent like tetrahydrofuran (THF), and carbonyldiimidazole (CDI) is added. The mixture is heated, then cooled to 0°C.[5] Ethyl 2-isocyanoacetate is added, followed by the dropwise addition of DBU.[5] The reaction is stirred at room temperature. After workup, which includes extraction and washing, the product is obtained.[5]

Reactant/ParameterDescriptionReference
Carboxylic AcidStarting material[5]
Ethyl 2-isocyanoacetateReagent for oxazole ring formation[5]
Carbonyldiimidazole (CDI)Activating agent for the carboxylic acid[5]
DBUBase[5]
SolventTetrahydrofuran (THF)[5]
Temperature0°C to Room Temperature[5]
Reaction Time12 hours[5]
Yield75%[5]

Reaction Pathway for Route 2

G Carboxylic Acid Carboxylic Acid CDI CDI, THF 55°C Carboxylic Acid->CDI Activated Acid Activated Carboxylic Acid CDI->Activated Acid DBU DBU, 0°C to RT Activated Acid->DBU Ethyl Isocyanoacetate Ethyl Isocyanoacetate Ethyl Isocyanoacetate->DBU Product Ethyl 5-Substituted-oxazole-4-carboxylate DBU->Product

Caption: Direct oxazole synthesis using an isocyanoacetate.

Route 3: Synthesis from Ethyl β-aminocrotonate and a Nitroalkane

This route describes the synthesis of a related compound, ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, and involves the reaction of an enamine with a nitroalkane in the presence of phosphorus oxychloride and a base.[6]

Step 1: Preparation of Ethyl β-pyrrolidinocrotonate

Ethyl acetoacetate is reacted with pyrrolidine in benzene with azeotropic removal of water using a Dean-Stark apparatus. The resulting enamine is typically used without further purification.[6]

Reactant/ParameterMolar Ratio/ValueReference
Ethyl Acetoacetate1[6]
Pyrrolidine1[6]
SolventBenzene[6]
Reaction Time45 minutes (at reflux)[6]
Yield98%[6]

Step 2: Cyclization

The prepared ethyl β-pyrrolidinocrotonate is reacted with a nitroalkane (e.g., 1-nitropropane) and triethylamine in chloroform. Phosphorus oxychloride is added slowly at low temperature.[6] The reaction mixture is stirred and then worked up to yield the final product after vacuum distillation.[6]

Reactant/ParameterMolar Ratio/ValueReference
Ethyl β-pyrrolidinocrotonate1[6]
1-Nitropropane1.29[6]
Triethylamine(excess)[6]
Phosphorus Oxychloride1.11[6]
SolventChloroform[6]
TemperatureIce bath, then room temperature[6]
Reaction Time3 hours addition, 15 hours stirring[6]
Yield68-71%[6]

Workflow for Route 3

G cluster_0 Enamine Formation cluster_1 Isoxazole Ring Formation Ethyl Acetoacetate Ethyl Acetoacetate Step1 Reflux in Benzene (Dean-Stark) Ethyl Acetoacetate->Step1 Pyrrolidine Pyrrolidine Pyrrolidine->Step1 Enamine Ethyl β-pyrrolidinocrotonate Step1->Enamine Step2 Reaction in Chloroform (Ice Bath -> RT) Enamine->Step2 Nitroalkane 1-Nitropropane Nitroalkane->Step2 Base Triethylamine Base->Step2 Reagent Phosphorus Oxychloride Reagent->Step2 Product Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate Step2->Product

Caption: Synthesis of an isoxazole carboxylate via an enamine intermediate.

References

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of Ethyl 5-Methyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the one-pot synthesis of Ethyl 5-Methyloxazole-4-carboxylate, a valuable building block in medicinal chemistry and drug development. The described method offers a streamlined approach to obtaining this key heterocyclic compound.

Introduction

This compound is a heterocyclic compound of significant interest in the pharmaceutical industry. Its substituted oxazole core is a common motif in a variety of biologically active molecules. The development of efficient and regioselective synthetic routes to this compound is crucial for enabling its use in drug discovery and development programs. This application note details a one-pot synthesis that provides a practical and accessible method for its preparation in a laboratory setting.

Data Presentation

The following table summarizes the quantitative data for the one-pot synthesis of this compound.

ParameterValue
Product This compound
Starting Materials Acetic acid, 1,1'-Carbonyldiimidazole (CDI), Ethyl 2-isocyanoacetate, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Solvent Tetrahydrofuran (THF)
Yield 75%
Appearance Yellowish liquid

Experimental Protocol

This protocol is based on a general procedure for the synthesis of 5-substituted oxazole-4-carboxylates.

Materials:

  • Acetic acid (glacial)

  • 1,1'-Carbonyldiimidazole (CDI)

  • Ethyl 2-isocyanoacetate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • 10% aqueous solution of citric acid

  • Deionized water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Activation of Acetic Acid: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve acetic acid (1 equivalent) in anhydrous THF. To this solution, add 1,1'-Carbonyldiimidazole (CDI) (1.2 equivalents) portion-wise.

  • Reaction Mixture Heating: Heat the resulting mixture at 55 °C for 1 hour. This step forms the activated acyl imidazole intermediate.

  • Cooling: After 1 hour, cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Isocyanoacetate and Base: To the cooled mixture, add ethyl 2-isocyanoacetate (1.2 equivalents) in one portion, followed by the dropwise addition of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equivalents) while maintaining the temperature at 0 °C.

  • Reaction at Room Temperature: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12 hours.

  • Work-up - Solvent Removal: After 12 hours, remove the THF under reduced pressure using a rotary evaporator.

  • Work-up - Extraction: Dissolve the residue in ethyl acetate (EtOAc). Wash the organic layer with a 10% aqueous solution of citric acid, followed by deionized water, and finally with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification (Optional): The resulting yellowish liquid, this compound, can be further purified by column chromatography on silica gel if required.[1]

Visualizations

Reaction Scheme:

The one-pot synthesis of this compound proceeds through the activation of acetic acid with CDI, followed by reaction with ethyl 2-isocyanoacetate in the presence of DBU to form the oxazole ring.

Experimental Workflow:

experimental_workflow cluster_activation Activation cluster_reaction Cyclization cluster_workup Work-up & Purification start Acetic Acid + CDI in THF heat Heat to 55 °C for 1h start->heat cool Cool to 0 °C heat->cool add_reagents Add Ethyl 2-isocyanoacetate and DBU cool->add_reagents rt_stir Stir at RT for 12h add_reagents->rt_stir evaporation Evaporate THF rt_stir->evaporation extraction Dissolve in EtOAc, Wash with Citric Acid, H₂O, Brine evaporation->extraction drying Dry over Na₂SO₄, Filter, Evaporate extraction->drying product This compound drying->product

Caption: Experimental workflow for the one-pot synthesis.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • 1,1'-Carbonyldiimidazole (CDI) is moisture-sensitive and an irritant. Handle with care.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, non-nucleophilic base and should be handled with caution.

  • Tetrahydrofuran (THF) is flammable and can form explosive peroxides. Use from a freshly opened bottle or test for peroxides before use.

  • Dispose of all chemical waste according to institutional guidelines.

References

Application Notes and Protocols: Synthesis of Ethyl 5-Methyloxazole-4-carboxylate via the Van Leusen Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole scaffold is a privileged heterocyclic motif found in a wide array of natural products and pharmacologically active molecules. The Van Leusen reaction provides a robust and versatile methodology for the synthesis of substituted oxazoles.[1][2] This application note details a modified Van Leusen approach for the synthesis of Ethyl 5-Methyloxazole-4-carboxylate, a key intermediate for the development of novel therapeutic agents. This method utilizes an α-substituted tosylmethyl isocyanide (TosMIC) derivative, Ethyl 2-isocyano-2-tosylacetate, and acetaldehyde to achieve the desired 4,5-disubstituted oxazole.[1]

Reaction Principle

The synthesis of this compound is achieved through the base-mediated condensation of Ethyl 2-isocyano-2-tosylacetate with acetaldehyde. The reaction proceeds via the initial deprotonation of the α-substituted TosMIC reagent, followed by a nucleophilic attack on the aldehyde. Subsequent intramolecular cyclization and elimination of p-toluenesulfinic acid afford the desired oxazole.[1][2]

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields for similar Van Leusen reactions.

ReagentMolar Equiv.Molecular Weight ( g/mol )AmountExpected Yield (%)Product Amount (g)
Ethyl 2-isocyano-2-tosylacetate1.0267.302.67 g75-851.28 - 1.45
Acetaldehyde1.144.050.53 mL
Potassium Carbonate2.0138.212.76 g
Methanol-32.0450 mL

Experimental Protocol

Materials:

  • Ethyl 2-isocyano-2-tosylacetate

  • Acetaldehyde

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 2-isocyano-2-tosylacetate (1.0 equiv, e.g., 2.67 g).

  • Dissolve the TosMIC derivative in anhydrous methanol (50 mL).

  • To the stirred solution, add acetaldehyde (1.1 equiv, e.g., 0.53 mL) followed by anhydrous potassium carbonate (2.0 equiv, e.g., 2.76 g).[1]

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 6-8 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., 3:1 hexanes:ethyl acetate).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the residue between water (50 mL) and ethyl acetate (50 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.

Mandatory Visualizations

Van_Leusen_Reaction_Pathway reagent1 Ethyl 2-isocyano-2-tosylacetate intermediate1 Deprotonated TosMIC reagent1->intermediate1 + Base reagent2 Acetaldehyde intermediate2 Adduct reagent2->intermediate2 base K2CO3 intermediate1->intermediate2 Nucleophilic attack intermediate3 Oxazoline intermediate intermediate2->intermediate3 Intramolecular cyclization product This compound intermediate3->product - TsH byproduct p-Toluenesulfinic acid intermediate3->byproduct

Caption: Reaction pathway for this compound synthesis.

Experimental_Workflow start Start: Combine Reagents reflux Reflux Reaction Mixture (6-8h) start->reflux monitor Monitor by TLC reflux->monitor workup Aqueous Workup monitor->workup Reaction Complete extraction Extraction with Ethyl Acetate workup->extraction drying Drying and Concentration extraction->drying purification Column Chromatography drying->purification product Final Product: this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

References

Robinson-Gabriel Synthesis for Substituted Oxazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Robinson-Gabriel synthesis is a powerful and classic method for the preparation of substituted oxazoles, a heterocyclic motif of significant interest in medicinal chemistry and drug development due to its presence in numerous biologically active compounds. This reaction involves the intramolecular cyclodehydration of 2-acylamino-ketones to form the corresponding oxazole ring. This document provides detailed application notes, experimental protocols, and a summary of reaction conditions to facilitate the use of this important transformation in a research and development setting.

Core Concepts and Applications

The Robinson-Gabriel synthesis, first described by Sir Robert Robinson and Siegmund Gabriel in 1909 and 1910 respectively, is a robust transformation that proceeds by reacting a 2-acylamino-ketone with a cyclodehydrating agent.[1] The starting 2-acylamino-ketones are readily accessible, often prepared through the Dakin-West reaction from α-amino acids.[1][2]

Key applications in drug development and natural product synthesis include:

  • Scaffold for Bioactive Molecules: Oxazoles are common substructures in many natural products with interesting biological activities, such as diazonamide A and B, and mycalolide A.[1]

  • Pharmaceutical Agents: The synthesis has been employed in the development of dual PPARα/γ agonists for potential use in treating type 2 diabetes.[1]

  • Peptidomimetics: Solid-phase synthesis variations of the Robinson-Gabriel reaction have been developed for the creation of 1,3-oxazole-based peptides.[1]

Reaction Mechanism and Key Reagents

The generally accepted mechanism involves an initial acid-catalyzed enolization of the ketone. The amide oxygen then acts as a nucleophile, attacking the activated carbonyl carbon to form a five-membered cyclic intermediate (an oxazoline derivative). Subsequent dehydration of this intermediate yields the aromatic oxazole ring.

A variety of cyclodehydrating agents can be employed, with the choice often depending on the substrate's sensitivity and desired reaction conditions.

Cyclodehydrating AgentTypical Reaction ConditionsNotes
Concentrated Sulfuric Acid (H₂SO₄) Catalytic amounts in acetic anhydride, heated to 90-100°C.[2] Can also be used at 60°C for 2 hours.[3]The classic and historically common reagent.[1]
Phosphorus Oxychloride (POCl₃) In dimethylformamide (DMF) at elevated temperatures (e.g., 80°C).[3]Effective, but can lead to side reactions like Vilsmeier-Haack formylation.[3]
Trifluoroacetic Anhydride (TFAA) Used in solid-phase synthesis in an ethereal solvent.[1][4]A milder alternative for sensitive substrates.
Triphenylphosphine (PPh₃) and Iodine (I₂) With triethylamine in a solvent like acetonitrile or THF.[1][2]Part of the Wipf modification for synthesizing oxazoles from β-keto amides.[1]
Dess-Martin Periodinane Used for the oxidation of β-hydroxy amides to the intermediate β-keto amides prior to cyclodehydration.[1][2]A key reagent in a popular extension of the Robinson-Gabriel synthesis.[1]
Other Reagents Phosphorus pentachloride, phosphorus pentoxide, thionyl chloride, polyphosphoric acid.[1]Used in various modifications and for specific substrates.

Experimental Protocols

Protocol 1: Classical Robinson-Gabriel Synthesis with Sulfuric Acid

This protocol describes the traditional method for the synthesis of 2,5-disubstituted oxazoles.

Materials:

  • 2-acylamino-ketone

  • Acetic anhydride

  • Concentrated sulfuric acid

  • Crushed ice

  • Saturated sodium bicarbonate solution (NaHCO₃) or ammonium hydroxide (NH₄OH)

  • Ethyl acetate or dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the 2-acylamino-ketone (1.0 equivalent) in acetic anhydride (5-10 mL per gram of substrate).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to 90-100°C.

  • Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).[2]

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the aqueous solution to a pH of 7-8 with a saturated NaHCO₃ solution or NH₄OH.

  • Extract the product with ethyl acetate or dichloromethane (3 times).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Wipf Modification for Substituted Oxazoles

This modified protocol is particularly useful for the synthesis of oxazoles from readily available amino acid derivatives.[1]

Step A: Oxidation of β-hydroxy amide to β-keto amide

Materials:

  • β-hydroxy amide

  • Dess-Martin periodinane

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃

Procedure:

  • Dissolve the β-hydroxy amide (1.0 equivalent) in anhydrous CH₂Cl₂.

  • Add Dess-Martin periodinane (1.1-1.5 equivalents) portion-wise at room temperature.

  • Stir the mixture for 1-3 hours until TLC analysis indicates complete conversion to the intermediate β-keto amide.[2]

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃. Stir vigorously until the layers are clear.

  • Separate the layers and extract the aqueous phase with CH₂Cl₂.

  • Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo. The intermediate is often used in the next step without further purification.

Step B: Cyclodehydration to the Oxazole

Materials:

  • Crude β-keto amide from Step A

  • Anhydrous acetonitrile or THF

  • Triethylamine

  • Triphenylphosphine

  • Iodine

  • Saturated aqueous Na₂S₂O₃

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve the crude β-keto amide from Step A in anhydrous acetonitrile or THF.

  • Add triethylamine (3.0-4.0 equivalents) and triphenylphosphine (1.5-2.0 equivalents).

  • Cool the mixture to 0°C and add a solution of iodine (1.5-2.0 equivalents) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours until the reaction is complete by TLC.[2]

  • Quench the reaction with saturated aqueous Na₂S₂O₃.

  • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by silica gel chromatography to yield the desired oxazole.

Logical Workflow and Signaling Pathways

The following diagrams illustrate the general workflow of the Robinson-Gabriel synthesis and a key modification.

Robinson_Gabriel_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2_Acylamino_Ketone 2-Acylamino-Ketone Cyclodehydration Intramolecular Cyclodehydration 2_Acylamino_Ketone->Cyclodehydration  Cyclodehydrating Agent  (e.g., H₂SO₄) Oxazole Substituted Oxazole Cyclodehydration->Oxazole

Caption: General workflow of the Robinson-Gabriel synthesis.

Wipf_Modification_Workflow cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product beta_Hydroxy_Amide β-Hydroxy Amide beta_Keto_Amide β-Keto Amide beta_Hydroxy_Amide->beta_Keto_Amide  Dess-Martin  Periodinane Substituted_Oxazole Substituted Oxazole beta_Keto_Amide->Substituted_Oxazole  PPh₃, I₂, Et₃N  (Cyclodehydration)

Caption: Workflow of the Wipf modification of the Robinson-Gabriel synthesis.

Quantitative Data Summary

The following table summarizes representative yields for the Robinson-Gabriel synthesis under various conditions. Please note that yields are highly substrate-dependent.

Starting MaterialCyclodehydrating Agent/ConditionsProductYield (%)Reference
Ugi Product IntermediateConcentrated H₂SO₄, 60°C, 2h2,4,5-Trisubstituted Oxazole72[3]
Oxazolone Template and Aromatic NucleophileAlCl₃ and Trifluoromethanesulfonic acid2,4,5-Trisubstituted OxazolesGood[1][5]
Aspartic acid β-ester derivative (via keto-amide)POCl₃ in DMF or cat. H₂SO₄ in Ac₂O, 90°C, 30 minDual PPARα/γ agonistNot specified[1]

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low or No Product Formation Incomplete cyclization; starting material decomposition.Optimize the dehydrating agent (e.g., use a milder one like TFAA for sensitive substrates).[6] Increase temperature cautiously. Ensure the purity and dryness of the starting material.[6]
Formation of Byproducts Hydrolysis of intermediates due to the presence of water.Ensure anhydrous conditions by thoroughly drying all solvents and reagents.[2]
Polymerization/Tar Formation Highly reactive starting materials or intermediates under strong acid catalysis.Lower the reaction temperature. Use a lower concentration of the acid catalyst.[6]
Difficulty in Purification Similar polarity of the product and byproducts.Optimize chromatographic conditions by experimenting with different solvent systems and stationary phases.[6]

Modern and "Greener" Approaches

Recent advancements have focused on developing more environmentally friendly and efficient protocols for the Robinson-Gabriel synthesis. These include:

  • Solid-Phase Synthesis: This approach simplifies purification and is amenable to the generation of oxazole libraries.[1][2]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and often improves yields by minimizing thermal decomposition.[2]

  • One-Pot Reactions: Combining multiple synthetic steps, such as a Dakin-West reaction followed by an in-situ Robinson-Gabriel cyclization, reduces waste and enhances overall efficiency.[1][2] Coupled Ugi and Robinson-Gabriel reactions have also been developed for rapid access to diverse oxazoles.[1][3]

References

Application Notes: Ethyl 5-Methyloxazole-4-carboxylate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Note on Isomer: The following application notes primarily focus on Ethyl 5-methylisoxazole-4-carboxylate, a structural isomer of Ethyl 5-methyloxazole-4-carboxylate. The isoxazole isomer is more extensively documented in scientific literature as a versatile building block, particularly in the synthesis of pharmaceuticals.

Ethyl 5-methylisoxazole-4-carboxylate is a key heterocyclic compound utilized in organic synthesis, valued for its reactive isoxazole core. This structure serves as a precursor for a variety of bioactive molecules. Its applications are most prominent in the pharmaceutical industry, where it is a critical intermediate in the synthesis of anti-inflammatory and immunosuppressive drugs.[1][2][3][4] The compound's utility also extends to the agrochemical sector as an intermediate for herbicides and fungicides.[1][5]

The primary application of Ethyl 5-methylisoxazole-4-carboxylate is in the multi-step synthesis of Leflunomide, a disease-modifying antirheumatic drug (DMARD) used to treat rheumatoid arthritis.[2][6][7][8] In this synthesis, the ethyl ester is first hydrolyzed to its corresponding carboxylic acid, 5-methylisoxazole-4-carboxylic acid. This acid is then converted to a more reactive acid chloride, which subsequently undergoes amidation with 4-(trifluoromethyl)aniline to yield Leflunomide.[6][7] The efficiency of these transformations makes Ethyl 5-methylisoxazole-4-carboxylate a valuable and economically significant starting material.

Beyond its role in drug synthesis, the isoxazole moiety can be derivatized to produce a range of compounds with potential biological activities. For instance, derivatives of 5-methylisoxazole-4-carboxylic acid have been investigated for their antifungal properties.[9] The versatility of this building block allows for modifications at both the ester group and the isoxazole ring, opening avenues for the development of novel compounds in medicinal and agricultural chemistry.[1]

Quantitative Data

The following table summarizes the quantitative data for the key synthetic steps involving Ethyl 5-methylisoxazole-4-carboxylate in the production of Leflunomide.

Step No.ReactionKey ReagentsTemperatureReaction TimeYield
1Synthesis of Ethyl 5-methylisoxazole-4-carboxylateEthyl 2-ethoxymethyleneacetoacetate, 50% aq. Hydroxylamine-5°C to 30°C, then reflux~2.5 hours79%
2Hydrolysis to 5-methylisoxazole-4-carboxylic acid60% aq. Sulfuric Acid85°C4 hoursHigh
3Formation of 5-methylisoxazole-4-carbonyl chloride5-methylisoxazole-4-carboxylic acid, Thionyl Chloride25-30°CNot specifiedNot specified
4Synthesis of Leflunomide5-methylisoxazole-4-carbonyl chloride, 4-(trifluoromethyl)aniline0-50°CNot specifiedHigh

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-methylisoxazole-4-carboxylate[10]

This protocol describes the synthesis of Ethyl 5-methylisoxazole-4-carboxylate from ethyl 2-ethoxymethyleneacetoacetate.

Materials:

  • Ethyl 2-ethoxymethyleneacetoacetate (110.00 g, 0.59 mol)

  • Methanol (330 ml)

  • 50% aqueous hydroxylamine (39.03 g, 0.59 mol anhydrous)

  • Hexane (500 ml)

  • Saturated sodium bicarbonate solution (100 ml)

  • Water

Procedure:

  • Dissolve ethyl 2-ethoxymethyleneacetoacetate in methanol in a reaction vessel and cool the solution to -5°C to 0°C.

  • Slowly add the 50% aqueous hydroxylamine to the solution over a period of 1 hour, maintaining the temperature between -5°C and 0°C.

  • After the addition is complete, continue stirring the mixture at 0°C for 30 minutes.

  • Warm the reaction mixture to 20-30°C and then heat to reflux for 1 hour.

  • After the reaction is complete, remove the solvent by distillation under reduced pressure.

  • Cool the residue to room temperature and add hexane, stirring for 30 minutes.

  • Add saturated sodium bicarbonate solution and water, stir thoroughly, and allow the layers to separate.

  • Separate the organic layer and extract the aqueous layer twice with hexane.

  • Combine all organic layers and wash twice with water.

  • Remove the solvent under reduced pressure to obtain Ethyl 5-methylisoxazole-4-carboxylate as a yellow oil (Yield: 72.5 g, 79%).

Protocol 2: Hydrolysis of Ethyl 5-methylisoxazole-4-carboxylate[5][11]

This protocol details the hydrolysis of the ethyl ester to 5-methylisoxazole-4-carboxylic acid.

Materials:

  • Crude Ethyl 5-methylisoxazole-4-carboxylate (40.0 g)

  • 60% aqueous sulfuric acid solution (44 g)

  • 2% acetic acid-toluene mixture

Procedure:

  • In a two-necked flask equipped with a mechanical stirrer and a distillation condenser, combine crude Ethyl 5-methylisoxazole-4-carboxylate and 60% aqueous sulfuric acid.

  • Heat the mixture to 85°C and continuously distill off the ethanol generated during the reaction.

  • Monitor the reaction by thin-layer chromatography (TLC). The reaction is complete after approximately 4 hours when the ester spot disappears.

  • Cool the reaction mixture to room temperature.

  • Filter the solid product and wash it.

  • For further purification, recrystallize the crude acid from a 2% acetic acid-toluene mixture to obtain pure 5-methylisoxazole-4-carboxylic acid.

Protocol 3: Synthesis of Leflunomide[6][7]

This protocol outlines the conversion of 5-methylisoxazole-4-carboxylic acid to Leflunomide.

Materials:

  • 5-methylisoxazole-4-carboxylic acid

  • Thionyl chloride

  • N,N-Dimethylformamide (catalytic amount)

  • Toluene

  • 4-(trifluoromethyl)aniline

Procedure:

  • Formation of the Acid Chloride:

    • To a reaction vessel, add 5-methylisoxazole-4-carboxylic acid and toluene.

    • Heat the mixture to reflux to azeotropically remove any residual water.

    • Cool the solution to 25-30°C.

    • Add a catalytic amount of N,N-Dimethylformamide.

    • Slowly add thionyl chloride (1.1 equivalents) while maintaining the temperature at 25-30°C.

    • Stir the mixture until the conversion to the acid chloride is complete.

  • Amidation:

    • In a separate vessel, dissolve 4-(trifluoromethyl)aniline in a suitable solvent.

    • Cool the solution and slowly add the previously prepared 5-methylisoxazole-4-carbonyl chloride solution.

    • Allow the reaction to proceed to completion.

  • Work-up and Purification:

    • Upon completion, the crude Leflunomide may precipitate from the solution.

    • Isolate the crude product by filtration.

    • Purify the crude product by recrystallization from a suitable solvent such as toluene.

    • Dry the purified Leflunomide under vacuum to obtain a white crystalline solid.

Visualizations

Synthetic_Pathway_of_Leflunomide start_material Ethyl Acetoacetate + Triethylorthoformate intermediate1 Ethyl Ethoxymethylene- acetoacetic Ester start_material->intermediate1 Acetic Anhydride Heat intermediate2 Ethyl 5-methylisoxazole- 4-carboxylate intermediate1->intermediate2 Hydroxylamine intermediate3 5-Methylisoxazole- 4-carboxylic Acid intermediate2->intermediate3 H2SO4 (aq) Heat intermediate4 5-Methylisoxazole- 4-carbonyl Chloride intermediate3->intermediate4 Thionyl Chloride (SOCl2) final_product Leflunomide intermediate4->final_product 4-(Trifluoromethyl)aniline

Caption: Synthetic pathway of Leflunomide from starting materials.

Experimental_Workflow cluster_synthesis Synthesis of Ethyl 5-methylisoxazole-4-carboxylate cluster_hydrolysis Hydrolysis cluster_amidation Amidation to Leflunomide synthesis_start Dissolve Reactants synthesis_reaction Add Hydroxylamine (-5 to 0°C) synthesis_start->synthesis_reaction synthesis_reflux Reflux (1 hr) synthesis_reaction->synthesis_reflux synthesis_workup Solvent Removal & Extraction synthesis_reflux->synthesis_workup synthesis_product Product: Yellow Oil synthesis_workup->synthesis_product hydrolysis_start Combine Ester & Acid synthesis_product->hydrolysis_start hydrolysis_reaction Heat (85°C) & Distill Ethanol hydrolysis_start->hydrolysis_reaction hydrolysis_workup Cool & Filter hydrolysis_reaction->hydrolysis_workup hydrolysis_product Product: Carboxylic Acid hydrolysis_workup->hydrolysis_product amidation_start Form Acid Chloride hydrolysis_product->amidation_start amidation_reaction React with Amine amidation_start->amidation_reaction amidation_workup Filter & Recrystallize amidation_reaction->amidation_workup amidation_product Product: Leflunomide amidation_workup->amidation_product

Caption: Experimental workflow for Leflunomide synthesis.

References

Application Notes and Protocols for the Synthesis of Leflunomide Precursor: Ethyl 5-Methylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Leflunomide is an isoxazole-derivative and a disease-modifying antirheumatic drug (DMARD) primarily used in the treatment of rheumatoid and psoriatic arthritis.[1][2] Its synthesis relies on the key precursor, ethyl 5-methylisoxazole-4-carboxylate. This document provides detailed application notes and experimental protocols for the synthesis of this crucial intermediate, intended for researchers, scientists, and professionals in drug development. The synthesis of ethyl 5-methylisoxazole-4-carboxylate is a critical step that dictates the purity and yield of the final active pharmaceutical ingredient.[3] Two primary synthetic routes are detailed below, both of which are scalable and have been reported to produce high-purity products.

Synthesis Route 1: From Ethyl 2-ethoxymethyleneacetoacetate

This widely-used method involves the cyclocondensation of ethyl 2-ethoxymethyleneacetoacetate with a hydroxylamine salt. The reaction is known for its high selectivity and good yields.

Experimental Protocol

A general procedure for this synthesis involves dissolving ethyl 2-ethoxymethyleneacetoacetate in methanol and cooling the solution to 0°C.[4] An aqueous solution of hydroxylamine is then added slowly while maintaining the temperature between -5 to 0°C.[4] After the addition, the reaction mixture is stirred at 0°C for 30 minutes, followed by warming to room temperature and refluxing for one hour.[4] The solvent is then removed under reduced pressure. The workup involves adding hexane to the residue, followed by washing with a saturated sodium bicarbonate solution and water.[4] The organic layers are combined, washed with water, and the solvent is removed to yield the final product.[4]

Quantitative Data

ParameterValueReference
Starting MaterialEthyl 2-ethoxymethyleneacetoacetate[4]
Reagent50% Aqueous Hydroxylamine[4]
SolventMethanol[4]
Reaction Temperature-5°C to reflux[4]
Reaction Time~1.5 hours[4]
Yield79%[4]
Purity (HPLC)98.7%[4]
Isomer Impurity< 0.5%[4]

Synthesis Route 2: One-Pot Synthesis from Ethyl Acetoacetate

This alternative route begins with the in-situ formation of an enol ether from ethyl acetoacetate and triethyl orthoformate, which then reacts with a hydroxylamine salt to form the desired isoxazole. This method can be advantageous as it starts from more readily available materials.

Experimental Protocol

Ethyl acetoacetate, triethyl orthoformate, and acetic anhydride are heated to form ethyl ethoxymethyleneacetoacetic ester.[5][6] This crude intermediate is then combined with sodium acetate and hydroxylamine sulfate in ethanol at a low temperature (around -5°C) to form ethyl 5-methylisoxazole-4-carboxylate.[5][6] The reaction progress can be monitored by TLC. After completion, the product is worked up by extraction with a suitable solvent like dichloromethane, followed by washing and solvent removal.[5]

Quantitative Data

ParameterValueReference
Starting MaterialsEthyl acetoacetate, Triethyl orthoformate, Acetic anhydride[5][6]
ReagentsHydroxylamine sulfate, Sodium acetate[5][6]
SolventsEthanol, Dichloromethane[5][6]
Reaction Temperature-5°C to 120°C (step-wise)[5][6]
Overall Yield>78%[3]
Purity>99.0%[3]
Isomer Impurity< 1.0%[3]

Visualizations

Synthesis_Workflow_Route_1 cluster_reactants Reactants cluster_process Process cluster_product Product EMAAE Ethyl 2-ethoxymethyleneacetoacetate Reaction Cyclocondensation in Methanol (-5°C to Reflux) EMAAE->Reaction Hydroxylamine Aqueous Hydroxylamine Hydroxylamine->Reaction Workup Solvent Removal & Aqueous Workup Reaction->Workup 1.5 hours Purification Extraction & Solvent Evaporation Workup->Purification Product Ethyl 5-Methylisoxazole-4-carboxylate Purification->Product Yield: 79%

Caption: Synthesis workflow for Ethyl 5-Methylisoxazole-4-carboxylate starting from Ethyl 2-ethoxymethyleneacetoacetate.

Logical_Relationship_Synthesis Start Starting Materials (Ethyl Acetoacetate, Triethyl Orthoformate) Step1 Step 1: Formation of Enol Ether (Ethyl ethoxymethyleneacetoacetate) Start->Step1 Acetic Anhydride, Heat Step2 Step 2: Cyclization with Hydroxylamine Salt Step1->Step2 Hydroxylamine Sulfate, Sodium Acetate, -5°C Intermediate Crude Ethyl 5-Methylisoxazole-4-carboxylate Step2->Intermediate Purification Purification (Extraction and Washing) Intermediate->Purification FinalProduct Pure Ethyl 5-Methylisoxazole-4-carboxylate Purification->FinalProduct High Purity Product

Caption: Logical relationship of the one-pot synthesis of Ethyl 5-Methylisoxazole-4-carboxylate.

References

Anwendungsbeispiele und Protokolle zur Derivatisierung der Estergruppe am Ethyl-5-methyloxazol-4-carboxylat

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: Ethyl-5-methyloxazol-4-carboxylat ist ein vielseitiges heterocyclisches Molekül, das als wichtiger Baustein in der organischen Synthese und der medizinischen Chemie dient. Die Estergruppe an der C4-Position des Oxazolrings bietet einen reaktiven Angriffspunkt für eine Vielzahl von chemischen Umwandlungen, die die Herstellung einer breiten Palette von Derivaten mit potenziellen pharmakologischen Aktivitäten ermöglichen. Diese Anwendungsbeispiele beschreiben detaillierte Protokolle für drei Schlüsselderivatierungsreaktionen: Hydrolyse zur entsprechenden Carbonsäure, Amidierung zur Bildung von Carboxamiden und Reduktion zum primären Alkohol.

Zusammenfassung der quantitativen Daten

Die folgende Tabelle fasst die quantitativen Daten für die beschriebenen Derivatisierungsreaktionen zusammen und ermöglicht einen einfachen Vergleich der Ausbeuten und Reinheiten.

DerivatisierungsreaktionProduktReagenzienReaktionsbedingungenAusbeuteReinheitReferenz
Hydrolyse5-Methylisoxazol-4-carbonsäure60%ige Schwefelsäure85 °C, 4 h~40% (nach Umkristallisation)~99,9%[1]
Amidierung (zweistufig)5-Methylisoxazol-4-carbonsäure-(4'-trifluormethyl)-anilid1. Thionylchlorid2. 4-Trifluormethylanilin, Triethylamin1. Rückfluss in Toluol2. 0–20 °CHoch (nicht spezifiziert)99,8–100% (HPLC)[2][3]
Reduktion(5-Methyloxazol-4-yl)methanolLithiumaluminiumhydrid (LiAlH₄)THF, 0 °C bis RaumtemperaturTypischerweise hochHochAllgemeine Methode

Experimentelle Protokolle

Hydrolyse: Synthese von 5-Methyloxazol-4-carbonsäure

Die Hydrolyse der Estergruppe von Ethyl-5-methyloxazol-4-carboxylat zu der entsprechenden Carbonsäure ist ein grundlegender Schritt für weitere Derivatisierungen, wie z. B. die Amidierung. Die Verwendung von 60%iger Schwefelsäure bietet eine effiziente Methode mit reduzierter Reaktionszeit im Vergleich zu anderen Säurekatalysatoren.[3]

Reaktionsschema: Ethyl-5-methyloxazol-4-carboxylat → 5-Methyloxazol-4-carbonsäure

reactant Ethyl-5-methyloxazol-4-carboxylat product 5-Methyloxazol-4-carbonsäure reactant->product Hydrolyse reagents 60% H₂SO₄, 85 °C reagents->product

Abbildung 1: Hydrolyse von Ethyl-5-methyloxazol-4-carboxylat.

Protokoll:

  • In einem Zweihalskolben, der mit einem mechanischen Rührer und einem Destillationskondensator ausgestattet ist, werden 40,0 g rohes Ethyl-5-methyloxazol-4-carboxylat und 44 g einer 60%igen Schwefelsäurelösung vorgelegt.[1]

  • Die Mischung wird unter Rühren auf 85 °C erhitzt. Das während der Reaktion entstehende Ethanol wird kontinuierlich abdestilliert, um das Reaktionsgleichgewicht in Richtung der Produktbildung zu verschieben.[1][3]

  • Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht. Die Reaktion wird fortgesetzt, bis der Ester vollständig umgesetzt ist, was typischerweise etwa 4 Stunden dauert.[1]

  • Nach Abschluss der Reaktion wird die Reaktionsmischung auf Raumtemperatur abgekühlt.

  • Der feste Niederschlag wird durch Filtration gesammelt und das Filtrat für eine mögliche zweite Produktgewinnung aufbewahrt.[1]

  • Zur Reinigung wird der rohe Säurekristall in 60 ml eines Lösungsmittelgemisches aus 2%iger Essigsäure in Toluol gelöst und umkristallisiert, um 5-Methyloxazol-4-carbonsäure mit hoher Reinheit zu erhalten.[1]

Amidierung: Synthese von 5-Methyloxazol-4-carboxamid-Derivaten

Die Amidbindung ist eine entscheidende funktionelle Gruppe in vielen pharmazeutisch aktiven Molekülen. Die Synthese von Amiden aus Ethyl-5-methyloxazol-4-carboxylat erfolgt typischerweise in einem zweistufigen Verfahren: Hydrolyse des Esters zur Carbonsäure, gefolgt von der Kopplung mit einem Amin. Ein gängiger Ansatz ist die Umwandlung der Carbonsäure in ein reaktiveres Acylchlorid, das dann leicht mit einem Amin reagiert.

Reaktionsschema: 5-Methyloxazol-4-carbonsäure → 5-Methyloxazol-4-carbonylchlorid → 5-Methyloxazol-4-carboxamid

cluster_0 Schritt 1: Acylchlorid-Bildung cluster_1 Schritt 2: Amid-Kopplung A 5-Methyloxazol-4-carbonsäure B 5-Methyloxazol-4-carbonylchlorid A->B SOCl₂, Toluol C 5-Methyloxazol-4-carbonylchlorid D 5-Methyloxazol-4-carboxamid C->D R-NH₂, Base

Abbildung 2: Zweistufiger Prozess der Amidsynthese.

Protokoll (Beispiel: Synthese von 5-Methylisoxazol-4-carbonsäure-(4'-trifluormethyl)-anilid):

Schritt 1: Synthese von 5-Methyloxazol-4-carbonylchlorid

  • Die kristallisierte 5-Methyloxazol-4-carbonsäure aus der Hydrolysereaktion wird in einem geeigneten Lösungsmittel, vorzugsweise Toluol, suspendiert.[2]

  • Thionylchlorid wird zu der Suspension gegeben.

  • Die Mischung wird unter Rückfluss erhitzt, bis die Reaktion abgeschlossen ist, was durch das Aufhören der Gasentwicklung (HCl) angezeigt wird.

  • Das überschüssige Thionylchlorid und das Lösungsmittel werden unter reduziertem Druck entfernt, um das rohe 5-Methyloxazol-4-carbonylchlorid zu erhalten, das typischerweise ohne weitere Reinigung im nächsten Schritt verwendet wird.[2]

Schritt 2: Kopplung mit einem Amin

  • Das im vorherigen Schritt gebildete 5-Methyloxazol-4-carbonylchlorid wird in einem geeigneten aprotischen Lösungsmittel gelöst.

  • Die Lösung wird auf 0–5 °C abgekühlt.

  • Eine Lösung von 4-Trifluormethylanilin und einer Aminbase (z. B. Triethylamin) in demselben Lösungsmittel wird langsam zu der gekühlten Acylchloridlösung gegeben, wobei die Temperatur zwischen 0 °C und 20 °C gehalten wird.[2]

  • Nach Abschluss der Zugabe wird die Reaktionsmischung für eine bestimmte Zeit bei dieser Temperatur gerührt, bis die Reaktion abgeschlossen ist (Überwachung durch DC oder HPLC).

  • Die Reaktionsmischung wird aufgearbeitet, typischerweise durch Waschen mit wässrigen Säuren und Basen, um nicht umgesetzte Reagenzien und Nebenprodukte zu entfernen.

  • Das Produkt wird durch Umkristallisation oder Säulenchromatographie gereinigt, um das gewünschte Amid-Derivat mit hoher Reinheit zu erhalten.[2]

Reduktion: Synthese von (5-Methyloxazol-4-yl)methanol

Die Reduktion der Estergruppe führt zur Bildung des entsprechenden primären Alkohols, (5-Methyloxazol-4-yl)methanol. Diese Transformation wird üblicherweise mit starken Hydrid-Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH₄) durchgeführt. Der resultierende Alkohol kann als wichtiger Baustein für die Einführung der 5-Methyl-oxazol-4-methylenoxy-Einheit in komplexere Moleküle dienen.

Reaktionsschema: Ethyl-5-methyloxazol-4-carboxylat → (5-Methyloxazol-4-yl)methanol

reactant Ethyl-5-methyloxazol-4-carboxylat product (5-Methyloxazol-4-yl)methanol reactant->product Reduktion reagents 1. LiAlH₄, THF 2. H₂O-Aufarbeitung reagents->product

Abbildung 3: Reduktion von Ethyl-5-methyloxazol-4-carboxylat.

Protokoll (Allgemeine Methode):

  • In einem trockenen, mit Inertgas (z. B. Argon oder Stickstoff) gespülten Kolben wird Lithiumaluminiumhydrid (LiAlH₄) in einem geeigneten trockenen Etherlösungsmittel, wie z. B. Tetrahydrofuran (THF), suspendiert.

  • Der Kolben wird in einem Eisbad auf 0 °C gekühlt.

  • Eine Lösung von Ethyl-5-methyloxazol-4-carboxylat in trockenem THF wird langsam zu der gerührten LiAlH₄-Suspension getropft, wobei die Temperatur unter 5 °C gehalten wird.

  • Nach Abschluss der Zugabe wird das Eisbad entfernt und die Reaktionsmischung bei Raumtemperatur gerührt, bis die Reduktion vollständig ist (Überwachung durch DC).

  • Die Reaktion wird vorsichtig durch langsame, sequenzielle Zugabe von Wasser, gefolgt von einer wässrigen Natriumhydroxidlösung und dann erneut Wasser, gequencht (Fieser-Methode). Dies führt zur Bildung eines leicht filtrierbaren festen Niederschlags.

  • Der Niederschlag wird abfiltriert und mit zusätzlichem THF gewaschen.

  • Die vereinigten organischen Filtrate werden über einem Trockenmittel (z. B. Na₂SO₄ oder MgSO₄) getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt, um das rohe (5-Methyloxazol-4-yl)methanol zu erhalten.

  • Das Produkt kann bei Bedarf durch Säulenchromatographie oder Destillation weiter gereinigt werden.

Logischer Arbeitsablauf der Derivatisierung

Das folgende Diagramm veranschaulicht die logischen Beziehungen zwischen dem Ausgangsmaterial und den verschiedenen Derivaten, die durch die beschriebenen Protokolle zugänglich sind.

G Start Ethyl-5-methyloxazol-4-carboxylat Acid 5-Methyloxazol-4-carbonsäure Start->Acid Hydrolyse (H₂SO₄) Alcohol (5-Methyloxazol-4-yl)methanol Start->Alcohol Reduktion (LiAlH₄) AcylChloride 5-Methyloxazol-4-carbonylchlorid Acid->AcylChloride Aktivierung (SOCl₂) Amide 5-Methyloxazol-4-carboxamid AcylChloride->Amide Kopplung (R-NH₂)

Abbildung 4: Arbeitsablauf der Derivatisierung von Ethyl-5-methyloxazol-4-carboxylat.

References

Application Note and Protocol: Hydrolysis of Ethyl 5-Methyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Methyloxazole-4-carboxylic acid is a crucial intermediate in the synthesis of various pharmacologically active compounds, including the antirheumatic drug Leflunomide.[1] The hydrolysis of its corresponding ethyl ester, ethyl 5-methyloxazole-4-carboxylate, is a key synthetic step. This document provides detailed protocols for the acidic and alkaline hydrolysis of this compound to yield 5-methyloxazole-4-carboxylic acid.

Experimental Protocols

Two primary methods for the hydrolysis of this compound are detailed below: acid hydrolysis and alkaline hydrolysis.

Protocol 1: Acid Hydrolysis

Acid-catalyzed hydrolysis offers a common and effective route for the conversion of the ethyl ester to the carboxylic acid. Strong mineral acids are typically employed.

Method A: Hydrolysis using a Mixture of Acetic Acid and Hydrochloric Acid

This method involves refluxing the ester in a mixture of acetic acid and concentrated hydrochloric acid.[2]

  • Reagents and Materials:

    • This compound

    • Acetic acid (glacial)

    • Concentrated Hydrochloric Acid (HCl)

    • Water

    • Dichloromethane (for extraction, if necessary)

    • Standard laboratory glassware (round-bottom flask, condenser, etc.)

    • Heating mantle

    • Stirring apparatus

  • Procedure:

    • Combine this compound, acetic acid, water, and concentrated HCl in a round-bottom flask. A suggested ratio is 1:1:1 by volume for the acids and water with the ester.[1]

    • Fit the flask with a reflux condenser and heat the mixture to reflux for approximately 10 hours.[1]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The crude product may precipitate out of the solution upon cooling. Collect the solid by filtration.

    • The crude product can be purified by crystallization. A recommended solvent system is a 2% acetic acid-toluene mixture.[2]

Method B: Hydrolysis using Sulfuric Acid

This method utilizes aqueous sulfuric acid and has been shown to reduce reaction times compared to the HCl/acetic acid method.[3]

  • Reagents and Materials:

    • This compound (crude)

    • 60% Sulfuric acid (H₂SO₄) solution

    • Two-necked flask with a mechanical stirrer and a distillation condenser

    • Heating apparatus

  • Procedure:

    • To a two-necked flask, add crude this compound and 60% sulfuric acid solution.[4]

    • Heat the mixture to 85°C while continuously distilling off the ethanol generated during the reaction.[4]

    • Continue the reaction for approximately 4 hours, monitoring for the complete disappearance of the ester by TLC.[4]

    • After the reaction is complete, cool the mixture to room temperature.[4]

    • Collect the solid product by filtration.[4]

    • For further purification, the crude acid can be dissolved in a 2% acetic acid-toluene mixed solvent and recrystallized to yield a product with high purity.[4]

Protocol 2: Alkaline Hydrolysis

Alkaline hydrolysis, or saponification, is an alternative method for converting the ester to the carboxylic acid.

  • Reagents and Materials:

    • This compound

    • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

    • Ethanol

    • Water

    • Hydrochloric acid (for acidification)

    • Standard laboratory glassware

  • Procedure:

    • Dissolve this compound in a mixture of ethanol and water in a round-bottom flask.

    • Add a stoichiometric excess of potassium hydroxide or sodium hydroxide to the solution.[5]

    • Stir the mixture at room temperature for 2 hours, followed by refluxing for an additional 2 hours.[5]

    • Monitor the reaction by TLC until the starting material is consumed.

    • After completion, cool the reaction mixture and remove the ethanol by rotary evaporation.

    • Cool the remaining aqueous solution in an ice bath and acidify with hydrochloric acid to precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with cold water, and dry.

Data Presentation

The following table summarizes the quantitative data from the described protocols.

ParameterAcid Hydrolysis (HCl/Acetic Acid)Acid Hydrolysis (H₂SO₄)Alkaline Hydrolysis (KOH)
Starting Material This compoundCrude this compoundThis compound
Hydrolyzing Agent Acetic acid, conc. HCl, Water60% H₂SO₄ solutionPotassium Hydroxide
Solvent Acetic acid, WaterWaterEthanol, Water
Reaction Temperature Reflux85°CRoom Temp. then Reflux
Reaction Time 10 hours4 hours4 hours
Purity of Final Product Not specified~99.9% after crystallizationNot specified

Experimental Workflow and Signaling Pathway Diagrams

Hydrolysis_Workflow cluster_start Starting Material cluster_hydrolysis Hydrolysis cluster_workup Work-up & Purification cluster_product Final Product Start This compound Acid Acid Hydrolysis (e.g., H2SO4 or HCl/AcOH) Start->Acid Base Alkaline Hydrolysis (e.g., KOH or NaOH) Start->Base Workup Reaction Quenching (Cooling/Acidification) Acid->Workup Base->Workup Filtration Filtration Workup->Filtration Crystallization Crystallization (e.g., 2% Acetic Acid-Toluene) Filtration->Crystallization Product 5-Methyloxazole-4-carboxylic Acid Crystallization->Product

Caption: Experimental workflow for the hydrolysis of this compound.

Reaction_Mechanism cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis (Saponification) Ester This compound Protonation Protonation of Carbonyl Oxygen Ester->Protonation H+ Nucleophilic_Attack_OH Nucleophilic Attack by Hydroxide Ester->Nucleophilic_Attack_OH OH- Acid 5-Methyloxazole-4-carboxylic Acid Ethanol Ethanol Nucleophilic_Attack_H2O Nucleophilic Attack by Water Protonation->Nucleophilic_Attack_H2O H2O Proton_Transfer Proton Transfer Nucleophilic_Attack_H2O->Proton_Transfer Elimination_EtOH Elimination of Ethanol Proton_Transfer->Elimination_EtOH Elimination_EtOH->Ethanol Deprotonation Deprotonation Elimination_EtOH->Deprotonation Deprotonation->Acid Elimination_EtO Elimination of Ethoxide Nucleophilic_Attack_OH->Elimination_EtO Elimination_EtO->Ethanol Acidification Acidification Elimination_EtO->Acidification H+ Acidification->Acid

Caption: Simplified signaling pathways for acid and base-catalyzed hydrolysis.

References

Application Notes and Protocols for Ethyl 5-Methyloxazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological activities of Ethyl 5-Methyloxazole-4-carboxylate derivatives. This document includes a summary of their reported pharmacological effects, detailed experimental protocols for assessing these activities, and visualizations of key experimental workflows and biological pathways.

Biological Activities of this compound Derivatives

Derivatives of this compound have demonstrated a broad spectrum of biological activities, positioning them as promising scaffolds for drug discovery and development. The primary activities reported include antifungal, herbicidal, anticancer, and antimicrobial effects. While the parent compound, this compound, serves as a key synthetic intermediate, its derivatives have been more extensively studied for their therapeutic potential.

Data Presentation

The following tables summarize the quantitative data for various biological activities of this compound derivatives.

Table 1: Fungicidal and Herbicidal Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate Derivatives [1][2]

Compound TypeActivityTest Organism/PlantConcentration/DosageInhibition (%)
I-1 to I-5FungicidalFusarium graminearum100 mg/L32-58
I-1 to I-5FungicidalThanatephorus cucumeris100 mg/L32-58
I-1 to I-5FungicidalBotrytis cinerea100 mg/L32-58
I-1 to I-5FungicidalFusarium oxysporum100 mg/L32-58
I-4HerbicidalVarious tested plants150 g ai/ha20-50

Table 2: Anticancer Activity of Ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate Derivatives

CompoundCell LineActivityIC₅₀ (µM)
5e (ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate)HeLa (Cervical Cancer)Antiproliferative0.737 ± 0.05
5e (ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate)HT-29 (Colon Cancer)Antiproliferative1.194 ± 0.02

Table 3: Antimicrobial Activity of Thiazole Derivatives

Compound ClassActivityTest OrganismMIC (µg/mL)
Thiazole DerivativesAntibacterial & AntifungalVarious bacteria and fungi12.5 (compared to standard at 6.25)

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the tables above.

Protocol 1: In Vitro Antifungal Activity Assay (Agar Well Diffusion Method)[3][4]

This protocol is used to determine the susceptibility of fungal strains to the synthesized compounds.

Materials:

  • Synthesized isoxazole derivatives

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Antibiotic Assay Medium

  • Sterile distilled water

  • Dimethylformamide (DMF) for dissolving compounds

  • Standard antifungal agent (e.g., Ketoconazole)

  • Sterile Petri dishes, micropipette, and tips

  • Incubator

Procedure:

  • Media Preparation: Prepare the Antibiotic Assay Medium according to the manufacturer's instructions and sterilize.

  • Inoculation: Aseptically inoculate the molten agar with a standardized suspension of the test fungus (0.5 mL of a 24-hour old culture).

  • Pouring Plates: Pour the inoculated medium into sterile Petri dishes and allow it to solidify.

  • Well Preparation: Bore wells of a standard diameter into the solidified agar.

  • Sample Loading: Prepare a stock solution of the test compounds in DMF (e.g., 40 µg/mL). Add a defined volume (e.g., 100 µL) of the test compound solution into the wells. Use DMF as a negative control and a standard antifungal agent as a positive control.

  • Incubation: Allow the plates to stand for 30 minutes to allow for diffusion of the compounds, then incubate at 37°C for 24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antifungal activity.

Protocol 2: Herbicidal Activity Screening (Petri Dish Assay)[5][6]

This protocol outlines a primary screening method to evaluate the pre-emergent herbicidal activity of synthesized compounds.

Materials:

  • Synthesized derivatives

  • Acetone

  • Tween-20

  • Petri dishes

  • Filter paper

  • Seeds of weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus)

  • Growth chamber

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of the test compounds in acetone (e.g., 10 mg/mL).

  • Test Solution Preparation: Dilute the stock solutions with distilled water containing 0.1% (v/v) Tween-20 to achieve the desired final concentrations. A control solution should be prepared with acetone and Tween-20 in water.

  • Assay Setup: Place a sheet of filter paper in each Petri dish and apply a standard volume (e.g., 5 mL) of the test or control solution.

  • Seed Plating: Place a set number of seeds (e.g., 20) of the selected weed species on the moistened filter paper.

  • Incubation: Seal the Petri dishes and incubate in a growth chamber at 25 ± 1 °C with a 12-hour light/dark cycle.

  • Data Analysis: After 7-10 days, measure the germination rate, and the root and shoot length of the seedlings. Calculate the percentage of inhibition compared to the control.

Protocol 3: NCI-60 Human Tumor Cell Line Screen[7][8][9][10][11]

This protocol is a standardized method for in vitro anticancer drug screening.

Materials:

  • NCI-60 cell line panel

  • RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine

  • 96-well microtiter plates

  • Synthesized compounds dissolved in DMSO

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris buffer

Procedure:

  • Cell Plating: Inoculate cells into 96-well plates at appropriate densities and incubate for 24 hours.

  • Compound Addition: Add the test compounds at five 10-fold dilutions (e.g., 10⁻⁴ to 10⁻⁸ M) and incubate for 48 hours. A "time zero" plate is fixed with TCA at the time of drug addition.

  • Cell Fixation: After 48 hours, fix the cells by adding cold TCA and incubating for 60 minutes at 4°C.

  • Staining: Wash the plates with water and stain with SRB solution for 10 minutes at room temperature.

  • Absorbance Measurement: Wash away unbound dye and solubilize the bound stain with Tris buffer. Read the absorbance at 515 nm.

  • Data Analysis: Calculate the percentage growth and derive dose-response curves to determine parameters like GI₅₀ (50% growth inhibition), TGI (total growth inhibition), and LC₅₀ (50% lethal concentration).

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution[12][13][14][15][16]

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Synthesized derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Spectrophotometer

Procedure:

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in CAMHB in a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined visually or by measuring the optical density at 600 nm.

Visualizations

Experimental Workflows

experimental_workflow_antifungal cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_media Prepare & Sterilize Antibiotic Assay Medium prep_plates Pour Agar Plates prep_media->prep_plates prep_inoculum Prepare Fungal Inoculum prep_inoculum->prep_plates bore_wells Bore Wells in Agar prep_plates->bore_wells load_samples Load Test Compounds, Positive & Negative Controls bore_wells->load_samples incubate Incubate Plates (37°C, 24h) load_samples->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones analyze_results Compare with Controls measure_zones->analyze_results

Workflow for Antifungal Activity Assay.

experimental_workflow_anticancer cluster_setup Setup cluster_treatment Treatment cluster_staining Staining & Measurement cluster_data_analysis Data Analysis plate_cells Plate NCI-60 Cancer Cell Lines incubate_24h Incubate for 24h plate_cells->incubate_24h add_compounds Add Test Compounds (5 concentrations) incubate_24h->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h fix_cells Fix Cells with TCA incubate_48h->fix_cells stain_cells Stain with SRB fix_cells->stain_cells measure_abs Measure Absorbance stain_cells->measure_abs calc_growth Calculate % Growth measure_abs->calc_growth determine_params Determine GI₅₀, TGI, LC₅₀ calc_growth->determine_params

Workflow for NCI-60 Anticancer Screening.
Signaling Pathway

Isoxazole derivatives have been shown to induce apoptosis in cancer cells, a process that can be initiated through various signaling cascades. A common mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest and subsequent activation of apoptotic pathways.[3][4][5][6][7]

signaling_pathway_apoptosis derivative Isoxazole Derivative tubulin Tubulin Polymerization derivative->tubulin Inhibition microtubule Microtubule Disruption tubulin->microtubule cell_cycle_arrest G2/M Phase Cell Cycle Arrest microtubule->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis caspase_activation Caspase Activation apoptosis->caspase_activation

Apoptosis induction by tubulin polymerization inhibition.

References

Application of Ethyl 5-Methyloxazole-4-carboxylate in Medicinal Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-methyloxazole-4-carboxylate is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its rigid oxazole core, substituted with a reactive carboxylate group and a methyl group, provides a valuable scaffold for the synthesis of a diverse range of biologically active molecules. The oxazole ring system is a prominent feature in numerous natural products and synthetic compounds exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antifungal properties. This document provides detailed application notes and experimental protocols for the use of this compound in the development of therapeutic agents.

Core Applications in Drug Discovery

This compound primarily serves as a key intermediate in the synthesis of more complex molecules. Its chemical structure allows for facile modifications at the carboxylate position, making it an ideal starting material for the generation of compound libraries for high-throughput screening and lead optimization.

Anti-inflammatory Agents: Synthesis of Leflunomide

One of the most notable applications of a close isomer, ethyl 5-methylisoxazole-4-carboxylate, is in the synthesis of the disease-modifying antirheumatic drug (DMARD), Leflunomide. Leflunomide is used in the treatment of rheumatoid and psoriatic arthritis. The synthesis involves the conversion of the ethyl ester to a carboxamide.

Signaling Pathway of Leflunomide's Active Metabolite (Teriflunomide)

Leflunomide is a prodrug that is rapidly converted in the body to its active metabolite, teriflunomide. Teriflunomide inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. This inhibition depletes the pool of pyrimidines necessary for DNA and RNA synthesis, thereby halting the proliferation of rapidly dividing cells like activated lymphocytes, which play a crucial role in the pathogenesis of rheumatoid arthritis.

DHODH_Inhibition A Activated Lymphocytes B Increased demand for pyrimidine synthesis A->B D De novo Pyrimidine Synthesis B->D requires C Dihydroorotate Dehydrogenase (DHODH) C->D catalyzes E DNA and RNA Synthesis D->E F Lymphocyte Proliferation E->F G Inflammation F->G H Teriflunomide (Active Metabolite of Leflunomide) H->C inhibits

DHODH Inhibition by Teriflunomide
Anticancer Agents

The oxazole scaffold is present in several natural products with potent anticancer activity. While specific derivatives of this compound with notable anticancer activity are still under investigation, the core structure holds promise for the development of novel antineoplastic agents. For instance, derivatives of the isomeric 5-methylisoxazole-4-carboxamide have been explored as antimitotic agents. A study on novel 4-acylaminoisoxazoles demonstrated that substitution patterns on the isoxazole ring significantly influence their cytotoxic activity. One such derivative, 4-Methyl-N-[5-methyl-3-(3,4,5-trimethoxyphenyl)isoxazol-4-yl]benzamide, was found to inhibit cell growth and viability in the nanomolar to submicromolar range.[1]

Kinase Inhibitors

Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The isoxazole scaffold has been utilized in the design of potent kinase inhibitors. For example, isoxazole derivatives have been synthesized as c-Jun N-terminal kinase (JNK) inhibitors, with some compounds showing high potency and selectivity.[2] While direct applications of this compound in this area are not extensively documented in publicly available literature, its structural features make it a suitable starting point for the synthesis of kinase inhibitor libraries.

Experimental Protocols

The following protocols are provided as examples of how this compound can be utilized in the synthesis of bioactive compounds.

Protocol 1: Synthesis of 5-Methylisoxazole-4-carboxylic Acid

This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid, a key intermediate for the synthesis of amides like Leflunomide.

Materials:

  • Ethyl 5-methylisoxazole-4-carboxylate

  • 60% aqueous sulfuric acid

  • Toluene

  • Sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • A mixture of ethyl 5-methylisoxazole-4-carboxylate and 60% aqueous sulfuric acid is heated at reflux.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product is extracted with toluene.

  • The organic layer is washed with water and sodium bicarbonate solution.

  • The organic layer is then dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure to yield 5-methylisoxazole-4-carboxylic acid.

Protocol 2: Synthesis of N-(4-Trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide (Leflunomide)

This protocol outlines the final step in the synthesis of Leflunomide from 5-methylisoxazole-4-carboxylic acid.

General Synthetic Workflow

leflunomide_synthesis A Ethyl 5-methylisoxazole- 4-carboxylate B Hydrolysis (e.g., H2SO4) A->B C 5-Methylisoxazole- 4-carboxylic acid B->C D Chlorination (e.g., SOCl2) C->D E 5-Methylisoxazole- 4-carbonyl chloride D->E F Amidation with 4-trifluoromethylaniline E->F G Leflunomide F->G

General Synthesis of Leflunomide

Materials:

  • 5-Methylisoxazole-4-carboxylic acid

  • Thionyl chloride

  • Toluene

  • 4-Trifluoromethylaniline

  • Sodium bicarbonate

  • Water

Procedure:

  • A mixture of 5-methylisoxazole-4-carboxylic acid and toluene is heated.

  • Thionyl chloride is added dropwise to the mixture.

  • The reaction is refluxed until the conversion to the acid chloride is complete (monitored by TLC or IR spectroscopy).

  • Excess thionyl chloride and toluene are removed by distillation.

  • The resulting 5-methylisoxazole-4-carbonyl chloride is dissolved in a suitable solvent (e.g., toluene).

  • In a separate flask, 4-trifluoromethylaniline is dissolved in a mixture of toluene and aqueous sodium bicarbonate solution.

  • The solution of 5-methylisoxazole-4-carbonyl chloride is added dropwise to the aniline solution at a controlled temperature.

  • The reaction mixture is stirred until the reaction is complete.

  • The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the crude product is purified by recrystallization to afford Leflunomide.

Quantitative Data Summary

The following table summarizes the biological activity of selected compounds derived from or related to the 5-methyloxazole-4-carboxylate scaffold. It is important to note that much of the available quantitative data is for isoxazole isomers.

Compound IDTarget/AssayCell LineActivity (IC50/EC50)Reference
Leflunomide (active metabolite Teriflunomide) Dihydroorotate Dehydrogenase (DHODH)-IC50: ~1 µM[3]
4-Methyl-N-[5-methyl-3-(3,4,5-trimethoxyphenyl)isoxazol-4-yl]benzamide Cell Growth InhibitionA549 (Human Lung Carcinoma)IC50 = 0.99 µM[1]
4-Methyl-N-[5-methyl-3-(3,4,5-trimethoxyphenyl)isoxazol-4-yl]benzamide Cell ViabilityA549 (Human Lung Carcinoma)IC50 = 0.271 µM[1]
3-Methyl-N-[5-methyl-3-(3,4,5-trimethoxyphenyl)isoxazol-4-yl]benzamide CytotoxicityLNCaP (Human Prostate Adenocarcinoma)IC50 = 0.301 µM[1]
Isoxazole derivative (JNK inhibitor) JNK3 Kinase Assay-IC50 = 1.5 µM (cell-based)[2]

Conclusion

This compound and its corresponding carboxylic acid are valuable and versatile intermediates in medicinal chemistry. Their utility is prominently demonstrated in the synthesis of the anti-inflammatory drug Leflunomide. The broader oxazole and isoxazole scaffolds are rich sources of diverse biological activities, and continued exploration of derivatives of this compound holds significant potential for the discovery of novel therapeutic agents in areas such as oncology and inflammatory diseases. The provided protocols and data serve as a foundation for researchers to further investigate and exploit the medicinal chemistry of this important heterocyclic building block.

References

Protocol for synthesizing Ethyl 5-Methyloxazole-4-carboxylate from ethyl isocyanoacetate

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the synthesis of Ethyl 5-Methyloxazole-4-carboxylate, a valuable heterocyclic compound in medicinal chemistry and drug development. The described method is based on the Van Leusen oxazole synthesis, utilizing ethyl isocyanoacetate and acetaldehyde as key starting materials.

Introduction

Oxazole derivatives are significant scaffolds in pharmacology due to their presence in various biologically active compounds. The synthesis of substituted oxazoles is therefore of great interest to researchers in organic and medicinal chemistry. The Van Leusen oxazole synthesis is a powerful method for constructing the oxazole ring from aldehydes and tosylmethyl isocyanide (TosMIC) or its derivatives.[1][2][3] This protocol adapts this methodology for the reaction of ethyl isocyanoacetate with acetaldehyde in the presence of a suitable base to yield this compound. The reaction proceeds via the deprotonation of the α-carbon of ethyl isocyanoacetate, followed by nucleophilic attack on the aldehyde, and subsequent cyclization and dehydration to form the oxazole ring.

Materials and Methods

Reagents and Solvents:

  • Ethyl isocyanoacetate (≥95%)

  • Acetaldehyde (≥99%)

  • Potassium carbonate (K₂CO₃), anhydrous (≥99%)

  • Dichloromethane (CH₂Cl₂), anhydrous (≥99.8%)

  • Methanol (MeOH), anhydrous (≥99.8%)

  • Ethyl acetate (EtOAc) for chromatography

  • Hexane for chromatography

  • Magnesium sulfate (MgSO₄), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Rotary evaporator

  • Apparatus for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Experimental Protocol

1. Reaction Setup:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (2.0 mmol).
  • Place the flask under an inert atmosphere of nitrogen.
  • Add anhydrous methanol (20 mL) to the flask.
  • To this suspension, add ethyl isocyanoacetate (1.0 mmol).

2. Reaction Execution:

  • Cool the mixture to 0 °C using an ice bath.
  • Slowly add acetaldehyde (1.1 mmol) to the stirred suspension.
  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
  • Heat the reaction mixture to reflux and maintain for 4-6 hours.
  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

3. Work-up and Purification:

  • Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
  • Remove the methanol under reduced pressure using a rotary evaporator.
  • To the resulting residue, add deionized water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
  • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (20 mL) followed by brine (20 mL).
  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure this compound.

Data Presentation

ParameterValue
Reactants
Ethyl isocyanoacetate1.0 mmol
Acetaldehyde1.1 mmol
Potassium Carbonate2.0 mmol
Reaction Conditions
SolventAnhydrous Methanol
TemperatureReflux
Reaction Time4-6 hours
Product
Product NameThis compound
Molecular FormulaC₇H₉NO₃
Molecular Weight155.15 g/mol
Expected Yield70-85% (based on similar reactions)
AppearanceColorless to pale yellow oil or solid
Purification
MethodSilica Gel Column Chromatography
EluentEthyl Acetate/Hexane gradient

Visualizations

Synthesis_Workflow Reagents 1. Reagents - Ethyl isocyanoacetate - Acetaldehyde - K₂CO₃ - Anhydrous MeOH Reaction 2. Reaction - 0 °C to Reflux - 4-6 hours - N₂ atmosphere Reagents->Reaction Combine Workup 3. Work-up - Solvent removal - Aqueous extraction - Washing Reaction->Workup Cool & Quench Purification 4. Purification - Column Chromatography Workup->Purification Crude Product Product Ethyl 5-Methyloxazole- 4-carboxylate Purification->Product Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Reaction_Pathway Start Ethyl Isocyanoacetate + Acetaldehyde Intermediate1 Deprotonation & Nucleophilic Attack Start->Intermediate1 K₂CO₃, MeOH Intermediate2 Cyclization Intermediate1->Intermediate2 Intermediate3 Dehydration Intermediate2->Intermediate3 FinalProduct Ethyl 5-Methyloxazole- 4-carboxylate Intermediate3->FinalProduct

Caption: Key steps in the formation of the oxazole ring.

References

Application Notes and Protocols: Use of DBU in the Synthesis of Ethyl 5-Methyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of Ethyl 5-Methyloxazole-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry. A key focus is placed on the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base in a highly efficient one-pot synthesis from a carboxylic acid precursor. This methodology offers a direct and effective route to substituted oxazoles, which are core motifs in numerous pharmaceutical agents.

Introduction

Oxazole derivatives are a class of heterocyclic compounds of significant interest in drug discovery due to their diverse pharmacological activities. The synthesis of specifically substituted oxazoles, such as this compound, is a critical step in the development of new therapeutic agents. The use of the strong, non-nucleophilic base DBU has been shown to be highly effective in promoting the cyclization reaction to form the oxazole ring. This document outlines a protocol for a DBU-mediated synthesis, providing a reproducible and scalable method for laboratory and potential industrial applications.

DBU-Mediated Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a one-pot reaction involving a carboxylic acid, an activating agent such as 1,1'-Carbonyldiimidazole (CDI), ethyl 2-isocyanoacetate, and DBU. In this reaction, DBU acts as a strong base to deprotonate the ethyl 2-isocyanoacetate, facilitating its subsequent reaction with the activated carboxylic acid and ultimate cyclization to the oxazole ring.

Proposed Reaction Mechanism

The reaction is proposed to proceed through the following steps:

  • Activation of the carboxylic acid (acetic acid in this case) by an activating agent like CDI to form a highly reactive acyl-intermediate.

  • Deprotonation of ethyl 2-isocyanoacetate at the α-carbon by DBU to generate a nucleophilic isocyanoenolate.

  • Nucleophilic attack of the isocyanoenolate on the activated acyl-intermediate.

  • Intramolecular cyclization via the attack of the resulting alkoxide on the isocyano group, followed by elimination to form the aromatic oxazole ring.

reaction_mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_deprotonation Step 2: Deprotonation cluster_cyclization Step 3 & 4: Nucleophilic Attack & Cyclization AceticAcid Acetic Acid ActivatedAcid Acyl-imidazole Intermediate AceticAcid->ActivatedAcid CDI CDI CDI->ActivatedAcid Intermediate Adduct ActivatedAcid->Intermediate Isocyanoacetate Ethyl 2-isocyanoacetate Enolate Isocyanoenolate Isocyanoacetate->Enolate DBU DBU DBU->Enolate Deprotonation Enolate->Intermediate Nucleophilic Attack Oxazoline Intermediate Oxazoline Intermediate->Oxazoline Intramolecular Cyclization Product This compound Oxazoline->Product Elimination

Caption: Proposed mechanism for DBU-mediated oxazole synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound from Acetic Acid

This protocol is based on a general procedure for the synthesis of 5-substituted-oxazole-4-carboxylates.[1]

Materials:

  • Acetic Acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Ethyl 2-isocyanoacetate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate (EtOAc)

  • 10% aqueous Citric Acid solution

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous THF, add CDI (1.2 eq) in portions.

  • Heat the resulting mixture at 55°C for 1 hour.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add ethyl 2-isocyanoacetate (1.2 eq) in one portion.

  • Add DBU (1.2 eq) dropwise to the mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer sequentially with 10% aqueous citric acid solution, water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel chromatography if necessary.

Data Presentation
ReactantMolar Eq.Notes
Acetic Acid1.0Starting carboxylic acid
CDI1.2Activating agent
Ethyl 2-isocyanoacetate1.2Oxazole ring precursor
DBU1.2Base
Product This compound
Reported Yield 75% [1]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

workflow cluster_synthesis Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve Carboxylic Acid in THF add_cdi Add CDI, Heat to 55°C start->add_cdi cool Cool to 0°C add_cdi->cool add_reagents Add Ethyl 2-isocyanoacetate & DBU cool->add_reagents react Stir at Room Temperature for 12h add_reagents->react evaporate Evaporate THF react->evaporate dissolve Dissolve in EtOAc evaporate->dissolve wash Wash with Citric Acid, Water, Brine dissolve->wash dry Dry over Na2SO4, Filter, Evaporate wash->dry chromatography Silica Gel Chromatography (if needed) dry->chromatography product Pure this compound chromatography->product

Caption: General workflow for the synthesis of the target compound.

Alternative Synthetic Routes

While the DBU-mediated protocol is highly efficient, other methods for the synthesis of related oxazole-4-carboxylates exist. One common alternative is the Van Leusen oxazole synthesis, which typically involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base like potassium carbonate.[2][3][4][5] However, the DBU-mediated reaction from carboxylic acids provides a more direct route when the corresponding carboxylic acid is readily available.

Conclusion

The use of DBU as a base in the synthesis of this compound from a carboxylic acid and ethyl 2-isocyanoacetate is a robust and high-yielding method. The provided protocol and workflow offer a clear guide for researchers in the field of organic and medicinal chemistry. This approach is advantageous due to its operational simplicity and the direct use of readily available carboxylic acids, making it a valuable tool for the synthesis of diverse oxazole derivatives.

References

Microwave-Assisted Synthesis of Substituted Oxazole Carboxylates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole scaffold is a crucial heterocyclic motif in medicinal chemistry and drug development, appearing in a wide array of pharmacologically active compounds. Traditional methods for synthesizing substituted oxazoles, particularly those bearing carboxylate functionalities, often involve lengthy reaction times, harsh conditions, and complex purification procedures. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and green technology, offering significant advantages over conventional heating methods. By utilizing microwave energy, reactions can be completed in a fraction of the time, often with higher yields and improved product purity. This is achieved through efficient and uniform heating of the reaction mixture via mechanisms like dipolar polarization and ionic conduction.[1][2]

These application notes provide detailed protocols for the microwave-assisted synthesis of substituted oxazole carboxylates, focusing on the widely used van Leusen and Robinson-Gabriel synthetic routes. The information presented is intended to enable researchers to rapidly and efficiently synthesize these valuable compounds for applications in drug discovery and development.

Advantages of Microwave-Assisted Synthesis

Microwave-assisted synthesis offers several key advantages over conventional heating methods for the preparation of oxazole derivatives:

  • Rate Acceleration: Reactions that typically take hours or even days can be completed in minutes.[1][3]

  • Higher Yields: The rapid and uniform heating often leads to cleaner reactions with fewer side products, resulting in higher isolated yields.[4][5]

  • Increased Purity: The reduction in side product formation simplifies the purification process.

  • Energy Efficiency: Direct heating of the reactants and solvent is more energy-efficient than heating a large oil bath.[1]

  • Green Chemistry: MAOS aligns with the principles of green chemistry by reducing reaction times and often allowing for the use of less solvent.[1][6]

Data Presentation

Table 1: Microwave-Assisted van Leusen Synthesis of 5-Substituted Oxazoles

This table summarizes the reaction conditions and yields for the synthesis of various 5-substituted oxazoles using a microwave-assisted van Leusen approach. The data is adapted from the work of Mukku et al. and demonstrates the high efficiency of this method for a range of aldehydes.[7][8][9][10][11]

Aldehyde Substituent (R)Base (Equivalents)SolventPower (W)Temperature (°C)Time (min)Yield (%)
H (Benzaldehyde)K₃PO₄ (2)Isopropanol35065896
4-MethylK₃PO₄ (2)Isopropanol35065895
4-MethoxyK₃PO₄ (2)Isopropanol35065894
4-ChloroK₃PO₄ (2)Isopropanol35065894
4-BromoK₃PO₄ (2)Isopropanol35065892
4-NitroK₃PO₄ (2)Isopropanol350651090
2-HydroxyK₃PO₄ (2)Isopropanol350651089
Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis

This table provides a general comparison of reaction times and yields for the synthesis of various heterocyclic compounds, illustrating the typical advantages of microwave irradiation.[4][5][12][13][14][15]

Reaction TypeConventional Method TimeConventional Method Yield (%)Microwave Method TimeMicrowave Method Yield (%)
Schiff Base Formation1-3 hours71-942-3 minutes80-98
1,3,4-Oxadiazole Synthesis6-8 hours65-755-10 minutes85-92
Benzimidazole Synthesis2-15 hours<502-8 minutes>70
Quinoxaline Synthesis2-15 hours<502-8 minutes>70

Experimental Protocols

Protocol 1: Microwave-Assisted van Leusen Synthesis of Ethyl 5-Aryl-oxazole-4-carboxylates

This protocol describes a general procedure for the synthesis of ethyl 5-aryl-oxazole-4-carboxylates from aromatic aldehydes and ethyl isocyanoacetate, adapted from the principles of the van Leusen reaction.

Materials and Reagents:

  • Substituted aromatic aldehyde (1.0 mmol)

  • Ethyl isocyanoacetate (1.0 mmol)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 mmol)

  • Isopropanol (IPA) or Methanol (MeOH) (5 mL)

  • Microwave reactor vials (10 mL) with stir bars

  • Monitored microwave reactor

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the substituted aromatic aldehyde (1.0 mmol), ethyl isocyanoacetate (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Add isopropanol (5 mL) to the vial and seal it with a cap.

  • Place the vial in the cavity of the microwave reactor.

  • Irradiate the reaction mixture at 350 W, maintaining a temperature of 65°C for 8-10 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the vial to room temperature.

  • Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • To the residue, add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure ethyl 5-aryl-oxazole-4-carboxylate.

Protocol 2: Microwave-Assisted Robinson-Gabriel Synthesis of 2,5-Disubstituted Oxazole-4-carboxylates

This protocol outlines a general procedure for the synthesis of oxazole carboxylates via a microwave-assisted Robinson-Gabriel cyclodehydration.

Materials and Reagents:

  • N-acyl-α-amino ketone precursor (1.0 mmol)

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Microwave reactor vials (10 mL) with stir bars

  • Monitored microwave reactor

Procedure:

  • In a 10 mL microwave reactor vial, place the N-acyl-α-amino ketone precursor (1.0 mmol).

  • Add a catalytic amount of polyphosphoric acid or Eaton's reagent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a power and for a duration suitable to maintain a temperature of 120-150°C for 10-20 minutes. (Optimization may be required for specific substrates).

  • Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction vial to room temperature.

  • Carefully quench the reaction by adding the mixture to ice-water.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired oxazole carboxylate.

Visualizations

Microwave_Heating_Mechanisms MW Microwave Radiation RM Reaction Mixture (Polar Molecules/Ions) MW->RM interacts with DP Dipolar Polarization RM->DP leads to IC Ionic Conduction RM->IC leads to Heat Rapid, Uniform Heating DP->Heat IC->Heat RA Accelerated Reaction Heat->RA

Caption: Mechanisms of microwave heating in organic synthesis.

Van_Leusen_Mechanism Aldehyde Aldehyde (R-CHO) Intermediate2 Addition to Aldehyde Aldehyde->Intermediate2 TosMIC TosMIC Intermediate1 Deprotonated TosMIC TosMIC->Intermediate1 Deprotonation Base Base (e.g., K₃PO₄) Base->Intermediate1 Intermediate1->Intermediate2 Nucleophilic Attack Oxazoline Oxazoline Intermediate Intermediate2->Oxazoline Cyclization Elimination Elimination of TosH (Microwave Accelerated) Oxazoline->Elimination Oxazole 5-Substituted Oxazole Elimination->Oxazole

Caption: Simplified mechanism of the van Leusen oxazole synthesis.

Experimental_Workflow Start Start Step1 Combine Reactants, Base, and Solvent in Microwave Vial Start->Step1 Step2 Seal Vial and Place in Microwave Reactor Step1->Step2 Step3 Irradiate at Set Power, Temperature, and Time Step2->Step3 Step4 Monitor Reaction by TLC Step3->Step4 Step5 Cool Reaction to Room Temperature Step4->Step5 Reaction Complete Step6 Work-up: Solvent Removal, Extraction, Washing, and Drying Step5->Step6 Step7 Purification: Column Chromatography or Recrystallization Step6->Step7 End Pure Oxazole Carboxylate Step7->End

Caption: General experimental workflow for microwave-assisted synthesis.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antifungal and herbicidal applications of isoxazole-containing compounds. This document includes detailed experimental protocols for key assays, quantitative activity data, and diagrams of relevant signaling pathways and experimental workflows to support research and development in this field.

Antifungal Applications of Isoxazole Compounds

Isoxazole derivatives have emerged as a promising class of antifungal agents, with several compounds demonstrating potent activity against a range of fungal pathogens.[1][2] Their mechanisms of action often involve the inhibition of essential fungal enzymes, such as those involved in cell wall and cell membrane biosynthesis.

Quantitative Antifungal Activity Data

The following table summarizes the in vitro antifungal activity of various isoxazole derivatives against different fungal species. The data is presented as Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, and IC50, the concentration required to inhibit 50% of a biological or biochemical function.

Compound IDFungal SpeciesMIC (µg/mL)IC50 (µM)Reference
MMV688766 Candida aurisNot specifiedNot specified[1][2]
Candida albicansNot specifiedNot specified[1][2]
Candida glabrataNot specifiedNot specified[1][2]
Cryptococcus neoformansNot specifiedNot specified[1][2]
PUB9 Staphylococcus aureus<0.00025Not specified[3]
Pseudomonas aeruginosa0.125Not specified[3]
Candida albicans0.125Not specified[3]
PUB10 Staphylococcus aureus0.032Not specified[3]
Pseudomonas aeruginosa0.125Not specified[3]
Candida albicans0.125Not specified[3]
Isoxazole Derivative 11a Candida glabrata (petite mutant)8Not specified[4]
Isoxazole Derivative 11b Candida glabrata (petite mutant)62Not specified[4]
Dihydroisoxazole 10a-d Candida glabrata (petite mutant)2-8Not specified[4]
Thienyl-isoxazole 9 MDA-MB-231 (cancer cell line)Not specified30.6[5]
Thienyl-isoxazole 25 MDA-MB-231 (cancer cell line)Not specified35.5[5]
Thienyl-isoxazole 34 MDA-MB-231 (cancer cell line)Not specified22.3[5]
Compound 2 Candida albicansNot specifiedNot specified[6]
Compound TPI-2 Various bacteria and fungiActiveNot specified[7]
Compound TPI-5 Various bacteria and fungiActiveNot specified[7]
Compound TPI-14 Various bacteria and fungiActiveNot specified[7]
Signaling Pathways and Mechanisms of Action

1. Inhibition of Sterol 14α-Demethylase (CYP51)

A primary mechanism of action for many azole antifungals, including some isoxazole derivatives, is the inhibition of the enzyme sterol 14α-demethylase (CYP51).[8][9][10][11][12] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.

CYP51_Inhibition_Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Catalyzed by CYP51 Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation CYP51 Sterol 14α-demethylase (CYP51) Isoxazole Isoxazole Derivative Isoxazole->CYP51 Inhibition

Figure 1. Inhibition of Ergosterol Biosynthesis by Isoxazole Derivatives.

2. Inhibition of 1,3-β-D-Glucan Synthase

Another important target for antifungal isoxazoles is the enzyme 1,3-β-D-glucan synthase.[13][14][15][16][17] This enzyme is responsible for the synthesis of β-glucan, a major structural component of the fungal cell wall. Inhibiting this enzyme weakens the cell wall, leading to osmotic instability and cell lysis.

Glucan_Synthase_Inhibition_Pathway UDP_Glucose UDP-Glucose BetaGlucan 1,3-β-D-Glucan UDP_Glucose->BetaGlucan Catalyzed by Glucan Synthase CellWall Fungal Cell Wall BetaGlucan->CellWall Incorporation GlucanSynthase 1,3-β-D-Glucan Synthase Isoxazole Isoxazole Derivative Isoxazole->GlucanSynthase Inhibition

Figure 2. Inhibition of Fungal Cell Wall Synthesis by Isoxazole Derivatives.

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines and is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[3][4][7][18]

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_incubation Incubation & Analysis cluster_result Result A1 Prepare fungal inoculum in RPMI-1640 medium B1 Add fungal inoculum to each well A1->B1 A2 Serially dilute isoxazole compound in DMSO A3 Add diluted compound to 96-well plate A2->A3 A3->B1 B2 Incubate at 35°C for 24-48 hours B1->B2 B3 Read absorbance at 600 nm or visually inspect for growth B2->B3 C1 Determine MIC (lowest concentration with no visible growth) B3->C1

Figure 3. Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Materials:

  • 96-well microtiter plates

  • RPMI-1640 medium

  • Fungal isolate

  • Isoxazole compound

  • Dimethyl sulfoxide (DMSO)

  • Spectrophotometer (optional)

Procedure:

  • Prepare Fungal Inoculum: Culture the fungal isolate on an appropriate agar medium. Suspend a few colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to the desired final concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL).

  • Prepare Drug Dilutions: Prepare a stock solution of the isoxazole compound in DMSO. Perform serial two-fold dilutions in RPMI-1640 medium in the wells of a 96-well plate to achieve the desired concentration range.

  • Inoculation: Add 100 µL of the fungal inoculum to each well of the microtiter plate already containing 100 µL of the diluted compound. Include a drug-free well as a positive control for growth and an uninoculated well as a negative control.

  • Incubation: Incubate the plates at 35°C for 24 to 48 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.[4]

Herbicidal Applications of Isoxazole Compounds

Certain isoxazole derivatives, notably isoxaflutole, are potent herbicides.[19][20] Their primary mode of action is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is essential for pigment biosynthesis in plants.[21][22]

Quantitative Herbicidal Activity Data

The following table presents data on the herbicidal efficacy of isoxazole compounds against various weed species. Data is presented as percent injury or as application rates required for effective control.

CompoundWeed SpeciesApplication Rate ( kg/ha )% InjuryGrowth StageReference
Isoxazole Derivative Various1.0VariesPre- and Post-emergence[23]
Isoxaflutole Various0.100 - 0.250 (a.i.)Satisfactory controlPre-emergence[24]
Indaziflam Various0.073 - 0.095 (a.i.)Control up to 90 daysPre-emergence[25]
Tembotrione Setaria spp., Eriochloa villosa0.075 - 0.100 (a.i.)Effective controlPost-emergence[25]
Pinoxaden Annual grasses0.030 - 0.060 (a.i.)Effective controlPost-emergence[25]
Saflufenacil Dicot weedsNot specifiedEffective controlPre-emergence/Pre-plant[25]
Signaling Pathway and Mechanism of Action

Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

Isoxazole herbicides like isoxaflutole act as pro-herbicides. In plants and soil, the isoxazole ring opens to form a diketonitrile derivative, which is the active inhibitor of the HPPD enzyme.[21][26] HPPD is a key enzyme in the biosynthesis of plastoquinone, a necessary cofactor for the enzyme phytoene desaturase, which is involved in carotenoid biosynthesis. The inhibition of HPPD leads to a depletion of plastoquinone, which in turn inhibits carotenoid synthesis. Without the protective carotenoids, chlorophyll is rapidly degraded by photooxidation, resulting in the characteristic bleaching symptoms and eventual plant death.

HPPD_Inhibition_Pathway cluster_effect Consequence of Inhibition Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA Homogentisate Homogentisate HPPA->Homogentisate Catalyzed by HPPD Plastoquinone Plastoquinone Homogentisate->Plastoquinone Multiple Steps Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Cofactor HPPD HPPD Enzyme Bleaching Bleaching & Plant Death HPPD->Bleaching Isoxaflutole Isoxaflutole DKN Diketonitrile (Active Inhibitor) Isoxaflutole->DKN Activation in plant DKN->HPPD Inhibition Carotenoids->Bleaching

Figure 4. Mechanism of Action of HPPD-Inhibiting Isoxazole Herbicides.

Experimental Protocols

Protocol 2: Greenhouse Herbicide Efficacy Trial

This protocol describes a whole-plant bioassay to evaluate the pre- and post-emergence herbicidal activity of isoxazole compounds.[24][27][28][29]

Herbicide_Efficacy_Workflow cluster_setup Experimental Setup cluster_application Herbicide Application cluster_evaluation Evaluation cluster_result Result A1 Sow weed seeds in pots with soil A2 Grow plants in greenhouse to desired stage A1->A2 B2 Apply herbicide to soil (pre-emergence) or foliage (post-emergence) A2->B2 B1 Prepare herbicide solutions at various concentrations B1->B2 C1 Maintain plants in greenhouse for 14-28 days B2->C1 C2 Visually assess plant injury (% control) C1->C2 C3 Measure plant biomass (dry weight) C1->C3 D1 Calculate GR50 or ED50 values C2->D1 C3->D1

Figure 5. Workflow for Greenhouse Herbicide Efficacy Testing.

Materials:

  • Pots and appropriate soil mix

  • Weed seeds

  • Greenhouse facilities

  • Spray chamber or track sprayer

  • Isoxazole herbicide

  • Balance for weighing biomass

Procedure:

  • Planting: Fill pots with soil and sow a predetermined number of weed seeds per pot. For post-emergence trials, thin seedlings to a uniform number per pot after emergence.

  • Herbicide Application:

    • Pre-emergence: Apply the herbicide solution evenly to the soil surface immediately after planting.

    • Post-emergence: Apply the herbicide to the foliage of the plants at a specific growth stage (e.g., 2-4 leaf stage).

  • Growth and Evaluation: Maintain the pots in a greenhouse with optimal conditions for plant growth. After a specified period (e.g., 14-28 days), evaluate the herbicidal effect by:

    • Visual Injury Rating: Assess the percentage of plant injury on a scale of 0% (no effect) to 100% (complete kill).

    • Biomass Reduction: Harvest the above-ground plant material, dry it in an oven, and weigh it to determine the biomass reduction compared to untreated control plants.

  • Data Analysis: Use the collected data to calculate the Growth Reduction 50 (GR50) or Effective Dose 50 (ED50), which is the herbicide dose required to cause a 50% reduction in plant growth or injury.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-Methyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of Ethyl 5-Methyloxazole-4-carboxylate. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis, ultimately helping to improve the yield and purity of the final product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction of ethyl acetoacetate with triethyl orthoformate: The formation of the intermediate, ethyl ethoxymethyleneacetoacetate, may be insufficient.- Increase reaction temperature: Conduct the reaction at a temperature between 120°C and 140°C. - Remove ethanol byproduct: Use a distillation setup to remove ethanol as it is formed, which will drive the equilibrium towards the product.
Suboptimal pH for cyclization: The pH of the reaction mixture during the addition of hydroxylamine is critical for the formation of the oxazole ring.- Maintain alkaline conditions: Adjust and maintain the pH of the reaction mixture between 8.0 and 14.0 during the cyclization step.[1]
Low reaction temperature during cyclization: The reaction of ethyl ethoxymethyleneacetoacetate with hydroxylamine may be too slow at lower temperatures.- Control temperature in stages: Initially, cool the reaction mixture to between -5°C and 0°C during the addition of hydroxylamine, then allow it to warm to room temperature and subsequently reflux to drive the reaction to completion.
High Level of Isomeric Impurity (Ethyl 3-Methyloxazole-4-carboxylate) Lack of regioselectivity in the cyclization reaction: The reaction between ethyl ethoxymethyleneacetoacetate and hydroxylamine can lead to the formation of the undesired 3-methyl isomer.- Control reaction temperature: Maintaining a low temperature (between -20°C and 10°C) during the initial phase of the cyclization reaction can significantly favor the formation of the desired 5-methyl isomer.[2][3] - Use of specific reagents: A process utilizing hydroxylamine sulfate in the presence of sodium acetate has been shown to reduce the formation of the isomeric impurity to as low as 0.1%.[2][3]
Formation of Other Side Products Decomposition of reactants or products: Prolonged reaction times or excessively high temperatures can lead to the degradation of starting materials, intermediates, or the final product.- Optimize reaction time: Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time and avoid unnecessary heating. - Purification of intermediates: If possible, purify the ethyl ethoxymethyleneacetoacetate intermediate before the cyclization step to remove any unreacted starting materials or byproducts from the first step.
Difficulties in Product Purification Similar physical properties of the product and impurities: The boiling point of the desired product and the 3-methyl isomer can be very close, making separation by distillation challenging.- Utilize high-efficiency distillation: Employ a fractional distillation column to improve the separation of the isomers. - Crystallization: In some cases, the product can be crystallized from a suitable solvent to achieve higher purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and highest-yielding method for synthesizing this compound?

A1: The most widely reported and industrially relevant method is a two-step process. The first step involves the condensation of ethyl acetoacetate with triethyl orthoformate in the presence of acetic anhydride to form ethyl ethoxymethyleneacetoacetate. This intermediate is then reacted with a hydroxylamine salt (such as hydroxylamine hydrochloride or hydroxylamine sulfate) in the presence of a base to yield this compound.[1][2][3] With proper optimization, this method can achieve yields of over 78%.[1]

Q2: How can I minimize the formation of the ethyl 3-methylisoxazole-4-carboxylate isomer?

A2: The formation of the undesired 3-methyl isomer is a common challenge. To minimize its formation, careful control of the reaction conditions during the cyclization step is crucial. Specifically, maintaining a low temperature, ideally between -20°C and 10°C, during the addition of the hydroxylamine reagent has been shown to be effective.[2][3] A patented process reports that using hydroxylamine sulfate with sodium acetate at these low temperatures can reduce the level of the isomeric impurity to as low as 0.1%.[2][3]

Q3: What is the effect of pH on the cyclization reaction?

A3: The pH of the reaction medium plays a significant role in the cyclization step. An alkaline environment, with a pH between 8.0 and 14.0, is reported to be optimal for the reaction of ethyl ethoxymethyleneacetoacetate with hydroxylamine hydrochloride and an inorganic base.[1]

Q4: Are there any alternative synthesis routes for this compound?

A4: Yes, other synthetic strategies exist, although they are less commonly used for large-scale production. One such method involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. Another reported synthesis involves the reaction of ethyl α-formylacetoacetate with hydroxylamine hydrochloride.[4] However, the two-step synthesis starting from ethyl acetoacetate and triethyl orthoformate is generally preferred due to the availability and lower cost of the starting materials, as well as the relatively high yields achieved.

Q5: What are the recommended purification methods for this compound?

A5: The primary method for purifying this compound is vacuum distillation. However, if significant amounts of the 3-methyl isomer are present, fractional distillation may be necessary. Recrystallization from a suitable solvent system can also be an effective method for achieving high purity.

Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound

This protocol is based on the reaction of ethyl acetoacetate and triethyl orthoformate, followed by cyclization with hydroxylamine hydrochloride.

Step 1: Synthesis of Ethyl 2-ethoxymethyleneacetoacetate

  • In a reaction vessel equipped with a distillation apparatus, combine ethyl acetoacetate, triethyl orthoformate, and acetic anhydride in a molar ratio of 1:1.0-2.0:1.0-3.0.[1]

  • Heat the mixture to a temperature between 120°C and 140°C.

  • Continuously remove the ethanol byproduct via distillation to drive the reaction to completion.

  • Once the reaction is complete (as monitored by TLC or GC), allow the mixture to cool. The crude ethyl 2-ethoxymethyleneacetoacetate can be used directly in the next step or purified by vacuum distillation.

Step 2: Synthesis of this compound

  • Dissolve the ethyl 2-ethoxymethyleneacetoacetate in a suitable organic solvent (e.g., ethanol, methanol).

  • Prepare an aqueous solution of hydroxylamine hydrochloride and an inorganic base (e.g., sodium hydroxide, potassium hydroxide).

  • Cool the solution of the intermediate to between -5°C and 0°C.

  • Slowly add the aqueous solution of hydroxylamine and base to the cooled solution of the intermediate, while maintaining the pH of the reaction mixture between 8.0 and 14.0.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture and remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation.

Data Presentation

Table 1: Effect of Reaction Conditions on Yield and Purity

Parameter Condition A Condition B Condition C Yield (%) Isomer Impurity (%) Reference
Cyclization Temperature -20°C to 10°C20°C to 30°CRefluxOptimizedModerateLower
pH of Cyclization 8.0 - 14.06.0 - 7.0< 6.0> 78.0< 1.0[1]
Hydroxylamine Salt Hydroxylamine sulfateHydroxylamine hydrochloride-High< 0.1[2][3]

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization Ethyl acetoacetate Ethyl acetoacetate reaction1 Ethyl acetoacetate->reaction1 Triethyl orthoformate Triethyl orthoformate Triethyl orthoformate->reaction1 Acetic anhydride Acetic anhydride Acetic anhydride->reaction1 Ethyl ethoxymethyleneacetoacetate Ethyl ethoxymethyleneacetoacetate reaction2 Ethyl ethoxymethyleneacetoacetate->reaction2 reaction1->Ethyl ethoxymethyleneacetoacetate 120-140°C Hydroxylamine salt Hydroxylamine salt Hydroxylamine salt->reaction2 Base Base Base->reaction2 This compound This compound reaction2->this compound -5 to 0°C, then reflux pH 8.0-14.0 Troubleshooting_Workflow start Synthesis Experiment check_yield Low Yield? start->check_yield check_purity High Isomer Impurity? check_yield->check_purity No incomplete_reaction Incomplete Reaction check_yield->incomplete_reaction Yes suboptimal_ph Suboptimal pH check_yield->suboptimal_ph Yes wrong_temp Incorrect Cyclization Temperature check_purity->wrong_temp Yes success Successful Synthesis check_purity->success No increase_temp_time Increase reaction temp/time for Step 1 incomplete_reaction->increase_temp_time adjust_ph Adjust pH to 8.0-14.0 during cyclization suboptimal_ph->adjust_ph control_temp Control cyclization temp (-20°C to 10°C) wrong_temp->control_temp increase_temp_time->start adjust_ph->start control_temp->start Logical_Relationship goal High Yield & Purity of This compound factor1 Complete Intermediate Formation (Step 1) goal->factor1 factor2 Optimal Cyclization (Step 2) goal->factor2 condition1a Temp: 120-140°C factor1->condition1a condition1b Ethanol Removal factor1->condition1b condition2a Temp: -20°C to 10°C factor2->condition2a condition2b pH: 8.0-14.0 factor2->condition2b outcome1 Maximized Ethyl ethoxymethyleneacetoacetate condition1a->outcome1 condition1b->outcome1 outcome2 Minimized Isomer Formation & High Conversion condition2a->outcome2 condition2b->outcome2

References

Minimizing isomeric impurities in oxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to isomeric impurities in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are isomeric impurities in the context of oxazole synthesis?

A1: In oxazole synthesis, isomeric impurities are molecules that share the same molecular formula but differ in the arrangement of substituents on the oxazole ring. This issue, known as regioselectivity, commonly arises when using unsymmetrical starting materials. For example, the cyclization of an unsymmetrical α-acylamino ketone can potentially yield two different regioisomeric products, complicating purification and reducing the yield of the desired compound.[1]

Q2: Why is controlling regioisomer formation critical in drug development?

A2: Controlling isomeric impurities is crucial because different isomers of a compound can have significantly different chemical, physical, and pharmacological properties.[2] In drug development, one isomer may exhibit the desired therapeutic activity while another could be inactive or, in a worst-case scenario, possess toxicological activity.[2] The presence of these impurities can lead to inconsistent results in biological assays and create significant hurdles for regulatory approval.[1]

Q3: Which common oxazole synthesis methods are prone to forming regioisomeric mixtures?

A3: Several classic synthesis methods can yield isomeric mixtures, especially when using unsymmetrical precursors.[1] Key examples include:

  • Robinson-Gabriel Synthesis: This method involves the cyclodehydration of 2-acylamino-ketones. If the acyl and ketone portions of the starting material are different and unsymmetrical, two distinct enol/enolate intermediates can form, leading to a mixture of oxazole regioisomers.[1][3]

  • Fischer Oxazole Synthesis: This synthesis utilizes a cyanohydrin and an aldehyde. While effective for symmetrical 2,5-disubstituted oxazoles, using unsymmetrical aromatic groups on the two precursors can present regiochemical challenges.[1][4]

  • Bredereck Reaction: The reaction of α-haloketones with amides can also result in mixtures if the α-haloketone is unsymmetrical.[1]

  • Cornforth Rearrangement: This is not a synthesis method but a rearrangement reaction where a 4-acyloxazole can thermally rearrange into an isomeric oxazole, effectively swapping the groups at the C4 and C5 positions.[5][6] This can be an unexpected source of isomeric impurity if the reaction conditions (e.g., high temperature) are suitable.

Q4: What are the primary factors that influence regioselectivity in oxazole synthesis?

A4: The regiochemical outcome is generally governed by a combination of electronic effects, steric hindrance, and reaction conditions.[1]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the starting materials can direct the cyclization to a specific position.

  • Steric Hindrance: Bulky substituents can physically block a reaction at a nearby position, thereby favoring the formation of the less sterically hindered regioisomer.[1]

  • Reaction Conditions: Temperature, solvent polarity, and the choice of catalyst or dehydrating agent can significantly impact the reaction pathway and the resulting isomer ratio. For example, lower temperatures often favor the kinetically controlled product, while higher temperatures may lead to the thermodynamically more stable product.[1]

Troubleshooting Guides

Issue 1: My Robinson-Gabriel synthesis is producing a mixture of regioisomers.

The Robinson-Gabriel synthesis is notorious for poor regioselectivity with unsymmetrical 2-acylamino-ketones. Here’s how to troubleshoot this issue.

Troubleshooting Workflow

start Regioisomer Mixture in Robinson-Gabriel check_precursor Analyze Precursor Symmetry start->check_precursor modify_conditions Modify Reaction Conditions check_precursor->modify_conditions If unsymmetrical change_agent Change Dehydrating Agent modify_conditions->change_agent No improvement analyze Analyze Isomer Ratio (HPLC/GC) modify_conditions->analyze Run test reactions alt_route Consider Alternative Synthesis change_agent->alt_route No improvement change_agent->analyze Run test reactions analyze->alt_route Ratio unacceptable success Desired Regioselectivity Achieved analyze->success Ratio acceptable

Caption: Troubleshooting workflow for poor regioselectivity.

Recommended Actions:

  • Modify the Dehydrating Agent: The choice of cyclodehydrating agent can influence the enolization pathway. Historically, concentrated sulfuric acid is used, but a wide range of other agents are available.[3] Experimenting with milder or different types of agents may favor one cyclization pathway over the other.

    • Common Agents: H₂SO₄, Polyphosphoric acid (PPA), POCl₃, P₂O₅, SOCl₂, Trifluoromethanesulfonic acid.[1][3]

  • Adjust Reaction Temperature: Lowering the reaction temperature may favor the kinetic product, potentially increasing the yield of a single isomer.

  • Introduce Steric Bias: If possible, modify your starting materials to introduce a bulky group that can sterically hinder one of the cyclization pathways.

  • Consider an Alternative Route: If modifying conditions doesn't work, a different synthetic strategy is often the best solution. Modern methods, such as palladium-catalyzed cross-coupling on a pre-formed oxazole ring, offer explicit site-selectivity.[7]

Issue 2: My palladium-catalyzed C-H arylation is giving poor regioselectivity between C-2 and C-5.

Modern direct arylation methods are powerful but sensitive to reaction parameters. Selectivity between the C-2 and C-5 positions can often be controlled by tuning ligands and solvents.

Troubleshooting and Optimization:

  • Ligand Selection: The choice of phosphine ligand is critical. Task-specific ligands can provide high selectivity for either the C-2 or C-5 position.

  • Solvent Polarity: The polarity of the solvent has been shown to be a key determinant of regioselectivity in some palladium-catalyzed arylations.[8]

Data on Regioselectivity Control

The following table summarizes data from a study on complementary methods for direct arylation of oxazoles, demonstrating how ligand and solvent choice can direct the reaction to either the C-5 or C-2 position.[8]

Target PositionCatalyst SystemSolventArylating AgentRegioselectivity (C5:C2)Yield
C-5 Pd(OAc)₂ / Ligand ADMA (Polar)4-bromotoluene>98:285%
C-2 Pd(OAc)₂ / Ligand BToluene (Nonpolar)4-bromotoluene<2:9890%
C-5 Pd(OAc)₂ / Ligand ADMA (Polar)4-chloroanisole>98:278%
C-2 Pd(OAc)₂ / Ligand BToluene (Nonpolar)4-chloroanisole<2:9882%
(Note: Ligand A and Ligand B represent task-specific phosphine ligands as described in the source literature. Data is illustrative based on published findings.)[8]
Issue 3: How can I detect, quantify, and separate isomeric impurities?

If an isomeric mixture is unavoidable, you will need robust analytical and purification methods.

1. Analytical Methods

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a highly effective and widely used method for quantifying oxazole isomers.[9] Developing a suitable method will involve screening different stationary phases (e.g., C18, Phenyl-Hexyl) and mobile phase compositions.

  • Gas Chromatography (GC): GC coupled with a Mass Spectrometer (MS) or a Nitrogen-Phosphorus Detector (NPD) is also a powerful tool for separating and identifying volatile isomers.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify and quantify isomers, provided there are distinct, well-resolved signals for each compound in the mixture.

2. Purification Strategies

  • Column Chromatography: This is the most common method for separating isomers.[10] Success depends on finding a solvent system that provides sufficient difference in the retention factors (Rƒ) of the isomers.

  • Recrystallization: If one isomer is significantly more abundant or has different solubility properties, fractional recrystallization can be an effective and scalable purification technique.

  • Preparative HPLC: For difficult separations or when very high purity is required, preparative HPLC is the method of choice, although it is more costly and time-consuming.

Key Experimental Protocols

Protocol: Regioselective C-5 Arylation of 2-Substituted Oxazole

This protocol is based on literature methods for achieving high regioselectivity in palladium-catalyzed direct C-H arylation.[8]

Logical Workflow for Regioselective Synthesis

start Define Target Oxazole Isomer select_method Select Synthesis Strategy start->select_method classical Classical Method (e.g., Robinson-Gabriel) select_method->classical Unsymmetrical Target modern Modern Method (e.g., Cross-Coupling) select_method->modern Specific Site Required check_sym Are Precursors Symmetrical? classical->check_sym site_selective Use Site-Selective Functionalization modern->site_selective proceed Proceed with Synthesis check_sym->proceed Yes troubleshoot Troubleshoot Regioselectivity (See Guide 1) check_sym->troubleshoot No

Caption: Decision workflow for selecting a synthesis strategy.

Materials:

  • 2-Substituted Oxazole (1.0 equiv)

  • Aryl Bromide (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)

  • Task-Specific Phosphine Ligand (10 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylacetamide (DMA)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the 2-substituted oxazole, aryl bromide, Pd(OAc)₂, the phosphine ligand, and K₂CO₃.

  • Add anhydrous DMA via syringe.

  • Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2,5-disubstituted oxazole.

References

Technical Support Center: Purification of Crude Ethyl 5-Methyloxazole-4-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Ethyl 5-Methyloxazole-4-carboxylate using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Silica gel (60-120 mesh or 230-400 mesh) is the most commonly used stationary phase for the purification of this compound and related oxazole derivatives. For compounds that may be sensitive to the acidic nature of standard silica gel, neutral silica gel or deactivating the silica gel with triethylamine in the eluent can be considered.

Q2: How do I determine the optimal solvent system (mobile phase) for the purification?

A2: The ideal solvent system should provide good separation of the target compound from impurities on a Thin Layer Chromatography (TLC) plate, with an Rf value for the desired product of approximately 0.2-0.4. A common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. Based on literature for similar compounds, a starting solvent system of 20-30% ethyl acetate in hexane is recommended for initial TLC analysis.

Q3: My compound is not dissolving well in the chosen mobile phase for loading onto the column. What should I do?

A3: If the crude product has poor solubility in the mobile phase, you can use a "dry loading" technique. Dissolve your crude mixture in a minimal amount of a more polar solvent (e.g., dichloromethane or acetone), add a small amount of silica gel to this solution, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.

Q4: What are the common impurities encountered during the synthesis of this compound?

A4: Common impurities may include unreacted starting materials, byproducts from side reactions, and potentially the isomeric impurity, ethyl 3-methyloxazole-4-carboxylate. The separation of isomers can be particularly challenging due to their similar polarities.

Q5: How can I visualize the compound on a TLC plate if it is not UV active?

A5: If the compound is not visible under a UV lamp, you can use staining solutions to visualize the spots on the TLC plate. Common stains include potassium permanganate, iodine vapor, or phosphomolybdic acid.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor or No Separation 1. Inappropriate Solvent System: The polarity of the mobile phase is either too high (all compounds elute together) or too low (compounds remain at the baseline). 2. Column Overloading: Too much crude material has been loaded onto the column. 3. Improper Column Packing: The column may have cracks, channels, or air bubbles.1. Optimize Solvent System: Use TLC to test various solvent ratios. A gradient elution (gradually increasing the polarity of the mobile phase) may improve separation. 2. Reduce Sample Load: A general guideline is to use a silica gel to crude product weight ratio of at least 30:1. 3. Repack the Column: Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.
Product Elutes with Impurities (Co-elution) 1. Similar Polarity of Product and Impurity: The chosen solvent system does not provide adequate resolution. 2. Isomeric Impurities: Isomers often have very similar polarities.1. Fine-tune the Solvent System: Try small, incremental changes in the solvent ratio. Using a different solvent system with different selectivity (e.g., dichloromethane/hexane instead of ethyl acetate/hexane) may help. 2. Consider Alternative Techniques: If column chromatography fails to separate isomers, techniques like preparative HPLC or recrystallization may be necessary.
Streaking or Tailing of Bands 1. Compound Degradation on Silica: Some oxazole derivatives can be sensitive to the acidic nature of silica gel. 2. Sample Insolubility: The sample may not be fully dissolved in the mobile phase. 3. High Concentration of Sample: Overly concentrated bands can lead to tailing.1. Use Neutral or Deactivated Silica: Employ neutral silica gel or add a small amount of triethylamine (0.1-1%) to the mobile phase to neutralize the silica. 2. Ensure Complete Dissolution: Use the dry loading method if solubility is an issue. 3. Dilute the Sample: Load a less concentrated solution of the crude material.
Compound is Not Eluting from the Column 1. Solvent Polarity is Too Low: The mobile phase is not strong enough to move the compound down the column. 2. Irreversible Adsorption: The compound may be strongly and irreversibly binding to the silica gel.1. Increase Solvent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase. If necessary, switch to a more polar solvent system (e.g., methanol in dichloromethane). 2. Test for Stability: Perform a small-scale test by stirring your compound with silica gel in the chosen eluent to check for degradation or irreversible adsorption.
Cracks or Bubbles in the Column Bed 1. Improper Packing Technique: The slurry was not prepared or poured correctly. 2. Column Ran Dry: The solvent level dropped below the top of the stationary phase.1. Repack the Column: Ensure the slurry is homogeneous and poured in a single, continuous motion. Gently tap the column to dislodge any air bubbles. 2. Maintain Solvent Level: Always keep the solvent level above the top of the silica gel.

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline and may require optimization based on the specific impurities present in the crude mixture.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Dichloromethane (optional, for dry loading)

  • Glass chromatography column

  • Separatory funnel (for solvent addition)

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

  • Rotary evaporator

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., start with 80:20 v/v).

    • Visualize the plate under a UV lamp to determine the Rf of the product and impurities.

    • Adjust the solvent ratio until the desired product has an Rf value of approximately 0.2-0.4.

  • Column Preparation:

    • Select a glass column of appropriate size. A general rule is to have a silica gel bed height of about 10-15 cm.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 0.5 cm).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).

    • Pour the slurry into the column, gently tapping the side to ensure even packing and remove any air bubbles.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.

    • Add another thin layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase. Carefully apply the solution to the top of the column using a pipette.

    • Dry Loading: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions. The volume of each fraction will depend on the size of the column.

    • Monitor the separation by collecting small spots from the eluting fractions on a TLC plate.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the desired compound and then any more polar impurities. For example, you can increase the ethyl acetate concentration from 5% to 20% and then to 50%.

  • Analysis and Product Isolation:

    • Develop the TLC plates of the collected fractions to identify which fractions contain the pure product.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

    • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).

Data Presentation

Parameter Typical Value/Range Notes
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Neutral silica gel can be used for sensitive compounds.
Mobile Phase (Eluent) Hexane:Ethyl Acetate (e.g., 80:20 to 70:30 v/v)The optimal ratio should be determined by TLC.
TLC Rf of Product 0.2 - 0.4In the optimized mobile phase.
Silica Gel to Crude Ratio 30:1 to 50:1 (w/w)Higher ratios may be needed for difficult separations.
Column Dimensions Dependent on the amount of crude materialFor 1g of crude, a 2-3 cm diameter column is suitable.
Elution Mode Isocratic or GradientGradient elution may be necessary to separate closely eluting impurities.
Expected Recovery >85%Dependent on the purity of the crude material and the success of the separation.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc TLC Analysis (Optimize Solvent System) column_packing Column Packing (Silica Gel Slurry) tlc->column_packing Determines initial mobile phase sample_loading Sample Loading (Wet or Dry) column_packing->sample_loading elution Elution (Isocratic or Gradient) sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis Fraction Analysis (TLC) fraction_collection->fraction_analysis pooling Combine Pure Fractions fraction_analysis->pooling Identify pure fractions evaporation Solvent Evaporation (Rotary Evaporator) pooling->evaporation product Purified Product evaporation->product

Caption: Workflow for the purification of this compound.

Troubleshooting Logic

troubleshooting_workflow cluster_solutions_separation Poor Separation Solutions cluster_solutions_elution No Elution Solutions cluster_solutions_streaking Streaking/Tailing Solutions start Start Purification check_separation Poor Separation? start->check_separation check_elution Compound Not Eluting? check_separation->check_elution No optimize_solvent Optimize Solvent System (TLC) check_separation->optimize_solvent Yes reduce_load Reduce Sample Load check_separation->reduce_load Yes repack_column Repack Column check_separation->repack_column Yes check_streaking Streaking/Tailing? check_elution->check_streaking No increase_polarity Increase Solvent Polarity check_elution->increase_polarity Yes check_stability Check Compound Stability on Silica check_elution->check_stability Yes success Successful Purification check_streaking->success No use_neutral_silica Use Neutral/Deactivated Silica check_streaking->use_neutral_silica Yes dry_loading Use Dry Loading check_streaking->dry_loading Yes optimize_solvent->start reduce_load->start repack_column->start increase_polarity->start check_stability->start use_neutral_silica->start dry_loading->start

Caption: Troubleshooting workflow for column chromatography purification.

Technical Support Center: Recrystallization of Ethyl 5-Methyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of Ethyl 5-Methyloxazole-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization is one that dissolves the compound well at elevated temperatures but poorly at lower temperatures. For this compound, a good starting point for solvent screening would be alcohols, such as ethanol or isopropanol, or esters like ethyl acetate.[1] A mixed solvent system, such as ethyl acetate/hexane or THF/hexane, can also be effective.[2] It is recommended to perform small-scale solvent screening to determine the most suitable solvent or solvent system for your specific sample.

Q2: What is the expected appearance and melting point of pure this compound?

A2: Pure this compound is expected to be a white to cream-colored solid.[3] While the exact melting point for this specific compound is not widely reported, a similar compound, Ethyl 5-methylisoxazole-4-carboxylate, has a melting point of 49-52°C.[4] A sharp melting point range is indicative of high purity.

Q3: How can I improve the yield of my recrystallization?

A3: A low yield can be due to several factors.[5] The most common reason is using an excessive amount of solvent, which leads to a significant amount of the compound remaining in the mother liquor.[5][6] To improve your yield, ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. You can also try to recover some of the dissolved product from the mother liquor by evaporating a portion of the solvent and cooling for a second crop of crystals.[5]

Q4: My compound is "oiling out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is supersaturated or if the cooling process is too rapid.[5][6] To resolve this, reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[5] Using a mixed solvent system and ensuring the initial purity of the compound is high can also help prevent this issue.[6]

Q5: No crystals are forming, even after the solution has cooled. What steps can I take?

A5: If no crystals form, the solution may be too dilute or supersaturated.[5][6] First, try inducing crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.[5] If these methods are unsuccessful, you may have used too much solvent. In this case, you can boil off some of the solvent to increase the concentration and then attempt to cool the solution again.[5][6]

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology for the recrystallization of this compound. The choice of solvent should be optimized based on preliminary screening.

1. Solvent Selection:

  • Place a small amount of the crude this compound into several test tubes.

  • Add a few drops of different solvents (e.g., ethanol, ethyl acetate, hexane) to each tube.

  • Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent to the flask while heating and stirring until the solid is completely dissolved.

3. Decolorization (Optional):

  • If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

  • Perform a hot filtration to remove the charcoal.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin during this time.

  • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

5. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

6. Drying:

  • Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the compound's melting point.

Quantitative Data

ParameterValueSource
Melting Point (similar compound) 49-52°C (for Ethyl 5-methylisoxazole-4-carboxylate)[4]
Molecular Weight 155.15 g/mol [7]
Density 1.118 g/mL at 25°C
Appearance White to cream powder[3]

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
No Crystal Formation - Too much solvent was used.- The solution is supersaturated.- Boil off some solvent to concentrate the solution.[5][6]- Scratch the inside of the flask with a glass rod.[5]- Add a seed crystal.[5]
"Oiling Out" - The compound is coming out of solution above its melting point.- The solution is cooling too rapidly.- High concentration of impurities.- Reheat the solution, add more solvent, and cool slowly.[5][6]- Consider purification by chromatography before recrystallization.[1]
Low Yield - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete transfer of crystals.- Use the minimum amount of hot solvent necessary.[5]- Preheat the filtration apparatus.- Rinse the flask with cold solvent to recover all crystals.
Crystals are Colored - Presence of colored impurities.- Use activated charcoal to decolorize the solution before crystallization.[5]

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude Product B Add Minimum Hot Solvent A->B C Hot Filtration (Optional) B->C D Slow Cooling C->D E Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Drying G->H I Pure Crystals H->I

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization P1 No Crystals Form C1 Too Much Solvent P1->C1 C2 Supersaturation P1->C2 P2 Oiling Out C3 Cooling Too Rapidly P2->C3 C4 High Impurity Level P2->C4 P3 Low Yield P3->C1 S1 Concentrate Solution C1->S1 S5 Use Minimum Solvent C1->S5 S2 Induce Crystallization (Scratch/Seed) C2->S2 S3 Add More Solvent & Cool Slowly C3->S3 S4 Pre-purify Sample C4->S4

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: Synthesis of 5-Methyloxazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 5-methyloxazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges and side reactions encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing 5-methyloxazoles?

A1: The most prevalent methods for synthesizing 5-methyloxazoles include the Robinson-Gabriel synthesis, the Van Leusen oxazole synthesis, and the Fischer oxazole synthesis. Each method has its own advantages and is suited for different starting materials and desired substitution patterns.

Q2: I am observing a significant amount of an unknown impurity in my 5-methyloxazole synthesis. How can I identify it?

A2: Impurity identification is a critical step in optimizing your synthesis. The first step is to characterize the impurity using analytical techniques such as LC-MS and NMR spectroscopy. Comparing the spectral data with known potential side products for your chosen synthetic route is a good starting point. Common side products include unreacted starting materials, intermediates, or byproducts from competing reaction pathways.

Q3: Can the 5-methyl group influence the outcome of the oxazole synthesis?

A3: Yes, the 5-methyl group can influence the reaction through both steric and electronic effects. Electronically, the methyl group is weakly electron-donating, which can affect the reactivity of intermediates. Sterically, its presence can influence the approach of reagents and may favor or disfavor certain reaction pathways or the formation of specific regioisomers.

Troubleshooting Guides

This section addresses specific issues you might encounter during the synthesis of 5-methyloxazoles, categorized by the synthetic method.

Robinson-Gabriel Synthesis of 5-Methyloxazoles

The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone to form the oxazole ring.[1]

Issue 1: Low or No Yield of 5-Methyloxazole

Potential Cause A: Hydrolysis of the 2-Acylamino-ketone Starting Material

Under the strongly acidic conditions often employed, the 2-acylamino-ketone starting material can undergo hydrolysis back to the corresponding amino ketone and carboxylic acid.

Recommended Solutions:

  • Ensure Anhydrous Conditions: Thoroughly dry all solvents and reagents before use. The presence of water facilitates hydrolysis.

  • Optimize Dehydrating Agent: While concentrated sulfuric acid is traditional, other dehydrating agents like phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or trifluoroacetic anhydride (TFAA) can be more effective and may require less harsh conditions.[2]

  • Control Reaction Temperature: While higher temperatures can promote cyclization, they can also accelerate the decomposition of sensitive starting materials.[2] Monitor the reaction closely and consider running it at a lower temperature for a longer duration.

Potential Cause B: Incomplete Cyclization

The cyclodehydration step may be inefficient under the chosen reaction conditions.

Recommended Solutions:

  • Increase Dehydrating Agent Stoichiometry: A slight excess of the dehydrating agent can help drive the reaction to completion.

  • Change the Dehydrating Agent: Some substrates may require a stronger or milder dehydrating agent for optimal results. A comparison of common dehydrating agents is provided in the table below.

Issue 2: Formation of a Significant Enamide Byproduct

Under certain conditions, the 2-acylamino-ketone can undergo elimination of water to form a stable enamide as a competing side product.[2]

Recommended Solutions:

  • Modify Reaction Conditions: Altering the temperature or the choice of dehydrating agent can disfavor the enamide formation pathway. Systematic experimentation is often necessary to find the optimal conditions for your specific substrate.[2]

  • Use a Milder Dehydrating Agent: Reagents like the Burgess reagent or a combination of triphenylphosphine and iodine can promote cyclization under milder conditions, potentially reducing enamide formation.[2]

Data Presentation: Comparison of Dehydrating Agents in Robinson-Gabriel Synthesis
Dehydrating AgentTypical ConditionsAdvantagesDisadvantages
Conc. H₂SO₄Acetic anhydride, 90-100°CReadily available, inexpensiveHarsh conditions, potential for charring and side reactions[3]
POCl₃Reflux in an inert solventEffective for many substratesCorrosive, moisture-sensitive
P₂O₅High temperature, often neatPowerful dehydrating agentHeterogeneous, can be difficult to work with
Trifluoroacetic Anhydride (TFAA)Room temperature or gentle heatingMilder conditions, often cleaner reactionsMore expensive
Burgess ReagentMild conditions, often in THFVery mild, good for sensitive substratesExpensive, may require synthesis
PPh₃ / I₂Mild conditions, typically in acetonitrile or THFMild, avoids strong acidsStoichiometric byproducts can complicate purification
Experimental Protocol: Minimizing Enamide Formation in Robinson-Gabriel Synthesis

This protocol utilizes a milder dehydrating agent to favor oxazole formation over the enamide byproduct.

Materials:

  • 2-Acylamino-ketone (1.0 eq)

  • Triphenylphosphine (1.5 eq)

  • Iodine (1.5 eq)

  • Triethylamine (2.0 eq)

  • Anhydrous Acetonitrile

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the 2-acylamino-ketone and triphenylphosphine.

  • Add anhydrous acetonitrile and stir until all solids are dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of iodine in anhydrous acetonitrile.

  • Add triethylamine dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

RobinsonGabriel cluster_main Robinson-Gabriel Synthesis cluster_side Side Reactions start 2-Acylamino-ketone enol Enol Intermediate start->enol Acid Catalyst start->enol hydrolysis Hydrolysis Products (Amino Ketone + Carboxylic Acid) start->hydrolysis H₂O / H⁺ start->hydrolysis enamide Enamide Byproduct start->enamide Elimination start->enamide oxazoline Oxazoline Intermediate enol->oxazoline Intramolecular Cyclization oxazole 5-Methyloxazole oxazoline->oxazole Dehydration

Caption: Robinson-Gabriel synthesis pathway and common side reactions.

Van Leusen Oxazole Synthesis of 5-Methyloxazoles

The Van Leusen synthesis produces 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[4]

Issue 1: Formation of a Stable Oxazoline Intermediate

The reaction may stall at the 4-tosyl-4,5-dihydrooxazole (oxazoline) intermediate if the final elimination of p-toluenesulfinic acid is incomplete.[5]

Recommended Solutions:

  • Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can promote the elimination step.[5]

  • Use a Stronger Base: While potassium carbonate is often used, a stronger, non-nucleophilic base like potassium tert-butoxide or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can facilitate a more efficient elimination.[5]

  • Extend Reaction Time: In some cases, simply allowing the reaction to stir for a longer period at room temperature or slightly elevated temperature can drive it to completion.[5]

Issue 2: Formation of a Nitrile Byproduct

The formation of a nitrile is the characteristic outcome of the Van Leusen reaction with ketones.[6] This side product will appear if your aldehyde starting material is contaminated with the corresponding ketone.

Recommended Solutions:

  • Purify the Aldehyde: Ensure the purity of the aldehyde starting material. If it has been stored for a long time, consider purifying it by distillation or column chromatography to remove any ketone impurities that may have formed via oxidation.[5]

Issue 3: Decomposition of TosMIC

TosMIC can decompose in the presence of base and moisture, often forming N-(tosylmethyl)formamide.[5] This decomposition consumes the reagent and lowers the overall yield.

Recommended Solutions:

  • Strictly Anhydrous Conditions: Use flame-dried glassware, anhydrous solvents, and handle all reagents under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Control Temperature: Add the base and TosMIC at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and minimize decomposition.

Data Presentation: Effect of Base on the Van Leusen Synthesis
BaseTypical ConditionsRelative Rate of EliminationPotential Issues
K₂CO₃Methanol, refluxModerateMay lead to incomplete elimination, stalling at the oxazoline intermediate[5]
t-BuOKTHF, 0°C to RTFastStrongly basic, requires strictly anhydrous conditions to prevent TosMIC decomposition[5]
DBUTHF or CH₃CN, RTFastNon-nucleophilic, good for sensitive substrates, but can be more expensive
Experimental Protocol: Optimized Van Leusen Synthesis to Minimize Oxazoline Formation

This protocol employs a strong base to ensure complete conversion to the 5-methyloxazole.

Materials:

  • Acetaldehyde (or a suitable precursor, 1.0 eq)

  • Tosylmethyl isocyanide (TosMIC) (1.1 eq)

  • Potassium tert-butoxide (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add potassium tert-butoxide.

  • Add anhydrous THF and cool the suspension to 0 °C.

  • In a separate flask, dissolve TosMIC in anhydrous THF.

  • Slowly add the TosMIC solution to the stirred suspension of potassium tert-butoxide at 0 °C.

  • Stir the resulting mixture for 20 minutes at 0 °C.

  • Add a solution of the aldehyde in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.

  • If the oxazoline intermediate is still present, gently warm the reaction to 40 °C for 1 hour.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

VanLeusen cluster_main Van Leusen Synthesis cluster_side Side Reactions aldehyde Aldehyde intermediate Oxazoline Intermediate (4-tosyl-4,5-dihydrooxazole) aldehyde->intermediate + Deprotonated TosMIC aldehyde->intermediate tosmic TosMIC tosmic->intermediate decomposed_tosmic TosMIC Decomposition (e.g., N-(tosylmethyl)formamide) tosmic->decomposed_tosmic Base / H₂O tosmic->decomposed_tosmic oxazole 5-Methyloxazole intermediate->oxazole Base-promoted Elimination ketone Ketone Impurity nitrile Nitrile Byproduct ketone->nitrile + TosMIC ketone->nitrile

Caption: Van Leusen synthesis pathway and common side reactions.

Fischer Oxazole Synthesis of 5-Methyloxazoles

The Fischer oxazole synthesis involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous acid.[7]

Issue 1: Formation of a Chlorinated Byproduct

When using hydrogen chloride as the acid catalyst, chlorination of the oxazole ring can occur, leading to the formation of a 4-chlorooxazole derivative.[7]

Recommended Solutions:

  • Use an Alternative Acid Catalyst: Consider using other anhydrous acid sources such as HBr or a Lewis acid to avoid the introduction of chloride ions.

  • Strict Control of HCl Stoichiometry: Use the minimum amount of anhydrous HCl required to catalyze the reaction.

Issue 2: Formation of an Oxazolidinone Byproduct

The formation of an oxazolidinone can occur as a side reaction, particularly with certain substrates.[7]

Recommended Solutions:

  • Ensure Strictly Anhydrous Conditions: The presence of water can promote the formation of this byproduct.

  • Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures may disfavor the formation of the oxazolidinone.

Experimental Protocol: Fischer Oxazole Synthesis with Minimized Side Reactions

This protocol emphasizes the use of strictly anhydrous conditions to minimize side product formation.

Materials:

  • Aldehyde cyanohydrin (1.0 eq)

  • Aldehyde (1.0 eq)

  • Anhydrous diethyl ether

  • Anhydrous hydrogen chloride (gas)

Procedure:

  • Dissolve the aldehyde cyanohydrin and the aldehyde in anhydrous diethyl ether in a flame-dried, three-necked flask equipped with a gas inlet tube, a condenser, and a drying tube.

  • Cool the solution in an ice bath.

  • Bubble dry hydrogen chloride gas through the solution for 15-30 minutes.

  • Allow the mixture to stand at a low temperature (e.g., 0-5 °C) for 24 hours. The product may precipitate as its hydrochloride salt.

  • Collect the precipitate by filtration and wash with anhydrous ether.

  • To obtain the free base, treat the hydrochloride salt with a weak base, such as a saturated aqueous solution of sodium bicarbonate, or by boiling in alcohol.

  • Extract the free base with an organic solvent, dry the organic layer, and concentrate to obtain the crude product.

  • Purify by recrystallization or column chromatography.

Mandatory Visualization

FischerOxazole cluster_main Fischer Oxazole Synthesis cluster_side Side Reactions cyanohydrin Cyanohydrin chloro_oxazoline Chloro-oxazoline Intermediate cyanohydrin->chloro_oxazoline + Aldehyde, HCl aldehyde Aldehyde aldehyde->chloro_oxazoline oxazole 5-Methyloxazole chloro_oxazoline->oxazole Elimination of HCl oxazolidinone Oxazolidinone chloro_oxazoline->oxazolidinone Alternative Pathway chloro_oxazole 4-Chlorooxazole oxazole->chloro_oxazole Excess HCl

Caption: Fischer oxazole synthesis pathway and potential side reactions.

References

Thermodynamic versus kinetic control in oxazole ring formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of thermodynamic versus kinetic control in oxazole ring formation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between kinetic and thermodynamic control in oxazole synthesis?

A1: The distinction lies in which factor governs the final product distribution.[1]

  • Kinetic Control: This regime favors the product that is formed fastest. The reaction is typically run at lower temperatures and for shorter durations, where the rate of formation is determined by the lower activation energy of the transition state. The resulting product, the "kinetic product," is not necessarily the most stable.[1][2]

  • Thermodynamic Control: This regime favors the most stable product. The reaction is conducted under conditions (e.g., higher temperatures, longer reaction times) that allow for equilibrium to be established between the products.[1][2] The product with the lowest Gibbs free energy, the "thermodynamic product," will be the major component of the final mixture.[1]

Q2: How do reaction conditions influence whether a reaction is under kinetic or thermodynamic control?

A2: Reaction conditions are the primary tool for directing the outcome of a reaction towards either the kinetic or thermodynamic product. Key factors include:

  • Temperature: Lower temperatures generally favor kinetic control as there is insufficient energy to overcome the activation barrier for the reverse reaction or the formation of the more stable thermodynamic product.[2] Higher temperatures provide the necessary energy to establish equilibrium, favoring the thermodynamic product.[1]

  • Reaction Time: Shorter reaction times can isolate the kinetic product before it has a chance to convert to the more stable thermodynamic product. Longer reaction times allow for this equilibration.

  • Solvent: The polarity of the solvent can influence the stability of intermediates and transition states, thereby affecting the energy barriers and product distribution.[3]

  • Base/Catalyst: The choice and strength of a base or catalyst can significantly alter the reaction pathway. Sterically hindered bases at low temperatures are often used to favor the kinetic product in deprotonation steps.[1]

Q3: In the context of oxazole synthesis, which methods are susceptible to kinetic vs. thermodynamic control issues?

A3: Isomerization reactions are prime examples where this control is crucial. For instance, the isomerization of isoxazoles to oxazoles can proceed through an intermediate azirine. The reaction conditions then dictate whether the final product is the rearranged isoxazole (kinetic) or the oxazole (thermodynamic).[4][5] Non-catalytic thermolysis at high temperatures (e.g., 170°C) can favor the formation of the oxazole, while catalytic conditions at lower temperatures (e.g., 105°C) may yield the isomerized isoxazole.[4][5]

Q4: Can you provide an example of how product distribution changes with temperature?

A4: In certain copper-catalyzed oxazole syntheses, the reaction yield is highly dependent on temperature. For example, a reaction might yield 13% product at 25°C, 77% at 60°C, and then drop to 60% at 80°C, indicating an optimal temperature for the desired product formation, which could be the kinetic product.[3] This illustrates that simply increasing the temperature does not always lead to better yields, as it might favor alternative, more stable (thermodynamic) but undesired products or decomposition pathways.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Insufficient Reaction Temperature or Time: The reaction may not have reached completion.[6] 2. Inactive Base/Catalyst: The base or catalyst may be old or improperly stored.[6] 3. Poor Solvent Choice: The chosen solvent may not be suitable for the reaction.[3] 4. Presence of Water: Many oxazole syntheses require anhydrous conditions.1. Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).[6] 2. Use a freshly opened or properly stored base/catalyst. Consider using a stronger base if a weaker one is proving ineffective.[6] 3. Screen a variety of solvents (e.g., CH2Cl2, THF, MeCN, Dioxane).[7] Solvent-free conditions can sometimes improve yields.[3] 4. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Products/Isomers 1. Competition between Kinetic and Thermodynamic Pathways: The reaction conditions may be allowing for the formation of both the kinetic and thermodynamic products. 2. Side Reactions: The starting materials may be undergoing undesired side reactions, such as self-condensation of an aldehyde.[6]1. To favor the kinetic product , lower the reaction temperature and shorten the reaction time. To favor the thermodynamic product , increase the reaction temperature and/or reaction time to allow for equilibrium to be reached.[1][2] 2. Add the more reactive starting material (e.g., the aldehyde) slowly to the reaction mixture to maintain a low concentration and minimize self-reaction.[6]
Difficulty in Product Purification 1. Presence of Byproducts: Common byproducts, such as p-toluenesulfinic acid in the Van Leusen synthesis, can co-elute with the desired product.[6] 2. Unreacted Starting Materials: The reaction may not have gone to completion.1. Wash the crude product with a solution to remove specific byproducts (e.g., a sodium hydrosulfide solution to remove sulfinic acid).[6] Recrystallization or careful column chromatography may be necessary. 2. Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.

Data Presentation

Table 1: Effect of Reaction Conditions on Oxazole Synthesis Yield

EntryBase (equiv.)SolventTime (min)Temp (°C)Yield (%)
1DMAP (1.2)DCM60rt70
2DMAP (1.5)DCM304096
3DBU (1.2)DCM3040trace
4DMAP (1.5)DMSO3040ND
5DMAP (1.5)Dioxane304037
6DMAP (1.5)THF304040
7DMAP (1.5)MeCN3040ND
Data adapted from a study on the synthesis of 4,5-disubstituted oxazoles.[7] rt = room temperature, ND = not detected.

Table 2: Temperature Optimization of a Copper-Catalyzed Oxazole Synthesis

EntryTemperature (°C)Yield (%)
12513
24031
36077
48060
Data from a study optimizing a Cu(I) pre-catalyst for oxazole synthesis.[3]

Experimental Protocols

Protocol 1: Van Leusen Oxazole Synthesis (General Procedure)

The Van Leusen reaction is a powerful method for synthesizing 5-substituted oxazoles from an aldehyde and tosylmethyl isocyanide (TosMIC).[8][9]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 equiv.), tosylmethyl isocyanide (TosMIC, 1.0 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add anhydrous methanol as the solvent.

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress by TLC until the starting materials are consumed.

  • Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: Partition the resulting residue between dichloromethane (DCM) and water. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure 5-substituted oxazole.[6]

Protocol 2: Robinson-Gabriel Synthesis (General Procedure)

This method involves the cyclodehydration of a 2-acylamino ketone to form a 2,5-disubstituted oxazole.[10][11]

  • Setup: Place the 2-acylamino ketone (1.0 equiv.) in a round-bottom flask.

  • Reagent Addition: Add a dehydrating agent such as concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃).[8][10]

  • Reaction: Heat the mixture. The reaction temperature and time will vary depending on the substrate and the dehydrating agent used. Monitor the reaction by TLC.

  • Workup: Carefully pour the cooled reaction mixture into ice water to quench the reaction.

  • Neutralization & Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization.

Visualizations

G Start Reaction Setup (Flask, Stirrer, Condenser) Reagents Add Starting Materials, Solvent, and Catalyst/Base Start->Reagents Conditions Set Reaction Conditions (Temperature, Atmosphere) Reagents->Conditions Monitor Monitor Progress via TLC Conditions->Monitor Workup Quench and Partition (e.g., Water/Organic Extraction) Monitor->Workup Reaction Complete Dry Dry Organic Layer (e.g., Na2SO4, MgSO4) Workup->Dry Concentrate Concentrate Under Reduced Pressure Dry->Concentrate Purify Purify Crude Product (Column Chromatography, Recrystallization) Concentrate->Purify Analyze Characterize Final Product (NMR, MS, etc.) Purify->Analyze G Problem Undesired Product Ratio (e.g., mixture of isomers) CheckTemp Is reaction temperature high? Problem->CheckTemp CheckTime Is reaction time long? CheckTemp->CheckTime Yes Kinetic Kinetic Control Likely CheckTemp->Kinetic No Thermo Thermodynamic Control Likely CheckTime->Thermo Yes CheckTime->Kinetic No Sol1 To Favor Kinetic Product: - Decrease Temperature - Shorten Reaction Time Thermo->Sol1 Sol2 To Favor Thermodynamic Product: - Increase Temperature - Increase Reaction Time Kinetic->Sol2

References

Technical Support Center: Optimizing Reaction Temperature for Selective Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for overcoming common challenges related to temperature optimization in selective oxazole synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is temperature a critical parameter in selective oxazole synthesis? A1: Reaction temperature is a crucial parameter that significantly influences the kinetics and thermodynamics of oxazole synthesis. Optimizing temperature is key to controlling the reaction rate, maximizing yield, and minimizing the formation of side products or decomposition of starting materials.[1] Excessively high temperatures can lead to undesired byproducts and tar formation, while temperatures that are too low may result in slow or incomplete reactions.[1][2]

Q2: How does the optimal temperature vary for different oxazole synthesis methods? A2: The ideal temperature range is highly dependent on the specific synthetic route employed:

  • Robinson-Gabriel Synthesis: This method often requires elevated temperatures (e.g., 90-160°C) for the cyclodehydration step, especially when using strong acids like H₂SO₄ or polyphosphoric acid (PPA).[2] However, for sensitive substrates, milder conditions and lower temperatures may be necessary to prevent decomposition.[2]

  • Van Leusen Oxazole Synthesis: This reaction is commonly performed at the reflux temperature of the solvent, which is often methanol when using a base like potassium carbonate (K₂CO₃).[3][4] For less reactive aldehydes, higher temperatures or the use of microwave irradiation may be required to drive the reaction to completion.[5]

  • Fischer Oxazole Synthesis: This synthesis is typically conducted under mild conditions by passing anhydrous hydrochloric acid gas through a solution of a cyanohydrin and an aldehyde in dry ether.[6]

  • Copper-Catalyzed Synthesis: In certain copper-catalyzed methods, increasing the temperature from room temperature (25°C) to 80°C has been shown to significantly improve product yields.[7][8]

Q3: What is the role of microwave irradiation in controlling reaction temperature? A3: Microwave-assisted synthesis allows for rapid and uniform heating of the reaction mixture, leading to significantly reduced reaction times and often improved yields.[5] For instance, in a modified Van Leusen synthesis, irradiating the reaction at 65°C for just 8 minutes resulted in a 96% yield of the desired 5-phenyl oxazole.[5] This technique provides precise temperature control, which can be critical for selectivity.

Q4: Can the choice of solvent affect the optimal reaction temperature? A4: Yes, the solvent and temperature are often interdependent. The choice of solvent determines the maximum achievable reaction temperature (its boiling point) under conventional heating. Furthermore, the solvent can influence reactant solubility and reaction pathways.[1] For example, in the Robinson-Gabriel synthesis, reagents like trifluoroacetic anhydride (TFAA) can be used in ethereal solvents like THF or dioxane from room temperature to reflux, offering a milder alternative to high-boiling strong acids.[2]

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Oxazole

Possible Cause Troubleshooting Suggestion
Reaction temperature is too low. The reaction may be kinetically slow. Gradually increase the temperature in increments of 10-20°C and monitor the reaction progress by TLC or LC-MS. For sluggish reactions, consider switching to a higher-boiling solvent or employing microwave irradiation.[1][5]
Reaction temperature is too high. Starting materials, reagents, or the product may be decomposing. This is often indicated by the formation of tar or a dark reaction mixture.[2] Lower the reaction temperature and consider extending the reaction time. If using a strong dehydrating agent (e.g., H₂SO₄), switch to a milder reagent (e.g., Burgess Reagent, Dess-Martin periodinane) that allows for lower reaction temperatures.[2]
Inefficient Reagents or Catalyst. In the Van Leusen synthesis, ensure the tosylmethyl isocyanide (TosMIC) is fresh, as it can degrade over time.[3] For catalyzed reactions, confirm the catalyst is active and used at the correct loading.[1]
Incorrect Base. The strength and stoichiometry of the base are critical. For a Van Leusen reaction, if K₂CO₃ in methanol is ineffective, a stronger base like potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF might be necessary, which may also alter the optimal temperature.[3]

Problem 2: Formation of Impurities and Side Products

Possible Cause Troubleshooting Suggestion
High temperature causing side reactions. Elevated temperatures can promote competing reaction pathways. For example, in 1,3-dipolar cycloadditions, high temperatures can favor the dimerization of the nitrile oxide precursor.[1] Lowering the temperature is the primary strategy to improve selectivity.
Formation of stable intermediates. In the Van Leusen synthesis, the intermediate oxazoline may be isolated if the elimination of the tosyl group is incomplete. This elimination step is typically favored by heating the reaction mixture.[3] A moderate increase in temperature or prolonged heating may be required.
Isomeric products are formed. Regioselectivity can be highly dependent on temperature. A systematic screening of temperatures is recommended to find the optimal balance that favors the formation of the desired isomer.[1]

Below is a troubleshooting workflow for addressing low product yield.

G start Low Yield Observed check_temp Is reaction temp optimized? start->check_temp temp_low Indication: Incomplete reaction, starting material remains. check_temp->temp_low No check_reagents Are reagents/catalyst active and pure? check_temp->check_reagents Yes temp_high Indication: Tar formation, decomposition. temp_low:e->temp_high:w Temp too high increase_temp Action: Increase temperature or use microwave. temp_low->increase_temp Temp too low decrease_temp Action: Decrease temperature and/or use milder reagents. temp_high->decrease_temp success Yield Improved increase_temp->success decrease_temp->success purify_reagents Action: Use fresh/purified reagents. Check catalyst loading. check_reagents->purify_reagents No check_reagents->success Yes purify_reagents->success

Caption: Troubleshooting workflow for low yield in oxazole synthesis.

Data Presentation: Temperature Effects

Table 1: Effect of Dehydrating Agent and Temperature in Robinson-Gabriel Synthesis [2]

Dehydrating AgentSolventTemperature (°C)Characteristics
H₂SO₄ (conc.)Acetic Anhydride90 - 100Traditional method; can be too harsh for sensitive substrates.
Polyphosphoric Acid (PPA)Neat100 - 160Often gives higher yields than H₂SO₄ but is viscous and difficult to work with.
Trifluoroacetic Anhydride (TFAA)THF, DioxaneRoom Temp - RefluxMild conditions, suitable for solid-phase synthesis.
Burgess ReagentTHF, Benzene50 - 80Mild, neutral conditions with clean conversions; often used with microwave.

Table 2: Temperature Optimization for a Microwave-Assisted Van Leusen Synthesis [5]

EntryTemperature (°C)Time (min)Power (W)Yield (%)
1Room Temp6 h-Trace
2606 h-15 (Oxazoline), 10 (Oxazole)
360828094 (Oxazoline only)
465835096 (Oxazole only)
Reaction of benzaldehyde and TosMIC with K₃PO₄ in IPA.

Experimental Protocols

Protocol 1: Classic Robinson-Gabriel Synthesis of a 2,5-Disubstituted Oxazole [2]

This protocol describes a traditional method using sulfuric acid for cyclodehydration.

  • Preparation: To a solution of the 2-acylamino-ketone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C.

  • Reaction: After the addition, allow the mixture to warm to room temperature and then heat to 90-100°C.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Extraction: Neutralize with a suitable base (e.g., aqueous ammonia or sodium carbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by silica gel chromatography.

Protocol 2: Microwave-Assisted Van Leusen Synthesis of 5-Phenyl Oxazole [5]

This protocol provides a rapid and high-yield synthesis using microwave irradiation.

  • Preparation: In a 50 mL round-bottom flask suitable for microwave synthesis, add benzaldehyde (1.18 mmol, 1.0 eq), 4-toluenesulfonylmethyl isocyanide (TosMIC) (1.18 mmol, 1.0 eq), and K₃PO₄ (2.36 mmol, 2.0 eq).

  • Solvent Addition: Add 10 mL of isopropanol (IPA) to the flask.

  • Reaction: Place the flask in a microwave reactor. Irradiate the mixture with stirring (800 rpm) at a constant temperature of 65°C with a power of 350 W for 8 minutes.

  • Monitoring: After irradiation, cool the mixture to room temperature and check for completion by TLC.

  • Workup: Remove the solvent under reduced pressure. Add water to the residue and extract with an appropriate organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

The following diagram illustrates a general workflow for optimizing reaction temperature.

G start Define Synthesis Route (e.g., Van Leusen) lit_search Literature Search for Initial Temp Range start->lit_search initial_exp Run Initial Experiment at Mid-Point Temp lit_search->initial_exp analyze Analyze Results (Yield, Purity, Byproducts) initial_exp->analyze low_yield Low Yield/ Incomplete Reaction analyze->low_yield Poor Conversion byproducts Byproducts/ Decomposition analyze->byproducts Low Selectivity optimized Optimal Temperature Found analyze->optimized Good Result increase_temp Increase Temperature low_yield->increase_temp decrease_temp Decrease Temperature byproducts->decrease_temp increase_temp->analyze decrease_temp->analyze

References

Troubleshooting low conversion in van Leusen oxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing the van Leusen oxazole synthesis. Below you will find troubleshooting guides and frequently asked questions to address common challenges, particularly low conversion rates, and to help optimize your experimental outcomes.

Troubleshooting Guide: Low Conversion and Side Reactions

Low yields or the formation of impurities are common hurdles in the van Leusen oxazole synthesis. This guide provides a structured approach to identifying and resolving these issues.

ProblemProbable Cause(s)Recommended Solution(s)
Low to No Product Formation 1. Inactive Reagents: Moisture can deactivate the base and TosMIC. Aldehydes can oxidize over time.[1] 2. Insufficient Base Strength: The chosen base may not be strong enough to efficiently deprotonate TosMIC.[1] 3. Low Reaction Temperature: The reaction may be too slow at lower temperatures.1. Use freshly dried solvents and reagents. Handle moisture-sensitive materials under an inert atmosphere (e.g., nitrogen or argon). Purify aldehydes by distillation or chromatography if necessary.[1] 2. Switch to a stronger, non-nucleophilic base like potassium tert-butoxide (t-BuOK) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1][2] 3. Gently heat the reaction mixture, for instance, to 40-50 °C, after the initial addition of reagents.[1]
Formation of Nitrile Byproduct Presence of Ketone Impurities: Ketones react with TosMIC to form nitriles instead of oxazoles.[1][2]Purify the aldehyde starting material by distillation or column chromatography to remove any ketone impurities.[1]
Isolation of Stable Oxazoline Intermediate Incomplete Elimination of the Tosyl Group: The final base-promoted elimination of p-toluenesulfinic acid to form the aromatic oxazole is not proceeding to completion.[1][2]1. Increase Reaction Temperature: Gently heating the reaction can promote the elimination step.[1][2] 2. Use a Stronger Base: A stronger base can facilitate a more efficient elimination.[1][2] 3. Extend Reaction Time: Allowing the reaction to proceed for a longer duration may drive the conversion to the oxazole.[1][2]
Formation of N-(tosylmethyl)formamide Hydrolysis of TosMIC: TosMIC is sensitive to moisture and can hydrolyze, particularly in the presence of a base.[1][2]Ensure strictly anhydrous conditions by using dry solvents and glassware, and handling reagents under an inert atmosphere.[1][2]
Difficult Product Purification 1. Residual p-toluenesulfinic acid: This byproduct from the elimination step can co-elute with the product.[1] 2. Emulsion during workup: Can make phase separation difficult.[1]1. Wash the crude product with a sodium hydrosulfide (NaHS) solution to remove the sulfinic acid byproduct.[1] 2. Add a saturated brine solution to help break the emulsion.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the van Leusen oxazole synthesis?

A1: The reaction proceeds through a multi-step mechanism:

  • Deprotonation: A base abstracts an acidic proton from tosylmethyl isocyanide (TosMIC).[1]

  • Nucleophilic Addition: The resulting carbanion attacks the carbonyl carbon of the aldehyde.[1]

  • Cyclization: The intermediate alkoxide undergoes an intramolecular 5-endo-dig cyclization to form an oxazoline ring.[1][3]

  • Elimination: The base promotes the elimination of the tosyl group (p-toluenesulfinic acid), leading to the aromatic oxazole product.[1][3]

Q2: How do I choose the right base for my reaction?

A2: The choice of base is critical. Potassium carbonate (K₂CO₃) is a commonly used mild base, often in methanol.[1] For less reactive aldehydes or to promote the final elimination step, a stronger, non-nucleophilic base like potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF, or DBU, may be more effective.[1][2]

Q3: Can I synthesize 4-substituted or 4,5-disubstituted oxazoles using this method?

A3: Yes. The classical van Leusen synthesis typically yields 5-substituted oxazoles. However, by using an α-substituted TosMIC reagent, you can synthesize 4-substituted oxazoles.[1][4] For 4,5-disubstituted oxazoles, a one-pot reaction using an aldehyde, TosMIC, and an alkyl halide in an ionic liquid has been shown to be effective.[5][6][7][8]

Q4: My aldehyde is sensitive to strong bases. What conditions should I use?

A4: For base-sensitive aldehydes, it is recommended to use a milder base like potassium carbonate. You can also try adding the aldehyde slowly to the reaction mixture containing the deprotonated TosMIC to minimize side reactions.[1]

Q5: Are there any modern variations of the van Leusen synthesis that can improve yields and reaction times?

A5: Yes, several modern adaptations exist. Microwave-assisted van Leusen synthesis has been reported to significantly reduce reaction times.[5][7] The use of ionic liquids as solvents has also been shown to be a green and recyclable alternative, particularly for the one-pot synthesis of 4,5-disubstituted oxazoles.[6] Additionally, performing the reaction in a pressure reactor has been demonstrated to shorten reaction times from hours to about 20 minutes.[9]

Data Presentation

Table 1: Reaction Conditions and Yields for 5-Alkyl-Oxazoles

Aldehyde (R-CHO)BaseSolventTemperature (°C)Time (h)ProductYield (%)
ButyraldehydeK₂CO₃MethanolReflux45-Propyl-oxazole75
IsovaleraldehydeK₂CO₃MethanolReflux45-Isobutyl-oxazole72
CyclohexanecarboxaldehydeK₂CO₃MethanolReflux55-Cyclohexyl-oxazole80

Table 2: Reaction Conditions and Yields for 4-Substituted Oxazoles[4]

α-Substituted TosMIC (R¹)Aldehyde (R²)ProductYield (%)
BenzylBenzaldehyde4-Benzyl-5-phenyloxazole85
MethylBenzaldehyde4-Methyl-5-phenyloxazole78
IsopropylBenzaldehyde4-Isopropyl-5-phenyloxazole65
Benzyl4-Chlorobenzaldehyde4-Benzyl-5-(4-chlorophenyl)oxazole82
Methyl4-Methoxybenzaldehyde4-Methyl-5-(4-methoxyphenyl)oxazole75

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 5-Alkyl-Oxazoles

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the alkyl aldehyde (1.0 mmol), tosylmethyl isocyanide (TosMIC) (1.1 mmol), and potassium carbonate (2.0 mmol).[1]

  • Add methanol (10 mL) to the flask.

  • Heat the reaction mixture to reflux and stir for 4-5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1]

Protocol 2: Synthesis of 4-Benzyl-5-phenyloxazole[4]

  • In a round-bottom flask, dissolve α-benzyl-tosylmethyl isocyanide (0.86 g, 3.00 mmol) and benzaldehyde (0.26 g, 2.50 mmol) in methanol (20 mL).[1][4]

  • Add potassium carbonate (0.97 g, 7.00 mmol) to the stirred solution.[1][4]

  • Heat the reaction mixture to reflux and maintain for 6 hours, monitoring by TLC.[1][4]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the methanol under reduced pressure.

  • Add water (20 mL) and ethyl acetate (20 mL) to the residue and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash chromatography on silica gel to yield 4-benzyl-5-phenyloxazole.[1]

Visualizations

van_Leusen_Mechanism TosMIC TosMIC TosMIC_anion TosMIC Anion TosMIC->TosMIC_anion Base Base (e.g., K₂CO₃) Base->TosMIC Deprotonation Adduct Alkoxide Adduct TosMIC_anion->Adduct Nucleophilic Addition Aldehyde Aldehyde (R-CHO) Aldehyde->Adduct Oxazoline Oxazoline Intermediate Adduct->Oxazoline Intramolecular Cyclization Oxazole Oxazole Oxazoline->Oxazole Elimination (Base-promoted) Byproduct p-toluenesulfinic acid Oxazoline->Byproduct

Caption: Mechanism of the van Leusen oxazole synthesis.

experimental_workflow start Start reactants Combine Aldehyde, TosMIC, and Base in Solvent start->reactants reaction Heat to Reflux (e.g., 4-6 hours) reactants->reaction monitoring Monitor by TLC reaction->monitoring workup Cool, Remove Solvent, Aqueous Workup monitoring->workup extraction Extract with Organic Solvent workup->extraction purification Dry, Concentrate, and Purify by Chromatography extraction->purification product Isolated Oxazole purification->product

Caption: General experimental workflow for van Leusen oxazole synthesis.

troubleshooting_workflow start Low Conversion Observed check_reagents Check Reagent Purity and Dryness start->check_reagents check_base Evaluate Base Strength check_reagents->check_base check_temp Assess Reaction Temperature & Time check_base->check_temp analyze_byproducts Analyze Byproducts (TLC, NMR) check_temp->analyze_byproducts nitrile Nitrile byproduct? analyze_byproducts->nitrile oxazoline Oxazoline intermediate? analyze_byproducts->oxazoline nitrile->oxazoline No purify_aldehyde Purify Aldehyde nitrile->purify_aldehyde Yes stronger_base Use Stronger Base oxazoline->stronger_base Yes solution Optimized Reaction oxazoline->solution No purify_aldehyde->solution increase_temp_time Increase Temperature/Time stronger_base->increase_temp_time increase_temp_time->solution

Caption: Troubleshooting workflow for low conversion in van Leusen synthesis.

References

Removal of unreacted starting materials from Ethyl 5-Methyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Ethyl 5-Methyloxazole-4-carboxylate

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the removal of unreacted starting materials from this compound. This information is intended for researchers, scientists, and drug development professionals to address common purification challenges encountered during synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude this compound shows the presence of unreacted ethyl acetoacetate. How can I remove it?

A1: Unreacted ethyl acetoacetate can often be removed by a simple aqueous wash. During the workup of your reaction, washing the organic layer with a mild base can help remove acidic impurities like ethyl acetoacetate.

  • Troubleshooting Steps:

    • Dissolve your crude product in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic solution with a 5% aqueous sodium bicarbonate or sodium hydroxide solution.[1] This will deprotonate the acidic α-protons of ethyl acetoacetate, making it water-soluble and facilitating its removal into the aqueous layer.

    • Separate the aqueous layer.

    • Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Verify the purity using an appropriate analytical technique such as ¹H NMR or HPLC.

Q2: I suspect my product is contaminated with unreacted triethyl orthoformate. What is the best way to eliminate it?

A2: Triethyl orthoformate is sensitive to acidic conditions, which will hydrolyze it to triethyl orthoformate and subsequently to ethyl formate and ethanol, which are more volatile and easily removed.

  • Troubleshooting Steps:

    • During the reaction workup, wash the organic layer with a dilute acid, such as 1 M hydrochloric acid (HCl).[1]

    • This acidic wash will hydrolyze the triethyl orthoformate.

    • Follow with a wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash with brine, dry the organic layer, and concentrate.

    • If traces remain, vacuum distillation of the product can be effective, as triethyl orthoformate has a lower boiling point than the desired product.

Q3: How can I remove unreacted hydroxylamine sulfate from my product?

A3: Hydroxylamine sulfate is an inorganic salt and is highly soluble in water.

  • Troubleshooting Steps:

    • A simple aqueous wash during the workup should be sufficient to remove hydroxylamine sulfate.

    • Dissolve the crude reaction mixture in an organic solvent and wash it several times with water.

    • The hydroxylamine sulfate will partition into the aqueous layer.

    • Dry the organic layer and remove the solvent.

Q4: My product contains an isomeric impurity, Ethyl 3-Methyloxazole-4-carboxylate. How can I separate it?

A4: The separation of isomers can be challenging and often requires chromatographic techniques due to their similar physical properties.

  • Troubleshooting Steps:

    • Column Chromatography: This is the most effective method. Use silica gel as the stationary phase. A common mobile phase is a mixture of hexane and ethyl acetate.[2] You will need to determine the optimal solvent ratio by running thin-layer chromatography (TLC) first to achieve good separation between the two isomers.

    • Recrystallization: If the isomeric impurity is present in a small amount and the desired product is a solid at room temperature, fractional crystallization might be an option. You will need to experiment with different solvents to find one in which the solubility of the two isomers is sufficiently different.[3][4]

Data Presentation

Purification Method Target Impurity Typical Solvents/Reagents Key Parameters Expected Outcome
Aqueous Wash (Basic) Ethyl acetoacetate5% NaHCO₃ or NaOH (aq)pH of aqueous wash > 8Removal of acidic impurities into the aqueous phase.[1]
Aqueous Wash (Acidic) Triethyl orthoformate1 M HCl (aq)pH of aqueous wash < 3Hydrolysis and removal of acid-sensitive impurities.
Aqueous Wash (Neutral) Hydroxylamine sulfateWaterMultiple washesRemoval of water-soluble inorganic salts.
Column Chromatography Isomeric ImpuritiesSilica Gel, Hexane/Ethyl AcetateGradient or isocratic elution based on TLC analysisSeparation of compounds with different polarities.[2]
Recrystallization Various impuritiesEthanol, Ethyl Acetate/HexanesSlow cooling, solvent choicePurification of solid products based on differential solubility.[3][4]
Vacuum Distillation Volatile ImpuritiesN/APressure and TemperatureSeparation based on differences in boiling points.[1]

Experimental Protocols

Protocol 1: Standard Aqueous Workup for Removal of Starting Materials

  • After the reaction is complete, quench the reaction mixture by pouring it into a separatory funnel containing water and a suitable organic solvent (e.g., ethyl acetate).

  • Acid Wash: Add 1 M HCl solution to the separatory funnel, shake gently, and allow the layers to separate. Remove the aqueous layer. This step is crucial for removing basic impurities and hydrolyzing acid-labile starting materials like triethyl orthoformate.[1]

  • Base Wash: Add 5% NaHCO₃ solution to the separatory funnel to neutralize any remaining acid and remove acidic starting materials like ethyl acetoacetate. Check the pH of the aqueous layer to ensure it is basic. Separate the aqueous layer.[1]

  • Brine Wash: Wash the organic layer with a saturated NaCl solution to remove the bulk of the dissolved water.

  • Drying: Transfer the organic layer to a clean flask and add an anhydrous drying agent (e.g., Na₂SO₄). Stir for 10-15 minutes.

  • Concentration: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Silica Gel Column Chromatography

  • TLC Analysis: First, analyze your crude product by thin-layer chromatography (TLC) using different ratios of hexane and ethyl acetate to find a solvent system that gives good separation between your product and the impurities (Rf value of the product should be around 0.3-0.4).

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (solvent system) and pour it into a glass column. Allow the silica to settle, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. If the solubility is low, you can adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Mandatory Visualization

TroubleshootingWorkflow start Crude this compound check_purity Analyze Purity (¹H NMR, TLC, HPLC) start->check_purity unreacted_sm Unreacted Starting Materials Detected? check_purity->unreacted_sm Purity Unsatisfactory pure_product Pure Product check_purity->pure_product Purity Satisfactory acidic_sm Acidic SM? (e.g., Ethyl Acetoacetate) unreacted_sm->acidic_sm Yes isomers Isomeric Impurities Detected? unreacted_sm->isomers No basic_wash Perform Basic Aqueous Wash (e.g., 5% NaHCO₃) acidic_sm->basic_wash Yes other_sm Other SM? (e.g., Triethyl Orthoformate) acidic_sm->other_sm No basic_wash->check_purity acidic_wash Perform Acidic Aqueous Wash (e.g., 1M HCl) acidic_wash->check_purity neutral_wash Perform Neutral Aqueous Wash neutral_wash->check_purity other_sm->acidic_wash Yes inorganic_sm Inorganic SM? (e.g., Hydroxylamine Sulfate) other_sm->inorganic_sm No inorganic_sm->neutral_wash Yes inorganic_sm->isomers No column_chrom Column Chromatography isomers->column_chrom Yes isomers->pure_product No column_chrom->check_purity recrystallization Recrystallization column_chrom->recrystallization Optional recrystallization->check_purity

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Synthesis of Leflunomide Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the common by-products formed during the synthesis of Leflunomide and its intermediates. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the key intermediates in the common synthesis route for Leflunomide?

A1: The most common synthesis of Leflunomide is a two-step process. The key intermediates are 5-methylisoxazole-4-carboxylic acid (MIA) and its activated form, 5-methylisoxazole-4-carboxylic acid chloride (MIA-Cl).[1][2] MIA is typically chlorinated to form the more reactive MIA-Cl, which is then coupled with 4-trifluoromethylaniline (TFMA) to produce Leflunomide.[1][2]

Q2: What are the most common by-products encountered during Leflunomide synthesis?

A2: Several by-products can form, primarily arising from impurities in starting materials or side reactions during the synthesis. The most frequently reported by-products include:

  • N-(4-trifluoromethylphenyl)-2-cyano-3-hydroxycrotonamide (HCA) : A decomposition product of Leflunomide.[1][2][3]

  • N-(4-trifluoromethylphenyl)-3-methyl-isoxazole-4-carboxamide : An isomer of Leflunomide.[1][2]

  • 5-methyl-N-(4-methylphenyl)-isoxazole-4-carboxamide : Formed from an impurity in the 4-trifluoromethylaniline (TFMA) starting material.[1][4]

  • 2-cyanoacetoacetic-1-(4′-trifluoromethyl)-anilide (CATA) : A by-product that can be difficult to remove.[5][6]

Q3: How do impurities in the starting materials affect the final product purity?

A3: Impurities in the starting materials, such as 5-methylisoxazole-4-carboxylic acid (MIA) and 4-trifluoromethylaniline (TFMA), are a primary source of by-products. For instance:

  • The presence of 3-methyl-isoxazole-4-carboxylic acid as an impurity in the MIA starting material leads to the formation of the corresponding Leflunomide isomer, which can be difficult to separate.[1][2]

  • Similarly, 4-methylaniline impurity in commercial TFMA reacts with MIA-Cl to form 5-methyl-N-(4-methylphenyl)-isoxazole-4-carboxamide.[1][4]

Q4: What is N-(4-trifluoromethylphenyl)-2-cyano-3-hydroxycrotonamide (HCA) and why is its formation a concern?

A4: HCA is the active metabolite of Leflunomide that forms within the body.[1][2][3] However, its presence as an impurity in the final pharmaceutical product is problematic for accurate dosing and can affect other aspects of pharmaceutical processing.[1][3] HCA formation is often caused by the decomposition of Leflunomide, particularly under basic conditions, such as when using strong amine bases like triethylamine as an acid scavenger during the acylation step.[1][2]

Q5: How can the formation of by-products be minimized?

A5: Minimizing by-product formation involves several strategies:

  • Use of High-Purity Starting Materials : Sourcing high-purity MIA and TFMA is crucial to prevent the formation of related impurities.[1]

  • Control of Reaction Conditions : Careful control of pH and the choice of base is critical. Using a milder inorganic base like sodium bicarbonate instead of strong organic bases can significantly reduce the decomposition of Leflunomide to HCA.[1][2]

  • Optimized Reaction Protocol : Following a process that does not require the distillation of the MIA-Cl intermediate can prevent the concentration of impurities before the final coupling step.[1][2]

  • Purification : Effective purification of the final product, for example, by precipitation or recrystallization from a suitable solvent like toluene, is essential to remove residual by-products.[3][7]

Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low yield of Leflunomide. 1. Incomplete chlorination of MIA. 2. Incomplete acylation reaction. 3. Degradation of Leflunomide to HCA.[1][2] 4. Loss of product during workup or purification.1. Monitor the chlorination step (e.g., by TLC) to ensure full conversion of MIA to MIA-Cl. 2. Ensure adequate reaction time and temperature for the acylation step. 3. Avoid strong bases like triethylamine. Use sodium bicarbonate and maintain careful pH control.[1][2] 4. Optimize purification; for instance, cooling the reaction mixture can improve precipitation yield.[7]
HPLC analysis shows a significant peak identified as HCA. Use of a strong base (e.g., triethylamine) or failure to control pH during the acylation step, leading to isoxazole ring opening.[1][2]Switch to a milder base such as sodium or potassium bicarbonate for the acylation step.[1] Implement careful monitoring and control of the reaction pH.
An isomeric impurity, N-(4-trifluoromethylphenyl)-3-methyl-isoxazole-4-carboxamide, is detected. The 5-methylisoxazole-4-carboxylic acid (MIA) starting material is contaminated with its isomer, 3-methyl-isoxazole-4-carboxylic acid.[1][2]1. Source MIA with a higher purity and lower isomeric content. 2. Purify the starting MIA before use, if possible. 3. Develop a robust purification method for the final product to separate the isomers, although this can be challenging.
The impurity 5-methyl-N-(4-methylphenyl)-isoxazole-4-carboxamide is detected. The 4-trifluoromethylaniline (TFMA) starting material contains 4-methylaniline as an impurity.[4]1. Use high-purity TFMA. 2. Purify the crude Leflunomide product, as this impurity can often be removed through recrystallization.
A persistent unknown impurity is difficult to remove even after multiple recrystallizations. This could be 2-cyanoacetoacetic-1-(4′-trifluoromethyl)-anilide (CATA), which is known to be difficult to separate from Leflunomide by crystallization.[5][6]1. Modify the synthesis process to prevent its formation. One patented process suggests specific reaction conditions can reduce CATA formation to as low as 0.0006%.[6] 2. Consider alternative purification techniques such as column chromatography for small-scale synthesis.

Summary of Common By-Products

The following table summarizes the key by-products that may be encountered during the synthesis of Leflunomide intermediates.

By-Product NameChemical StructureOriginImpact & Mitigation
N-(4-trifluoromethylphenyl)-2-cyano-3-hydroxycrotonamide (HCA) HO-C(CH3)=C(CN)-C(=O)NH-C6H4-CF3Decomposition of Leflunomide, especially under basic conditions.[1][2][3]Affects dosing accuracy. Mitigated by using mild bases (e.g., NaHCO₃) and controlling pH.[1]
N-(4-trifluoromethylphenyl)-3-methyl-isoxazole-4-carboxamide Isomer of LeflunomideContamination of 5-methylisoxazole-4-carboxylic acid (MIA) with its 3-methyl isomer.[1][2]Difficult to separate. Requires high-purity MIA starting material.
5-methyl-N-(4-methylphenyl)-isoxazole-4-carboxamide C12H12N2O2Contamination of 4-trifluoromethylaniline (TFMA) with 4-methylaniline.[4]Can be removed by purification. Requires high-purity TFMA.
2-cyanoacetoacetic-1-(4′-trifluoromethyl)-anilide (CATA) NC-CH(C(=O)CH3)-C(=O)NH-C6H4-CF3Side reaction during synthesis.[5][6]Very difficult to remove by crystallization. Prevention through optimized reaction conditions is key.[5][6]

Experimental Protocols

The following is a representative two-step protocol for the synthesis of Leflunomide, highlighting critical points for by-product control.

Step 1: Preparation of 5-Methylisoxazole-4-carboxylic acid chloride (MIA-Cl) [7]

  • Azeotropic Distillation : To a reaction vessel, add 5-methylisoxazole-4-carboxylic acid (MIA) (1.0 eq) and toluene. Heat the mixture to reflux to remove any residual water azeotropically.

  • Cooling : Cool the solution to 25-30°C.

  • Chlorination : Add a catalytic amount of N,N-Dimethylformamide (DMF) (optional, ~0.01 eq). Slowly add thionyl chloride (1.1 eq) to the mixture while maintaining the temperature at 25-30°C.

    • Troubleshooting Note: Excess thionyl chloride and volatile by-products can be evaporated under reduced pressure, but some protocols proceed directly to the next step without distillation to avoid concentrating non-volatile impurities.[1][2]

  • Reaction : Heat the reaction mixture to 65-70°C and maintain for approximately 6 hours. Monitor the reaction progress by a suitable method (e.g., TLC or HPLC) to ensure complete conversion.

  • Cooling : After completion, cool the reaction mass. The resulting solution containing crude MIA-Cl can be used directly in the next step.

Step 2: N-Acylation to form Leflunomide [1]

  • Preparation : In a separate reaction vessel, prepare a suspension of 4-trifluoromethylaniline (TFMA) (1.0-1.05 eq) and sodium bicarbonate (1.1 eq) in a suitable solvent like toluene.

    • Troubleshooting Note: The use of sodium bicarbonate is critical to prevent the formation of HCA.[1] Using an excess of the expensive TFMA as an acid scavenger is uneconomical and should be avoided.[1][2]

  • Reaction Mixture : Warm the suspension to 40-60°C with vigorous stirring.

  • Addition of MIA-Cl : Slowly add the crude MIA-Cl solution from Step 1 to the TFMA suspension over a period of 20-30 minutes.

  • Reaction Completion : Stir the mixture at this temperature for an additional 2-3 hours. Monitor the reaction for completion.

  • Workup and Precipitation : After the reaction is complete, heat the mixture to reflux. If an aqueous phase is present, perform a hot wash with water. Allow the organic phase to cool slowly to ambient temperature. Leflunomide will precipitate as a white powder.[1]

  • Isolation and Drying : Isolate the solid product by filtration, wash with a small amount of cold solvent or water, and dry under vacuum at 60-80°C to a constant weight.[7] Purity should be confirmed by HPLC.[7]

Visual Guides and Workflows

Leflunomide Synthesis and By-Product Formation

Synthesis_Pathway MIA 5-Methylisoxazole- 4-carboxylic acid (MIA) MIA_Cl 5-Methylisoxazole- 4-carbonyl chloride (MIA-Cl) MIA->MIA_Cl SOCl₂/Toluene Leflunomide Leflunomide MIA_Cl->Leflunomide NaHCO₃/Toluene TFMA 4-Trifluoromethylaniline (TFMA) TFMA->Leflunomide NaHCO₃/Toluene HCA HCA By-product (Decomposition) Leflunomide->HCA Strong Base (e.g., Et₃N) MIA_Isomer 3-Methyl-isoxazole- 4-carboxylic acid (Impurity in MIA) Isomer_Byproduct Isomeric By-product MIA_Isomer->Isomer_Byproduct Reacts similarly to MIA TFMA_Impurity 4-Methylaniline (Impurity in TFMA) Amine_Byproduct Amine-derived By-product TFMA_Impurity->Amine_Byproduct Reacts with MIA-Cl

Caption: Leflunomide synthesis pathway and common by-product origins.

Troubleshooting Workflow for Impurities

Troubleshooting_Workflow Start HPLC reveals unexpected peak Identify Identify peak by MS or standard Start->Identify Is_HCA Is peak HCA? Identify->Is_HCA Is_Isomer Is peak an isomer? Is_HCA->Is_Isomer No Cause_HCA Cause: Strong base or high pH during acylation. Is_HCA->Cause_HCA Yes Is_Other Other known impurity? Is_Isomer->Is_Other No Cause_Isomer Cause: Impure MIA starting material. Is_Isomer->Cause_Isomer Yes Cause_Other Cause: Impure TFMA (e.g., 4-methylaniline). Is_Other->Cause_Other Yes Solution_HCA Solution: Use NaHCO₃, control pH. Cause_HCA->Solution_HCA End Re-run synthesis & confirm purity Solution_HCA->End Solution_Isomer Solution: Use high-purity MIA or purify it. Cause_Isomer->Solution_Isomer Solution_Isomer->End Solution_Other Solution: Use high-purity TFMA. Cause_Other->Solution_Other Solution_Other->End

References

Scaling up the synthesis of Ethyl 5-Methyloxazole-4-carboxylate for lab production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Ethyl 5-Methyloxazole-4-carboxylate

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the laboratory-scale production of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: Common synthetic strategies for the oxazole ring include the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino-ketones, and reactions starting from α-haloketones with primary amides.[1][2] A widely used industrial process for similar structures like 4-methyloxazole-5-carboxylic esters involves reacting ethyl 2-chloroacetoacetate with formamide.[3] Another approach involves the reaction of the corresponding carboxylic acid with CDI (1,1'-Carbonyldiimidazole) followed by reaction with ethyl 2-isocyanoacetate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[4]

Q2: What are the critical reaction parameters to control during synthesis?

A2: Temperature control is crucial, especially during cyclization steps, to minimize the formation of isomeric by-products.[5] The purity of starting materials is also vital, as impurities can lead to side reactions.[6] For reactions involving dehydrating agents like phosphorus oxychloride or sulfuric acid, slow and controlled addition is necessary to manage the exothermic nature of the reaction.[1][7]

Q3: What is the expected yield for this synthesis?

A3: Yields can vary significantly depending on the chosen route and scale. For related oxazole and isoxazole syntheses, yields are reported in the range of 65% to 79%.[3][8] For the synthesis of this compound from its corresponding carboxylic acid, a yield of 75% has been reported.[4]

Q4: What are the recommended storage conditions for the final product?

A4: this compound should be stored in a cool, dry place in a tightly sealed container. Oxazole rings can be sensitive to strong acids, and some derivatives are prone to hydrolytic ring-opening, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.[6]

Q5: Are there any major safety precautions to consider?

A5: Yes. Many reagents used in oxazole synthesis are hazardous. For example, phosphorus oxychloride and triethylamine are noxious and should be handled in a well-ventilated fume hood.[7] Solvents like benzene are carcinogenic and require specific handling protocols.[7] Always consult the Safety Data Sheet (SDS) for each reagent and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guide

Issue 1: Low Yield

Potential Cause Troubleshooting Step Citation
Incomplete Reaction Monitor reaction progress via TLC or HPLC to ensure completion. Incomplete reactions on scale-up can be due to poor mixing; ensure agitation is sufficient for the vessel size. Consider extending the reaction time or moderately increasing the temperature.[6]
Product Loss During Workup Avoid distillation of the crude product if it is prone to discoloration or degradation at high temperatures. Thoroughly wash organic layers to remove water-soluble intermediates and byproducts. An alkaline wash can remove acidic impurities.[7]
Side Reactions Ensure starting materials are pure and dry. The presence of water or other nucleophiles can lead to unwanted side reactions. Use of an inert atmosphere can prevent oxidation or moisture-related side reactions.[6]

Issue 2: Impurity Formation (e.g., Isomeric Byproducts)

Potential Cause Troubleshooting Step Citation
Incorrect Reaction Temperature Low temperatures during the cyclization step can increase regioselectivity and limit the formation of isomeric impurities. For a related isoxazole synthesis, cooling to -20°C to 0°C was found to be critical.[5][9]
Suboptimal Reagents or Base The choice of base can significantly impact impurity profiles. In some syntheses, using a weak base like sodium acetate instead of a strong base like sodium hydroxide reduces the formation of isomers.[9]
Product Degradation Oxazole rings can be unstable under strongly acidic conditions or high temperatures. Minimize exposure to harsh conditions during workup and purification. Use moderate temperatures for solvent removal.[5][6]

Issue 3: Difficulty with Purification

Potential Cause Troubleshooting Step Citation
Oily Product If the product is a thick oil that is difficult to handle, attempt purification by vacuum distillation. Be cautious, as thermal degradation is a risk.[7][8]
Co-eluting Impurities If column chromatography is ineffective, consider crystallization from a suitable solvent system (e.g., hexane, ethanol). For acidic or basic impurities, an acid-base wash during the workup can be very effective.[7][10]
Residual Reagents Ensure thorough aqueous washes are performed to remove reagents like triethylamine hydrochloride, which can otherwise co-distill with the product.[7]

Experimental Protocols

Method 1: Synthesis from Ethyl 2-chloroacetoacetate and Formamide

This method is adapted from a common industrial process for preparing 4-methyloxazole-5-carboxylic esters.[3]

Step 1: Preparation of Ethyl 2-formyloxyacetoacetate

  • Charge a reaction vessel with dimethylformamide (DMF), formic acid, and sodium formate.

  • Dry the mixture by distillation under reduced pressure.

  • Add Ethyl 2-chloroacetoacetate (EACA) to the mixture.

  • Heat the reaction mixture under reduced pressure (e.g., 65 mbar at 85°C) for approximately 4 hours while distilling off DMF and other volatile components.[3]

Step 2: Cyclization to this compound

  • To the crude Ethyl 2-formyloxyacetoacetate from the previous step, add formamide.

  • Add a catalytic amount of a high-boiling acid, such as sulfuric acid.

  • Heat the mixture to 120-140°C. During the reaction, continuously remove the water and carboxylic acid formed by distillation.[3]

  • After the reaction is complete (monitored by TLC/HPLC), cool the mixture.

  • Perform a standard aqueous workup: dilute with an organic solvent (e.g., ethyl acetate), wash with water and then with a saturated brine solution.

  • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[4]

  • Purify the crude product by vacuum distillation or column chromatography.

Data Presentation: Reaction Parameters
ParameterStep 1 (Formylation)Step 2 (Cyclization)Citation
Key Reagents EACA, Sodium Formate, Formic AcidFormamide, Sulfuric Acid (cat.)[3]
Solvent DMFNone (Neat)[3]
Temperature 85°C120 - 140°C[3]
Pressure ~65 mbarAtmospheric or Reduced[3]
Typical Yield >80% (overall for a similar process)>80% (overall for a similar process)[3]

Visualizations

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Formylation cluster_step2 Step 2: Cyclization & Workup A Mix DMF, HCOOH, HCOONa B Dry by Distillation A->B C Add EACA B->C D React at 85°C under vacuum C->D E Crude Ethyl 2-formyloxyacetoacetate D->E F Add Formamide & H2SO4 E->F G Heat to 120-140°C (Remove H2O/HCOOH) F->G H Aqueous Workup (Extraction, Wash) G->H I Dry & Concentrate H->I J Purification (Distillation/Chromatography) I->J K Final Product J->K Troubleshooting_Tree Start Experiment Complete CheckYield Check Yield & Purity Start->CheckYield LowYield Low Yield CheckYield->LowYield Yield < Target LowPurity Low Purity CheckYield->LowPurity Purity < Target CheckCompletion Reaction Incomplete? LowYield->CheckCompletion YesIncomplete Increase Reaction Time or Temperature CheckCompletion->YesIncomplete Yes NoIncomplete Review Workup & Purification Steps CheckCompletion->NoIncomplete No CharacterizeImpurity Characterize Impurity (LC-MS, NMR) LowPurity->CharacterizeImpurity Isomer Isomeric Impurity? CharacterizeImpurity->Isomer YesIsomer Lower Cyclization Temp. & Check Base Isomer->YesIsomer Yes NoIsomer Degradation or Starting Material? Isomer->NoIsomer No Degradation Use Milder Workup/ Purification Conditions NoIsomer->Degradation SM Re-purify Starting Materials NoIsomer->SM

References

Technical Support Center: Efficient Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of oxazoles. The following sections detail catalyst selection, address common experimental issues, and provide detailed protocols for key synthetic methods.

Catalyst Performance in Oxazole Synthesis

The selection of an appropriate catalyst is critical for maximizing yield and minimizing side products in oxazole synthesis. Below is a summary of various catalytic systems and their performance in common oxazole formation reactions.

Catalyst/MethodStarting MaterialsReaction TypeCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
Pd₂(dba)₃ / Tri(2-furyl)phosphineN-propargylamides, Aryl iodidesCoupling/Cyclization2.5Dioxane10012up to 95%
Copper-based catalystsVaries (e.g., α-diazoketones, amides)Cyclization5-10Varies80-1202-24Good to excellent
Gold-based catalystsN-propargylamides, alkynesCycloisomerization1-5Toluene, Dioxane25-801-12High
PIDA (Phenyliodine diacetate)EnamidesOxidative CyclizationN/A (Reagent)CH₂Cl₂251-3up to 92%
Sulfuric Acid (H₂SO₄)2-Acylamino-ketoneRobinson-GabrielCatalyticAcetic Anhydride90-1001-3Low to moderate
Polyphosphoric Acid (PPA)2-Acylamino-ketoneRobinson-GabrielN/A (Solvent/Reagent)Neat100-1601-450-60%[1][2]
Potassium Carbonate (K₂CO₃)Aldehyde, TosMICvan LeusenStoichiometricMethanolReflux4-12Good to excellent

Troubleshooting Guides & FAQs

This section provides solutions to common problems encountered during the synthesis of oxazoles, categorized by the specific reaction type.

Robinson-Gabriel Synthesis

Q1: I am observing very low yields or a significant amount of tar-like byproducts in my Robinson-Gabriel synthesis. What could be the cause?

A1: Low yields and tar formation are common issues in the Robinson-Gabriel synthesis, often due to the harsh reaction conditions.

  • Probable Cause: The use of strong dehydrating agents like concentrated sulfuric acid (H₂SO₄) can lead to charring and decomposition of sensitive substrates.[1] High reaction temperatures can also contribute to the degradation of starting materials and the desired product.

  • Recommended Solutions:

    • Switch to a milder dehydrating agent: Polyphosphoric acid (PPA) often provides better yields (50-60%) compared to strong mineral acids.[1][2] Other milder options include using triphenylphosphine/iodine/triethylamine or triflic anhydride.

    • Optimize reaction temperature: If using a strong acid, try running the reaction at a lower temperature for a longer duration. Monitor the reaction's progress using TLC or LC-MS to find the optimal balance between the reaction rate and decomposition.

    • Ensure anhydrous conditions: The presence of water can hydrolyze intermediates and reagents, leading to the formation of amide byproducts and reducing the effectiveness of the dehydrating agent. Ensure all glassware is oven-dried and use anhydrous solvents.

    • Purity of starting materials: Impurities in the 2-acylamino-ketone starting material can interfere with the reaction. Purify the starting material by recrystallization or column chromatography before use.

Q2: My reaction appears to be incomplete, with a significant amount of starting material remaining even after extended reaction times. How can I drive the reaction to completion?

A2: Incomplete conversion can be frustrating. Here are several strategies to improve the reaction's efficiency:

  • Probable Cause: The dehydrating agent may not be active enough or used in a sufficient amount. The reaction may also require more energy to overcome the activation barrier.

  • Recommended Solutions:

    • Increase reagent stoichiometry: A moderate increase in the amount of the cyclodehydrating agent may improve the reaction rate. However, this should be done cautiously to avoid promoting side reactions.

    • Switch to a more powerful dehydrating agent: If a mild agent is proving ineffective, consider a stronger one. For example, if trifluoroacetic anhydride (TFAA) is not working, phosphorus oxychloride (POCl₃) might be more suitable.

    • Increase the reaction temperature: Gradually increase the temperature and monitor the reaction for product formation and decomposition. Microwave-assisted synthesis can also be a powerful tool to reduce reaction times and improve yields by minimizing thermal decomposition.

Fischer Oxazole Synthesis

Q1: I am attempting a Fischer oxazole synthesis, but the yield of my desired 2,5-disubstituted oxazole is very low. What are the likely reasons?

A1: Low yields in the Fischer oxazole synthesis can often be traced back to the sensitive nature of the reactants and intermediates.

  • Probable Cause: The reaction is highly sensitive to moisture. The anhydrous hydrogen chloride and dry ether are crucial for the reaction to proceed efficiently.[3][4] The cyanohydrin starting material can also be unstable and may decompose.

  • Recommended Solutions:

    • Strict anhydrous conditions: Ensure all glassware is thoroughly dried, and use freshly distilled, dry ether as the solvent. The hydrogen chloride gas used must be anhydrous.

    • Freshly prepared cyanohydrin: Use freshly prepared and purified cyanohydrin for the best results.

    • Control of HCl gas addition: The concentration of HCl is critical. Pass a slow, steady stream of dry HCl gas through the reaction mixture. Too little may result in an incomplete reaction, while too much can lead to side reactions.

    • Temperature control: The initial addition of HCl is typically performed at 0°C to control the exothermic reaction.[5]

Q2: I am observing significant side product formation in my Fischer oxazole synthesis. What are these byproducts and how can I minimize them?

A2: A known side reaction in the Fischer oxazole synthesis is the formation of a chloro-oxazoline or an oxazolidinone.[3]

  • Probable Cause: These side products can arise from the reaction of the intermediate chloro-oxazoline with water or from incomplete elimination of HCl.

  • Recommended Solutions:

    • Maintain anhydrous conditions: As mentioned previously, strictly anhydrous conditions are the best defense against the formation of hydrolysis-related byproducts.

    • Ensure complete elimination: After the initial reaction, allowing the mixture to stand overnight or gentle heating during the workup can help promote the final elimination of HCl to form the aromatic oxazole.

    • Purification: Careful purification of the crude product by column chromatography or recrystallization is often necessary to separate the desired oxazole from these byproducts.

van Leusen Oxazole Synthesis

Q1: My van Leusen reaction is giving me a low yield of the desired oxazole. What are the common pitfalls?

A1: Low yields in the van Leusen synthesis can be due to several factors, including inactive reagents and incomplete reaction.

  • Probable Cause:

    • Inactive Reagents: Moisture can deactivate the base and the tosylmethyl isocyanide (TosMIC). Aldehydes can also oxidize over time.

    • Insufficient Base Strength: The chosen base may not be strong enough to efficiently deprotonate the TosMIC.[6]

    • Low Reaction Temperature: The reaction may be too slow at room temperature.

  • Recommended Solutions:

    • Use fresh and dry reagents: Ensure that the solvent is anhydrous and that the base and TosMIC have been stored properly. It is advisable to use freshly purified aldehydes.

    • Switch to a stronger base: If using a weak base like potassium carbonate (K₂CO₃) results in low yield, consider a stronger, non-nucleophilic base such as potassium tert-butoxide or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[6]

    • Increase the temperature: Gently heating the reaction mixture to 40-50 °C can often improve the reaction rate and yield.[6]

Q2: I am isolating a stable oxazoline intermediate instead of the final oxazole product. How can I promote the elimination of the tosyl group?

A2: The final elimination step is crucial for the formation of the aromatic oxazole ring.

  • Probable Cause: The reaction conditions may not be sufficiently forcing to promote the elimination of the p-toluenesulfinic acid.

  • Recommended Solutions:

    • Increase the reaction temperature: Gentle heating can provide the necessary energy for the elimination to occur.[6]

    • Use a stronger base: A stronger base can facilitate a more efficient elimination of the tosyl group.[6]

    • Extend the reaction time: Allowing the reaction to proceed for a longer duration may drive the conversion of the oxazoline intermediate to the desired oxazole.[6]

Q3: My reaction is producing a nitrile byproduct. What is causing this and how can I prevent it?

A3: The formation of a nitrile is a known side reaction in the van Leusen synthesis.

  • Probable Cause: This side reaction is typically caused by the presence of ketone impurities in your aldehyde starting material. Ketones react with TosMIC to form nitriles.[7]

  • Recommended Solution: Purify the aldehyde starting material by distillation or column chromatography to remove any ketone impurities before use.[7]

Experimental Protocols

Protocol 1: Robinson-Gabriel Synthesis of 2,5-Disubstituted Oxazoles using Sulfuric Acid

This protocol describes a classic method for the synthesis of 2,5-disubstituted oxazoles.

Materials:

  • 2-Acylamino-ketone (1.0 eq)

  • Acetic anhydride (5-10 mL per gram of substrate)

  • Concentrated sulfuric acid (0.1-0.2 eq)

Procedure:

  • To a solution of the 2-acylamino-ketone in acetic anhydride, add concentrated sulfuric acid dropwise at 0°C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 90-100°C.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Fischer Synthesis of 2,5-Diphenyloxazole

This protocol is an example of the Fischer oxazole synthesis.[3][6]

Materials:

  • Mandelic acid nitrile (benzaldehyde cyanohydrin) (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Anhydrous diethyl ether

  • Dry hydrogen chloride gas

Procedure:

  • Dissolve mandelic acid nitrile and benzaldehyde in anhydrous diethyl ether in a flask equipped with a gas inlet tube and a drying tube.

  • Cool the flask in an ice bath and pass a slow stream of dry hydrogen chloride gas through the solution for 1-2 hours.

  • Seal the flask and allow it to stand at room temperature overnight. The product will precipitate as the hydrochloride salt.

  • Collect the precipitate by filtration and wash it with anhydrous diethyl ether.

  • To obtain the free base, treat the hydrochloride salt with a weak base, such as a saturated aqueous solution of sodium bicarbonate, until the effervescence ceases.

  • Extract the aqueous mixture with diethyl ether.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude 2,5-diphenyloxazole can be purified by recrystallization from ethanol.

Protocol 3: Van Leusen Synthesis of a 5-Substituted Oxazole

This protocol provides a general procedure for the synthesis of 5-substituted oxazoles.

Materials:

  • Aldehyde (1.0 eq)

  • Tosylmethyl isocyanide (TosMIC) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Methanol

Procedure:

  • To a solution of the aldehyde and TosMIC in methanol, add potassium carbonate.

  • Stir the reaction mixture at reflux for 4-12 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the crude product.

  • Purify the crude product by flash chromatography on silica gel.

Visualizations

Experimental Workflow for Robinson-Gabriel Synthesis

Robinson_Gabriel_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 2-Acylamino-ketone in Acetic Anhydride B Cool to 0°C A->B C Add H₂SO₄ dropwise B->C D Warm to RT C->D E Heat to 90-100°C D->E F Monitor by TLC E->F G Pour into ice-water F->G H Neutralize G->H I Extract with Organic Solvent H->I J Wash & Dry I->J K Concentrate J->K L Purify (Chromatography/ Recrystallization) K->L

Caption: A typical experimental workflow for the Robinson-Gabriel oxazole synthesis.

Logical Relationship in Catalyst Selection for Oxazole Synthesis

Catalyst_Selection Start Target Oxazole Substitution Pattern Substrate Substrate Functional Group Tolerance Start->Substrate Conditions Desired Reaction Conditions (Mild/Harsh) Substrate->Conditions RG Robinson-Gabriel (H₂SO₄, PPA) Substrate->RG Low VanLeusen Van Leusen Reaction (Base, TosMIC) Substrate->VanLeusen High MetalCat Metal-Catalyzed (Pd, Cu, Au) Substrate->MetalCat Moderate-High MetalFree Metal Contamination Concern? Conditions->MetalFree Conditions->RG Harsh Fischer Fischer Synthesis (Anhydrous HCl) Conditions->Fischer Anhydrous Conditions->VanLeusen Mild Conditions->MetalCat Varies MetalFree->VanLeusen Yes MetalFree->MetalCat No OrganoCat Organocatalysis/ Reagent-Mediated MetalFree->OrganoCat Yes

Caption: Decision-making flowchart for selecting an appropriate synthetic method.

Experimental Workflow for Van Leusen Synthesis

Van_Leusen_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Aldehyde, TosMIC, and K₂CO₃ in Methanol B Reflux for 4-12 hours A->B C Monitor by TLC B->C D Cool to RT C->D E Remove Solvent D->E F Add Water & Extract with Ethyl Acetate E->F G Wash with Brine & Dry F->G H Concentrate G->H I Purify by Flash Chromatography H->I

Caption: A generalized experimental workflow for the van Leusen oxazole synthesis.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of Ethyl 5-Methyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a cornerstone of this process. This guide provides a detailed analysis of the ¹H NMR spectrum of Ethyl 5-Methyloxazole-4-carboxylate, comparing it with its isoxazole isomer to highlight key spectral differences aiding in unambiguous identification.

Predicted ¹H NMR Spectral Data Analysis

Below is a comparative table summarizing the predicted ¹H NMR data for this compound and the experimental data for a close structural isomer, Ethyl 5-Methylisoxazole-4-carboxylate. This comparison is crucial for distinguishing between these two isomers in a laboratory setting.

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
This compound (Predicted) -CH₃ (Ester)~1.35Triplet (t)~7.13H
-CH₂- (Ester)~4.30Quartet (q)~7.12H
-CH₃ (Oxazole Ring)~2.50Singlet (s)-3H
H-2 (Oxazole Ring)~7.90Singlet (s)-1H
Ethyl 5-Methylisoxazole-4-carboxylate (Alternative) -CH₃ (Ester)1.37Triplet (t)7.13H
-CH₂- (Ester)4.35Quartet (q)7.12H
-CH₃ (Isoxazole Ring)2.76Singlet (s)-3H
H-3 (Isoxazole Ring)8.25Singlet (s)-1H

The most significant predicted difference lies in the chemical shifts of the ring proton and the ring-bound methyl group. The H-2 proton of the oxazole is expected to be more shielded (further upfield) than the H-3 proton of the isoxazole. Conversely, the methyl group at the 5-position of the oxazole is likely to be more shielded than the methyl group at the 5-position of the isoxazole.

Structural Relationship to ¹H NMR Signals

The following diagram illustrates the direct correspondence between the protons in this compound and their expected signals in the ¹H NMR spectrum.

G cluster_0 This compound cluster_1 Predicted ¹H NMR Signals mol mol A ~7.90 ppm H-2 (s, 1H) mol->A H-2 B ~2.50 ppm 5-CH₃ (s, 3H) mol->B 5-CH₃ C ~4.30 ppm -OCH₂CH₃ (q, 2H) mol->C -OCH₂- D ~1.35 ppm -OCH₂CH₃ (t, 3H) mol->D -CH₃

Caption: Correlation of molecular structure with predicted ¹H NMR signals.

Experimental Protocol: ¹H NMR Spectroscopy

The following is a standard protocol for the acquisition of a ¹H NMR spectrum suitable for the structural elucidation of compounds like this compound.

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup:

  • Use a proton NMR spectrometer, typically operating at a frequency of 300 MHz or higher for better resolution.

  • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

3. Data Acquisition:

  • Acquire the spectrum at a constant temperature, typically 25 °C.

  • Use a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

  • Apply a 90° pulse angle and a relaxation delay of 1-2 seconds.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to obtain pure absorption signals.

  • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicity and coupling constants of the signals to deduce the connectivity of the protons.

This guide provides a foundational understanding of the ¹H NMR spectral characteristics of this compound, offering a predictive framework and a comparative analysis that are essential for its unambiguous identification and characterization in a research setting.

Comparative Analysis of 13C NMR Chemical Shifts: Ethyl 5-Methyloxazole-4-carboxylate and a Structural Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for Ethyl 5-Methyloxazole-4-carboxylate and its structural isomer, Ethyl 4-Methyloxazole-5-carboxylate. Due to the limited availability of experimental spectra for this compound in public databases, this guide utilizes predicted data to offer insights into the expected spectral features of these compounds. Such comparative data is valuable for the structural elucidation and verification of these and related oxazole derivatives in synthetic chemistry and drug discovery workflows.

Predicted 13C NMR Chemical Shift Data

The 13C NMR chemical shifts for this compound and its isomer, Ethyl 4-Methyloxazole-5-carboxylate, were predicted using the online NMR prediction tool, NMRDB.org. The predicted chemical shifts are summarized in Table 1, with assignments corresponding to the carbon numbering in the structures shown below.

Table 1: Predicted 13C NMR Chemical Shifts (ppm) for this compound and Ethyl 4-Methyloxazole-5-carboxylate

CarbonThis compound (Predicted)Ethyl 4-Methyloxazole-5-carboxylate (Predicted)
Oxazole Ring
C2~150.1~154.6
C4~128.9~139.1
C5~157.2~148.5
Ethyl Ester Group
C=O~162.3~160.9
O-CH2~60.5~61.3
CH3~14.3~14.2
Methyl Group
Ring-CH3~11.8~10.2

Note: The predicted values are for guidance and may differ from experimental values.

Structural Visualization and Numbering

The chemical structures of this compound and its isomer are presented below, with carbon atoms numbered for correlation with the data in Table 1.

Caption: Structure of this compound with carbon numbering.

Caption: Structure of Ethyl 4-Methyloxazole-5-carboxylate with carbon numbering.

Experimental Protocol for 13C NMR Spectroscopy

For researchers intending to acquire experimental data, the following protocol outlines a general procedure for obtaining a 13C NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity to avoid signals from impurities.

  • Sample Amount: Weigh approximately 20-50 mg of the compound.

  • Solvent: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.

  • Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm). If not already present in the solvent, a small amount can be added.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrument: A standard NMR spectrometer with a frequency of 75 MHz or higher for 13C nuclei is recommended.

  • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) should be used.

    • Acquisition Time (AQ): Typically around 1-2 seconds.

    • Relaxation Delay (D1): A delay of 2 seconds is a good starting point for qualitative spectra.

    • Pulse Angle: A 30° or 45° pulse angle is generally used to allow for a shorter relaxation delay.

    • Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. Start with 1024 scans and adjust as needed to achieve an adequate signal-to-noise ratio.

    • Spectral Width (SW): A spectral width of approximately 200-250 ppm is usually sufficient to cover the chemical shift range of most organic compounds.

3. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or to the solvent peak.

  • Peak Picking: Identify and label the chemical shifts of the peaks in the spectrum.

Logical Workflow for Structural Verification

The following diagram illustrates a typical workflow for the structural verification of a synthesized compound using 13C NMR spectroscopy.

G A Synthesized Compound B NMR Sample Preparation A->B Dissolve in deuterated solvent C 13C NMR Data Acquisition B->C Insert into spectrometer D Data Processing C->D FT, Phasing, Baseline Correction E Spectral Analysis D->E Peak picking and assignment F Comparison with Predicted/Reference Data E->F Compare chemical shifts G Structure Confirmation F->G Match observed vs. expected

Caption: Workflow for structural verification using 13C NMR.

Interpreting the Mass Spectrum of Ethyl 5-Methyloxazole-4-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the mass spectrum of Ethyl 5-Methyloxazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of its direct mass spectrum, this guide interprets its expected fragmentation patterns based on established principles and compares it with its constitutional isomers, Ethyl 4-methyloxazole-5-carboxylate and Ethyl 5-methylisoxazole-4-carboxylate. This comparative approach, supported by experimental data for the isomers, offers valuable insights for the structural elucidation of related oxazole derivatives.

Predicted Mass Spectrum of this compound

Table 1: Predicted Key Fragments for this compound

Fragment IonStructurePredicted m/zFragmentation Pathway
[M]•+C₇H₉NO₃155Molecular Ion
[M - OCH₂CH₃]⁺C₅H₄NO₂110Loss of the ethoxy radical
[M - COOCH₂CH₃]⁺C₄H₄NO82Loss of the entire ethyl ester group

Comparative Analysis with Constitutional Isomers

A comparative analysis with constitutional isomers for which mass spectral data is available provides a robust framework for interpreting the fragmentation of this compound.

Ethyl 4-methyloxazole-5-carboxylate

The mass spectrum of this isomer is available through the NIST Mass Spectrometry Data Center. A key observed fragment is at m/z 43, which is the base peak[1].

Ethyl 5-methylisoxazole-4-carboxylate

This isoxazole isomer offers another point of comparison due to the different arrangement of heteroatoms in the ring.

Table 2: Comparison of Key Mass Spectral Data

CompoundMolecular Weight ( g/mol )Key Fragment (m/z)Notes
This compound155.15Predicted: 110, 82Fragmentation dominated by ester cleavage.
Ethyl 4-methyloxazole-5-carboxylate155.1543 (Base Peak)[1]The m/z 43 fragment likely corresponds to the acetyl cation [CH₃CO]⁺.
Ethyl 5-methylisoxazole-4-carboxylate155.15Data not fully available-

The distinct base peak at m/z 43 for Ethyl 4-methyloxazole-5-carboxylate suggests a different primary fragmentation pathway compared to what is predicted for the 5-methyloxazole isomer. This highlights the influence of substituent positions on the fragmentation process.

Experimental Protocols

The following is a general experimental protocol for acquiring the mass spectrum of small organic molecules like this compound using Electrospray Ionization (ESI) Mass Spectrometry.

Sample Preparation

  • Dissolution: Dissolve the sample in a suitable volatile organic solvent (e.g., methanol, acetonitrile, or a mixture) to a concentration of approximately 1 mg/mL.

  • Dilution: Further dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent.

  • Filtration: If any particulate matter is present, filter the final solution through a 0.2 µm syringe filter to prevent clogging of the instrument.

Mass Spectrometry Analysis

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Scan Range: m/z 50-300.

  • Capillary Voltage: 3-4 kV.

  • Cone Voltage: 20-40 V (can be varied to induce fragmentation).

  • Source Temperature: 100-150 °C.

  • Desolvation Temperature: 250-350 °C.

  • Nebulizer Gas (Nitrogen) Flow: Adjusted to obtain a stable spray.

Visualizing Fragmentation and Workflows

To further clarify the discussed concepts, the following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathway and a typical experimental workflow.

fragmentation M This compound [M]•+ m/z = 155 F1 [M - OCH2CH3]+ m/z = 110 M->F1 - •OCH2CH3 F2 [M - COOCH2CH3]+ m/z = 82 M->F2 - •COOCH2CH3

Caption: Predicted fragmentation pathway of this compound.

workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing dissolve Dissolve Sample (1 mg/mL) dilute Dilute Sample (1-10 µg/mL) dissolve->dilute filtrate Filter Sample dilute->filtrate esi Electrospray Ionization (ESI) filtrate->esi analyzer Mass Analyzer (e.g., TOF) esi->analyzer detector Detector analyzer->detector spectrum Generate Mass Spectrum detector->spectrum interpretation Interpret Fragmentation spectrum->interpretation

Caption: Experimental workflow for mass spectrometry analysis.

References

A Comparative Guide to the FT-IR Analysis of Functional Groups in Ethyl 5-Methyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the expected Fourier-Transform Infrared (FT-IR) spectroscopic data for Ethyl 5-Methyloxazole-4-carboxylate against alternative compounds, supported by established experimental data from related molecules. It is intended for researchers, scientists, and professionals in drug development to facilitate the identification and characterization of this and similar heterocyclic compounds.

Introduction to FT-IR Spectroscopy of this compound

FT-IR spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum is generated, which provides a unique "fingerprint" of the molecule based on the vibrations of its chemical bonds. For this compound, the key functional groups of interest are the ester group (C=O, C-O), the oxazole ring (C=N, C-O-C), and the ethyl and methyl groups (C-H).

Comparative Analysis of FT-IR Data

The following table summarizes the expected and observed FT-IR absorption frequencies for the key functional groups in this compound. The data is compared with that of a structurally related compound, 5-Methyl-3-phenylisoxazole-4-carboxylic acid, to provide a contextual reference.

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹) for this compoundExperimental Wavenumber (cm⁻¹) for 5-Methyl-3-phenylisoxazole-4-carboxylic acid[1]
Ester C=O stretch1735-1750[2][3][4]N/A (Carboxylic Acid C=O at ~1700 cm⁻¹)
C-O stretch1210-1300[5][6][7]~1284 cm⁻¹
Oxazole Ring C=N stretch~1600-1650~1631 cm⁻¹
Ring C-O-C stretch~1000-1300[8]~1021 cm⁻¹
Alkyl Groups (Ethyl/Methyl) C-H stretch2850-2960[2]~2926 cm⁻¹
C-H bend~1370-1470~1380, 1446 cm⁻¹
Aromatic/Heterocyclic C-H C-H stretch~3100-3150~3125 cm⁻¹

Analysis of Key Vibrational Frequencies:

  • Ester Group: The most prominent peak for this compound is expected to be the strong C=O stretching vibration of the ester, typically found between 1735 and 1750 cm⁻¹[2][3][4]. This is a higher frequency compared to the C=O stretch of a carboxylic acid (~1710 cm⁻¹), which is often broadened due to hydrogen bonding[9]. The C-O stretching vibrations of the ester will appear in the fingerprint region, generally between 1210 and 1300 cm⁻¹[5][6][7].

  • Oxazole Ring: The C=N stretching vibration within the oxazole ring is anticipated to produce a peak in the range of 1600-1650 cm⁻¹[8]. The stretching of the C-O-C bond within the heterocyclic ring contributes to the complex fingerprint region, typically between 1000 and 1300 cm⁻¹[8].

  • Alkyl and Heterocyclic C-H Bonds: The C-H stretching vibrations of the ethyl and methyl groups are expected just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range[2]. In contrast, the C-H stretching of the oxazole ring itself is expected at a slightly higher frequency, typically above 3000 cm⁻¹[10].

Experimental Protocol for FT-IR Analysis

This section outlines a standard procedure for obtaining an FT-IR spectrum of a solid sample such as this compound using the KBr pellet method.

Objective: To acquire a high-quality FT-IR spectrum of this compound for the identification of its functional groups.

Materials and Equipment:

  • This compound sample

  • FT-IR grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FT-IR spectrometer

  • Spatula

  • Infrared lamp (optional)

Procedure:

  • Sample Preparation:

    • Gently grind a small amount (1-2 mg) of the this compound sample in an agate mortar.

    • Add approximately 100-200 mg of dry FT-IR grade KBr to the mortar.

    • Thoroughly mix and grind the sample and KBr together until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize scattering of the infrared radiation.

    • Optional: To ensure the absence of moisture, which can interfere with the spectrum (broad O-H band around 3400 cm⁻¹), the KBr powder can be dried in an oven at 110°C for a few hours and stored in a desiccator. The mixture can also be briefly warmed under an infrared lamp before pressing.

  • Pellet Formation:

    • Transfer the powdered mixture into the collar of the pellet-forming die.

    • Distribute the powder evenly to ensure a uniform pellet thickness.

    • Place the plunger into the die body and carefully transfer the assembly to the hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

  • Data Analysis:

    • The resulting spectrum should be baseline-corrected and the peaks of interest should be labeled.

    • Compare the observed peak frequencies with known correlation tables to identify the functional groups present in the molecule.

Workflow and Data Interpretation

The logical flow of FT-IR analysis, from sample preparation to final interpretation, is a systematic process. The following diagram illustrates this workflow.

FTIR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Grind Grind Sample Sample->Grind Mix Mix with KBr Grind->Mix Press Press into Pellet Mix->Press Spectrometer FT-IR Spectrometer Press->Spectrometer Background Acquire Background Spectrometer->Background SampleScan Acquire Sample Spectrum Spectrometer->SampleScan RawSpectrum Raw Spectrum SampleScan->RawSpectrum Processing Baseline Correction RawSpectrum->Processing PeakPick Peak Picking Processing->PeakPick Interpretation Functional Group Assignment PeakPick->Interpretation Comparison Comparison with Literature/Database Interpretation->Comparison Report Final Report Comparison->Report

Caption: Workflow for FT-IR analysis and interpretation.

This comprehensive guide provides the necessary tools for the FT-IR analysis of this compound, enabling researchers to confidently identify and characterize this compound and its analogs. The provided data and protocols facilitate a deeper understanding of its molecular structure through vibrational spectroscopy.

References

HPLC method for assessing the purity of Ethyl 5-Methyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to assessing the purity of Ethyl 5-Methyloxazole-4-carboxylate, this document outlines a specific High-Performance Liquid Chromatography (HPLC) method and compares it with alternative analytical techniques. Detailed experimental protocols and data presentation are provided to assist researchers, scientists, and drug development professionals in ensuring the quality and consistency of this important chemical intermediate.

Comparative Analysis of Analytical Methods

The purity of pharmaceutical intermediates like this compound is critical for the safety and efficacy of the final drug product.[1][2] While several analytical techniques can be employed for purity assessment, HPLC is often considered the gold standard due to its high resolution, sensitivity, and versatility.[1][2][3] This guide provides a detailed HPLC method and compares it with other common analytical techniques.

Table 1: Comparison of Analytical Techniques for Purity Profiling

TechniquePrincipleAdvantagesLimitationsApplication for this compound
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.High resolution and sensitivity for separating and quantifying impurities.[1][3] Applicable to a wide range of non-volatile and thermally unstable compounds.[1] Provides precise quantification.Requires specialized equipment. Method development can be time-consuming.Primary method of choice. Ideal for separating the main compound from structurally similar impurities, starting materials, and degradation products. A purity of 98.7% by HPLC has been reported for this compound.[4]
Gas Chromatography (GC) Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.Excellent for analyzing volatile and semi-volatile impurities, such as residual solvents.[1][3] High sensitivity.Not suitable for non-volatile or thermally labile compounds.Complementary to HPLC. Useful for quantifying residual solvents from the synthesis process.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.Provides molecular weight information and structural details of unknown impurities.[2] Extremely high sensitivity and specificity.Higher cost and complexity compared to HPLC-UV.Ideal for impurity identification. Can be used to identify and characterize unknown peaks observed in the HPLC chromatogram.
Thin-Layer Chromatography (TLC) / High-Performance Thin-Layer Chromatography (HPTLC) Separation based on differential migration of analytes on a thin layer of adsorbent material.Simple, cost-effective, and rapid.[5] HPTLC offers better resolution and quantification than TLC.[5]Lower sensitivity and resolution compared to HPLC.[1] Less precise for quantification.Screening and in-process control. Suitable for rapid monitoring of reaction progress and preliminary purity checks.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and purity of a sample.Provides comprehensive structural information. Can be used for quantitative analysis (qNMR).Lower sensitivity compared to chromatographic methods. Requires a relatively pure sample for straightforward analysis.Structural confirmation and quantification. Confirms the identity of the main compound and can be used to quantify it against a certified reference standard.

Proposed HPLC Method for Purity Assessment

This section details a proposed reverse-phase HPLC (RP-HPLC) method for the purity assessment of this compound. The method is based on a published method for a structurally related isoxazole derivative and general principles of chromatography.[7]

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC grade acetonitrile, water, and phosphoric acid

  • This compound reference standard and sample

2. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (v/v)

  • Gradient:

    • 0-2 min: 30% Acetonitrile

    • 2-15 min: 30% to 80% Acetonitrile

    • 15-18 min: 80% Acetonitrile

    • 18-20 min: 80% to 30% Acetonitrile

    • 20-25 min: 30% Acetonitrile (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

3. Standard and Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

4. Data Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the purity of the sample using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

    • % Purity = (Area of main peak / Total area of all peaks) x 100

Potential Impurities

The synthesis of this compound typically involves the reaction of ethyl 2-(ethoxymethylene)acetoacetate with hydroxylamine.[4] Potential impurities that this HPLC method should be able to separate include:

  • Starting Materials: Unreacted ethyl 2-(ethoxymethylene)acetoacetate and hydroxylamine.

  • Isomeric Impurities: Formation of the regioisomeric ethyl 3-methylisoxazole-4-carboxylate.

  • Degradation Products: Hydrolysis of the ester group to form 5-Methyloxazole-4-carboxylic acid.

Workflow Visualization

The following diagram illustrates the logical workflow for the HPLC purity assessment of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standard Prepare Standard Solution (0.1 mg/mL) inject Inject Standard & Sample prep_standard->inject prep_sample Prepare Sample Solution (1.0 mg/mL) prep_sample->inject hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->inject acquire_data Acquire Chromatograms inject->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calculate_purity Calculate % Purity (Area Normalization) integrate_peaks->calculate_purity report Generate Report calculate_purity->report

Caption: Workflow for HPLC purity analysis of this compound.

References

Differentiating Ethyl 5-Methyloxazole-4-carboxylate and its 3-Methyl Isomer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural differentiation of isomeric compounds is a critical task in chemical research and drug development, ensuring the correct identification and purity of synthesized molecules. This guide provides a comprehensive comparison of Ethyl 5-Methyloxazole-4-carboxylate and its constitutional isomer, Ethyl 3-Methyloxazole-4-carboxylate. By presenting key analytical data and experimental protocols, this document serves as a practical resource for researchers working with these oxazole derivatives.

Introduction

This compound and Ethyl 3-Methyloxazole-4-carboxylate are constitutional isomers with the same molecular formula (C₇H₉NO₃) and molecular weight (155.15 g/mol ). However, the different placement of the methyl group on the oxazole ring leads to distinct physical, chemical, and spectroscopic properties. Accurate differentiation is crucial as even minor structural changes can significantly impact a molecule's biological activity and pharmacological profile.

Physicochemical Properties

While sharing the same molecular weight, the two isomers are expected to have slightly different physical properties such as boiling point, density, and refractive index due to variations in their molecular symmetry and intermolecular forces.

PropertyThis compoundEthyl 3-Methyloxazole-4-carboxylate
Molecular Formula C₇H₉NO₃C₇H₉NO₃
Molecular Weight 155.15 g/mol 155.15 g/mol
CAS Number 32968-44-8Not available

Spectroscopic Differentiation

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are powerful tools for distinguishing between these isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical environment of the protons and carbon atoms in each isomer is unique, resulting in distinct chemical shifts in their ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy: The position of the methyl group significantly influences the chemical shift of the oxazole ring proton and the methyl protons themselves. In this compound, the methyl group is adjacent to the oxygen atom of the ring, while in the 3-methyl isomer, it is adjacent to the nitrogen atom. This difference in electronegativity of the neighboring heteroatom will cause the respective methyl and ring proton signals to appear at different chemical shifts.

¹³C NMR Spectroscopy: Similarly, the chemical shifts of the carbon atoms in the oxazole ring and the methyl group will differ between the two isomers. The carbon atom attached to the methyl group (C5 in the 5-methyl isomer and C3 in the 3-methyl isomer) will show a characteristic upfield or downfield shift depending on its position within the heterocyclic ring.

Mass Spectrometry (MS)

While both isomers will have the same molecular ion peak (m/z = 155.0582 for [M]⁺), their fragmentation patterns upon ionization can differ, providing clues to their structure. The position of the methyl group can influence the stability of the resulting fragment ions. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Detailed mass spectral fragmentation data for both isomers is not widely published. Experimental determination and comparison of the fragmentation patterns are necessary for differentiation.

Chromatographic Separation

Chromatographic techniques are essential for the separation and purification of isomeric mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for separating and identifying volatile and thermally stable isomers. The two isomers are expected to have different retention times on a GC column due to subtle differences in their boiling points and interactions with the stationary phase. The mass spectrometer detector then provides mass spectral data for each separated component, confirming their identity.

High-Performance Liquid Chromatography (HPLC)

HPLC is another powerful tool for the separation of these isomers. The choice of stationary phase and mobile phase is critical for achieving good resolution. Reverse-phase HPLC with a C18 column is a common starting point, with the mobile phase composition (e.g., acetonitrile/water or methanol/water gradients) optimized to achieve separation.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible results. Below are generalized protocols for the analytical techniques discussed.

General ¹H and ¹³C NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak.

General GC-MS Protocol
  • Sample Preparation: Prepare a dilute solution of the sample mixture (or individual isomers) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is a good starting point.

    • Injector Temperature: Typically 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a value well above the molecular weight (e.g., 200).

  • Data Analysis: Analyze the resulting chromatogram to determine the retention times of the isomers and examine the mass spectrum of each peak to identify fragmentation patterns.

Logical Workflow for Differentiation

The following diagram illustrates a logical workflow for the differentiation of this compound and its 3-methyl isomer.

Differentiation_Workflow Workflow for Isomer Differentiation cluster_synthesis Synthesis cluster_analysis Analysis cluster_characterization Characterization cluster_identification Identification Synthesis Synthesis of Methyloxazole Carboxylate Mixture Isomeric Mixture Synthesis->Mixture Crude Product Separation Chromatographic Separation (GC-MS or HPLC) Mixture->Separation Isomer1 Isolated Isomer 1 Separation->Isomer1 Isomer2 Isolated Isomer 2 Separation->Isomer2 NMR1 NMR Spectroscopy (¹H, ¹³C) Isomer1->NMR1 MS1 Mass Spectrometry Isomer1->MS1 NMR2 NMR Spectroscopy (¹H, ¹³C) Isomer2->NMR2 MS2 Mass Spectrometry Isomer2->MS2 Structure1 Structure Elucidation (this compound) NMR1->Structure1 MS1->Structure1 Structure2 Structure Elucidation (Ethyl 3-Methyloxazole-4-carboxylate) NMR2->Structure2 MS2->Structure2

A logical workflow for the separation and identification of the two isomers.

Conclusion

The definitive differentiation of this compound from its 3-methyl isomer relies on a combination of chromatographic separation and spectroscopic analysis. While their physical properties may show slight differences, NMR spectroscopy and mass spectrometry provide the most conclusive evidence for structural elucidation. The protocols and workflow outlined in this guide offer a systematic approach for researchers to confidently identify and characterize these important oxazole derivatives. The generation of comprehensive in-house spectral libraries for these and other isomeric compounds is a valuable practice for any research organization involved in synthetic chemistry and drug discovery.

Comparison of different synthetic routes to Ethyl 5-Methyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of synthetic routes to Ethyl 5-Methyloxazole-4-carboxylate is crucial for researchers and professionals in drug development to select the most efficient and suitable method. This guide provides an objective analysis of different synthetic strategies, supported by experimental data and detailed protocols.

Comparison of Synthetic Routes

The synthesis of this compound can be achieved through several pathways, primarily differing in their starting materials and reaction conditions. Below is a summary of the key synthetic routes with their respective advantages and disadvantages.

Route Starting Materials Key Reagents Yield Purity Reaction Conditions Key Advantages Key Disadvantages
Route 1 Ethyl ethoxymethyleneacetoacetic ester, HydroxylamineSodium acetate, Ethanol/Methanol79%[1]98.7%[1]-5 to 0 °C initially, then reflux[1]High yield and purity[1]Requires preparation of the starting ester
Route 2 A carboxylic acid, Ethyl 2-isocyanoacetateCDI, DBU, THF75%[2]Not specified0 °C to room temperature[2]Milder conditionsUse of potentially costly reagents (CDI, DBU)
Route 3 Ethyl acetoacetate, Triethylorthoformate, Acetic anhydride, Hydroxylamine sulfateSodium acetateNot specified directly for the final productHigh (reduces isomeric impurity to 0.1%)[3]Multi-step, varying temperatures (-20 °C to 150 °C)[3][4]Good control over isomeric impurities[3]Multi-step process, potentially longer overall reaction time

Experimental Protocols

Route 1: From Ethyl Ethoxymethyleneacetoacetate and Hydroxylamine

This method is a widely cited and effective route for the synthesis of this compound.

Experimental Protocol:

  • Dissolve ethyl 2-ethoxymethyleneacetoacetate (110.00 g, 0.59 mol) in methanol (330 ml) and cool the solution to 0 °C.[1]

  • Slowly add a 50% aqueous solution of hydroxylamine (39.03 g, 0.59 mol anhydrous) at a temperature between -5 and 0 °C over 1 hour.[1]

  • Continue stirring the mixture at 0 °C for 30 minutes after the addition is complete.[1]

  • Warm the reaction mixture to 20-30 °C and then reflux for 1 hour.[1]

  • Remove the solvent by distillation under reduced pressure and cool the residue to room temperature.[1]

  • Add hexane (500 ml) to the residue and stir for 30 minutes.

  • Add saturated sodium bicarbonate solution (100 ml) followed by water (400 ml), stir thoroughly, and allow the layers to separate.

  • Separate the organic layer and re-extract the aqueous layer with hexane (2 x 200 ml).

  • Combine all organic layers and wash with water (2 x 250 ml).

  • Remove the solvent under reduced pressure to obtain the final product.[1]

Route 2: From a Carboxylic Acid and Ethyl 2-isocyanoacetate

This route offers an alternative starting from a generic carboxylic acid, which is first activated and then cyclized.

Experimental Protocol:

  • Dissolve the corresponding carboxylic acid (0.307 mol) in THF (350 ml).[2]

  • Add CDI (1,1'-Carbonyldiimidazole) (59.7 g, 0.368 mol) in portions to the solution.[2]

  • Heat the resulting mixture at 55 °C for 1 hour and then cool to 0 °C.[2]

  • Add ethyl 2-isocyanoacetate (41.6 g, 0.368 mol) in one portion.[2]

  • Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (56.0 g, 0.368 mol) dropwise at 0 °C.[2]

  • Stir the resulting mixture at room temperature for 12 hours.[2]

  • Evaporate the THF under reduced pressure.

  • Dissolve the residue in EtOAc (500 ml) and wash with a 10% aqueous solution of citric acid (300 ml), water (500 ml), and brine (300 ml).[2]

  • Dry the organic phase over Na2SO4 and evaporate under reduced pressure to yield the product.[2]

Synthetic Route Diagrams

Route_1 cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Ethyl ethoxymethyleneacetoacetate Ethyl ethoxymethyleneacetoacetate Cyclocondensation Cyclocondensation Ethyl ethoxymethyleneacetoacetate->Cyclocondensation Hydroxylamine Hydroxylamine Hydroxylamine->Cyclocondensation This compound This compound Cyclocondensation->this compound Methanol, -5 to 0°C then reflux

Caption: Synthetic workflow for Route 1.

Route_2 cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Carboxylic Acid Carboxylic Acid Activation with CDI Activation with CDI Carboxylic Acid->Activation with CDI Ethyl 2-isocyanoacetate Ethyl 2-isocyanoacetate Cyclization with DBU Cyclization with DBU Ethyl 2-isocyanoacetate->Cyclization with DBU Activation with CDI->Cyclization with DBU THF, 55°C This compound This compound Cyclization with DBU->this compound 0°C to RT

Caption: Synthetic workflow for Route 2.

References

Analytical techniques for characterizing oxazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Analytical Techniques for the Characterization of Oxazole Derivatives

For researchers, scientists, and drug development professionals, the precise characterization of synthesized or isolated oxazole derivatives is a critical step in drug discovery and development. The oxazole scaffold is a key component in numerous pharmacologically active compounds, and a thorough understanding of its structural and physicochemical properties is essential for elucidating structure-activity relationships (SAR) and ensuring quality control.[1] This guide provides a comparative overview of the primary analytical techniques used to characterize oxazole derivatives, supported by experimental data and detailed protocols.

Spectroscopic and Spectrometric Techniques

A combination of spectroscopic and spectrometric methods is typically employed to unambiguously determine the structure, purity, and physicochemical properties of oxazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including oxazole derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.[2]

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons. The chemical shifts of protons on the oxazole ring are characteristic. For the parent oxazole, the protons appear at approximately δ 7.9 (H2), δ 7.1 (H5), and a third signal for H4.[3][4] Substituents on the ring will, of course, shift these values.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the oxazole ring are also distinct and sensitive to substitution patterns.[5] For instance, in substituted oxazoles, C2 typically resonates at a lower field compared to C4 and C5.[5]

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.[6] The electron impact (EI) induced fragmentation of the oxazole ring often involves characteristic losses that can help in identifying the core structure.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The oxazole ring itself has characteristic vibrational modes. Key absorptions for the oxazole ring include ring stretching vibrations typically observed in the 1500-1600 cm⁻¹ region and C-O-C stretching vibrations.[1][3]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The parent oxazole exhibits an absorption maximum (λmax) around 205 nm in methanol.[1] The position of the λmax is highly dependent on the substitution pattern and the presence of chromophores.[7]

Chromatographic Techniques

Chromatographic methods are primarily used to separate and purify oxazole derivatives from reaction mixtures and to assess their purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of compounds in a mixture. Reversed-phase HPLC (RP-HPLC) is commonly used for the analysis of oxazole derivatives.[8][9] The choice of column, mobile phase, and detector (e.g., UV or MS) is crucial for achieving optimal separation.[8]

Crystallographic Techniques

X-ray Crystallography

Single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state.[10] This technique is invaluable for determining the precise stereochemistry, conformation, and intermolecular interactions of oxazole derivatives, which are critical for understanding their biological activity.[10][11]

Comparative Data for Representative Oxazole Derivatives

To illustrate the application of these techniques, the following tables summarize typical analytical data for a few representative oxazole derivatives.

Analytical Technique 2,5-Diphenyloxazole (PPO) 4-Propyl-1,3-oxazole
¹H NMR (CDCl₃, δ ppm) ~7.7 (m, 4H, Ar-H), ~7.4 (m, 6H, Ar-H), ~7.2 (s, 1H, oxazole-H4)~7.9 (s, 1H, oxazole-H2), ~7.1 (s, 1H, oxazole-H5), ~2.5 (t, 2H, CH₂), ~1.7 (m, 2H, CH₂), ~0.9 (t, 3H, CH₃)[3]
¹³C NMR (CDCl₃, δ ppm) ~161.0 (C2), ~151.0 (C5), ~129.0, ~128.5, ~126.0, ~124.0 (Ar-C), ~122.0 (C4)~150.0 (C2), ~138.0 (C4), ~120.0 (C5), ~28.0 (CH₂), ~22.0 (CH₂), ~14.0 (CH₃)
Mass Spec. (EI, m/z) 221 (M⁺), 118, 105, 77125 (M⁺), 96, 68, 41
UV-Vis (MeOH, λmax) ~320 nmNot widely reported, expected in the lower UV range.
IR (KBr, cm⁻¹) ~3060 (Ar C-H), ~1610 (C=N), ~1550 (C=C), ~1070 (C-O-C)~2960 (Alkyl C-H), ~1580 (C=N), ~1130 (C-O-C)[3]
X-ray Crystallography Provides precise bond lengths and angles.[10]Not widely reported.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible data.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified oxazole derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[3]

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.[3]

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample (typically in solution) into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

HPLC
  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate solvents (e.g., acetonitrile and water) in the desired ratio.[8] Degas the mobile phase to prevent bubble formation.

  • Column Equilibration: Equilibrate the HPLC column (e.g., a C18 reversed-phase column) with the mobile phase until a stable baseline is achieved.[12]

  • Sample Preparation: Dissolve a known concentration of the oxazole derivative in the mobile phase or a compatible solvent. Filter the sample solution to remove any particulate matter.

  • Injection and Analysis: Inject a small volume of the sample solution onto the column. The components are separated based on their differential partitioning between the stationary and mobile phases.

  • Detection: Detect the eluting components using a suitable detector (e.g., UV-Vis detector set at a specific wavelength).

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the oxazole derivative in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).

  • Blank Measurement: Record a baseline spectrum of the solvent using a cuvette.

  • Sample Measurement: Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-800 nm).

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.

IR Spectroscopy
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or as a solution in a suitable solvent.

  • Background Spectrum: Record a background spectrum of the empty sample holder or the solvent.[3]

  • Sample Spectrum: Record the IR spectrum of the sample. The instrument measures the absorption of infrared radiation at different wavenumbers.[3]

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

X-ray Crystallography
  • Crystal Growth: Grow single crystals of the oxazole derivative of suitable size and quality. This is often the most challenging step.

  • Crystal Mounting: Select a suitable crystal and mount it on a goniometer head.[13]

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[13]

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. The crystal structure is then solved and refined using specialized software to obtain the final atomic coordinates.

Workflow and Inter-relationships of Analytical Techniques

The characterization of a novel oxazole derivative typically follows a logical workflow, where the results from one technique inform the next.

G General Workflow for Characterization of Oxazole Derivatives cluster_0 cluster_1 cluster_2 Synthesis Synthesis & Purification Purity Purity Assessment (HPLC, TLC) Synthesis->Purity Structure_ID Structural Elucidation Purity->Structure_ID MS Mass Spectrometry (MW, Formula) Structure_ID->MS NMR NMR (1H, 13C) (Connectivity) Structure_ID->NMR IR IR Spectroscopy (Functional Groups) Structure_ID->IR UV UV-Vis Spectroscopy (Conjugation) Structure_ID->UV Confirmation Definitive Structure Confirmation Structure_ID->Confirmation Final Characterized Compound Xray X-ray Crystallography (3D Structure) Confirmation->Xray

Caption: Workflow for the characterization of a novel oxazole derivative.

This diagram illustrates that after synthesis and purification, the purity of the compound is assessed. Subsequently, a battery of spectroscopic and spectrometric techniques is used for structural elucidation. For an unambiguous determination of the three-dimensional structure, single-crystal X-ray crystallography is the gold standard.

G Probing the Oxazole Core with Analytical Techniques Oxazole Oxazole Core NMR NMR (¹H, ¹³C Chemical Shifts, Coupling Constants) Oxazole->NMR Probes Atomic Environment MS Mass Spectrometry (Molecular Weight, Fragmentation) Oxazole->MS Determines Mass & Stability IR IR Spectroscopy (Ring Vibrations, C-O-C Stretch) Oxazole->IR Identifies Functional Groups UV UV-Vis (Electronic Transitions, λmax) Oxazole->UV Analyzes Conjugated System Xray X-ray Crystallography (Bond Lengths & Angles, 3D Geometry) Oxazole->Xray Defines 3D Structure

References

A Comparative Guide to the Reactivity of Oxazole and Isoxazole Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oxazole and isoxazole are five-membered aromatic heterocycles that are isomers, differing in the position of their nitrogen and oxygen atoms. This structural distinction—1,3- for oxazole and 1,2- for isoxazole—imparts unique electronic properties and, consequently, divergent chemical reactivity. Both scaffolds are foundational in medicinal chemistry and organic synthesis, making a clear understanding of their comparative reactivity essential for the rational design of novel molecules and synthetic pathways. This guide provides an objective comparison of their performance in key chemical transformations, supported by experimental and theoretical data.

General Reactivity Profile: A Tale of Two Isomers

The fundamental difference in reactivity between oxazole and isoxazole stems from their distinct electronic distributions and bond strengths. Oxazole is generally considered a weakly basic, electron-rich heterocycle with chemical properties that can be likened to an intermediate between furan and pyridine.[1][2] Its reactivity is characterized by participation in Diels-Alder reactions, susceptibility to electrophilic attack at the C5 position (especially with activating groups), and deprotonation at the C2 position.[1][3]

In contrast, the isoxazole ring is defined by the presence of a weak N-O bond, which serves as a latent functional group.[4] This bond is susceptible to cleavage under various conditions, including photochemical excitation, reduction, or base-mediated ring-opening, making isoxazoles versatile precursors to valuable difunctionalized compounds.[4][5] Isoxazole is considerably less basic than oxazole and typically undergoes electrophilic substitution at the C4 position.[6]

Data Presentation: Quantitative Comparisons

The following tables summarize key quantitative data comparing the physicochemical properties and reactivity of oxazole and isoxazole intermediates.

Table 1: Comparison of Physicochemical Properties

Property Oxazole Isoxazole Rationale for Reactivity Difference
pKa of Conjugate Acid ~0.8[3] ~ -2.0 to -3.0[7] Oxazole is significantly more basic, making it more susceptible to acid-catalyzed reactions and protonation at the nitrogen atom.
Most Acidic Proton C2-H (pKa ~20)[1] C5-H The C2-proton of oxazole is readily abstracted by strong bases, facilitating C2-functionalization.
Preferred Site of Electrophilic Substitution C5[1] C4[6] Governed by the electronic distribution and stability of the Wheland intermediate.

| Preferred Site of Nucleophilic Substitution | C2 (with leaving group)[3] | C5 or C3 (with leaving group) | The C2 position in oxazole is the most electron-deficient carbon. |

Table 2: Comparative Data in Pericyclic and Photochemical Reactions

Reaction Type Oxazole Isoxazole Key Finding
Photochemical Ring-Opening Slower (τ ≈ 85 fs) Faster (τ ≈ 45 fs) Isoxazole's excited state has a barrier-free path to a dissociative state, leading to more efficient and rapid N-O bond cleavage.

| Diels-Alder Reaction (Thermal, with Ethylene) | Lower Activation Barrier (Calculated) | Higher Activation Barrier (Calculated) | Oxazole readily acts as a diene in [4+2] cycloadditions to form pyridines; the corresponding reaction with isoxazole is rarely observed experimentally due to a high activation barrier.[8] |

Table 3: Kinetic Data for Electrophilic Bromination

Heterocycle Reagent & Conditions Second-Order Rate Constant (k₂) Notes
Isoxazole Br₂ in aqueous medium (pH 4.7), 298 K 1.84 x 10³ L mol⁻¹ s⁻¹[6] The reaction is rapid and occurs selectively at the C4 position.[6]

| Oxazole | N/A | No direct comparative kinetic data available in the literature. | Qualitatively, electrophilic substitution requires activating groups and occurs at C5.[3] Addition products can also form, depending on conditions.[9] |

Mandatory Visualizations

The following diagrams illustrate the structures, experimental workflows, and logical relationships pertinent to oxazole and isoxazole reactivity.

Caption: Core structures of Oxazole and Isoxazole.

workflow start Start: 5-Substituted Oxazole step1 Dissolve in anhydrous THF at -78 °C under Ar start->step1 step2 Add n-BuLi dropwise (Deprotonation at C2) step1->step2 step3 Age solution to favor 2-lithiooxazole isomer step2->step3 step4 Add NBS in anhydrous DMF (Electrophilic Quench) step3->step4 step5 Warm to RT, quench with sat. NH₄Cl(aq) step4->step5 step6 Aqueous workup & extraction with EtOAc step5->step6 step7 Purify via chromatography step6->step7 end End: 4-Bromo-5-substituted Oxazole step7->end

Caption: Experimental workflow for regioselective C4-bromination of an oxazole.

reactivity_comparison cluster_oxazole Oxazole Reactivity cluster_isoxazole Isoxazole Reactivity O1 Acts as Diene in Diels-Alder I1 Poor Diene in Diels-Alder (High Barrier) O1->I1 Contrast O2 Electrophilic Attack at C5 I2 Electrophilic Attack at C4 O2->I2 Different Regiochemistry O3 Deprotonation at C2 O4 Ring is relatively stable to non-photochemical cleavage I4 Prone to Ring-Opening (Photochemical, Reductive, Basic) O4->I4 Key Difference I3 Weak N-O Bond I3->I4 Leads to

Caption: Logical comparison of key reactivity pathways.

Experimental Protocols

Detailed methodologies for key experiments are provided below as representative examples of reactivity studies.

Protocol 1: Kinetic Study of Electrophilic Bromination of Isoxazole

This protocol is adapted from a quantitative study on the rapid bromination of isoxazole.[6]

  • Materials & Setup:

    • Isoxazole (analytical grade)

    • Molecular bromine (standardized stock solution)

    • Potassium nitrate (for constant ionic strength)

    • Acetate buffer (pH 4.7)

    • Hydrodynamic voltammetry setup with a rotating platinum electrode (RPE) and a saturated calomel electrode (SCE) as the reference.

  • Procedure:

    • Prepare a solution of isoxazole in the acetate buffer with potassium nitrate.

    • Separately prepare a solution of molecular bromine in the same buffered medium. Ensure the final solution is bromide-free.

    • Equilibrate both solutions to the desired temperature (e.g., 298 K).

    • Initiate the reaction by mixing equal volumes of the isoxazole and bromine solutions with equal initial concentrations.

    • Immediately begin monitoring the decrease in the concentration of molecular bromine over time by measuring the diffusion current at the RPE. The potential is set to a value where only molecular bromine is reduced.

    • Record the current at various time intervals. The rate of reaction is determined from the change in bromine concentration, and the second-order rate constant is calculated.

Protocol 2: Diels-Alder Reaction of a 5-Alkoxyoxazole

This protocol describes a general procedure for the [4+2] cycloaddition of an oxazole with a dienophile to synthesize a pyridine derivative.

  • Materials & Setup:

    • 5-Ethoxy-4-methyloxazole (1.0 eq)

    • Diethyl maleate (dienophile, 1.1 eq)

    • A sealed, heavy-walled glass reaction tube equipped with a magnetic stir bar.

  • Procedure:

    • Combine 5-ethoxy-4-methyloxazole and diethyl maleate in the reaction tube.

    • Seal the tube under an inert atmosphere (e.g., argon).

    • Heat the reaction mixture at a high temperature (e.g., 180-220 °C) for 24-48 hours. The reaction progress can be monitored by TLC or ¹H NMR analysis of aliquots.

    • After cooling to room temperature, the bicyclic adduct intermediate is typically not isolated. The reaction mixture is treated with an acid catalyst (e.g., 10% HCl) to facilitate the elimination of water and aromatization to the pyridine ring.

    • The crude product is then subjected to an aqueous workup, extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The final pyridine product is purified by column chromatography on silica gel.

Protocol 3: Base-Mediated Ring-Opening of a 3,5-Disubstituted Isoxazole

This protocol outlines a typical procedure for the cleavage of the isoxazole N-O bond using a base, a common strategy to unmask a β-ketonitrile or enaminone functionality.

  • Materials & Setup:

    • 3,5-Diphenylisoxazole (1.0 eq)

    • Sodium ethoxide (NaOEt, 1.2 eq)

    • Anhydrous ethanol (solvent)

    • Round-bottom flask with a reflux condenser and nitrogen inlet.

  • Procedure:

    • Dissolve 3,5-diphenylisoxazole in anhydrous ethanol in the round-bottom flask under a nitrogen atmosphere.

    • Add sodium ethoxide to the solution.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the disappearance of the starting material by TLC.

    • After the reaction is complete, cool the mixture to room temperature and carefully neutralize with a dilute acid (e.g., 1 M HCl) until the pH is ~7.

    • Remove the ethanol under reduced pressure.

    • Add water to the residue and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude ring-opened product (e.g., 1,3-diphenyl-3-oxopropanenitrile).

    • Purify the product by recrystallization or column chromatography.

References

Literature review of Ethyl 5-Methyloxazole-4-carboxylate synthesis efficiency

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Synthesis of Ethyl 5-Methyloxazole-4-carboxylate: A Comparative Review of Efficiency

This compound is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably the immunosuppressive drug Leflunomide. The efficiency of its synthesis is of paramount importance for the cost-effective production of these therapeutic agents. This guide provides a comparative analysis of the prevalent synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and a visual representation of a key synthetic pathway to aid researchers, scientists, and professionals in drug development.

Comparative Analysis of Synthetic Routes

The synthesis of this compound has been approached through several methodologies. The two primary and most cited routes commence from either ethyl acetoacetate or ethyl α-chloroacetoacetate. Each pathway presents distinct advantages and disadvantages in terms of yield, reaction conditions, and reagent accessibility.

A notable method involves the reaction of ethyl acetoacetate with triethyl orthoformate to produce an intermediate, ethyl 2-ethoxymethyleneacetoacetate. This intermediate is then reacted with hydroxylamine hydrochloride in the presence of an inorganic base to yield the final product. A patent for this method claims a high two-step total yield of over 78.0%, with the final product purity exceeding 99.0% and the isomeric impurity, ethyl 3-methylisoxazole-4-carboxylate, being less than 1.0%.[1] This process is highlighted for its cost-effectiveness and suitability for industrial-scale production due to its simple process and mild reaction conditions.[1]

Another well-established route utilizes the reaction of ethyl α-chloroacetoacetate with formamide. This method has been reported to produce this compound in yields ranging from 40% to 49%.[2] While the yield is lower compared to the ethyl acetoacetate route, the starting materials are readily available, making it a viable option.

A third approach involves the reaction of ethyl acetoacetate with chloroacetyl chloride, followed by treatment with hydroxylamine hydrochloride. This procedure has been described as an efficient, high-yielding synthesis of a related compound, ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate, suggesting its potential applicability for the target molecule.

The following table summarizes the quantitative data available for the primary synthetic routes to this compound.

Starting MaterialKey ReagentsReported YieldPurityKey Advantages
Ethyl AcetoacetateTriethyl orthoformate, Hydroxylamine hydrochloride, Inorganic base> 78.0% (two-step total yield)[1]> 99.0%[1]High yield, high purity, cost-effective, suitable for industrial production.[1]
Ethyl α-chloroacetoacetateFormamide40-49%[2]Not specifiedReadily available starting materials.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and optimization of synthetic methods. Below are the protocols for the two primary routes discussed.

Protocol 1: Synthesis from Ethyl Acetoacetate

This two-step process is adapted from a patented method.[1]

Step 1: Synthesis of Ethyl 2-ethoxymethyleneacetoacetate

  • In a reaction vessel, ethyl acetoacetate and triethyl orthoformate are reacted, typically in the presence of a catalyst such as acetic anhydride.

  • The reaction mixture is heated to a temperature range of 75°C to 150°C.

  • The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, the excess reagents and by-products are removed, often by distillation, to yield crude ethyl 2-ethoxymethyleneacetoacetate.

Step 2: Synthesis of Ethyl 5-methylisoxazole-4-carboxylate

  • The crude ethyl 2-ethoxymethyleneacetoacetate is dissolved in an appropriate organic solvent.

  • An aqueous solution of hydroxylamine hydrochloride and an inorganic base (e.g., sodium acetate) is added to the reaction mixture.

  • The reaction is typically carried out at a low temperature, for instance, between -20°C and 10°C.

  • After the reaction is complete, the product is isolated by extraction and purified, for example, by crystallization or distillation, to give Ethyl 5-methylisoxazole-4-carboxylate.

Protocol 2: Synthesis from Ethyl α-chloroacetoacetate

This protocol is based on a literature procedure.[2]

  • Ethyl α-chloroacetoacetate is mixed with an excess of formamide.

  • The reaction mixture is heated to a temperature between 80°C and 180°C for several hours.

  • After cooling, the reaction mixture is treated with an aqueous solution of a weak base, such as potassium carbonate, to neutralize any acid formed.

  • The product is extracted with an organic solvent (e.g., benzene or ether).

  • The organic extracts are combined, dried, and the solvent is removed under reduced pressure.

  • The crude product is then purified by vacuum distillation to afford this compound.

Synthetic Pathway Visualization

To provide a clearer understanding of the chemical transformations, the following diagram illustrates the synthetic pathway starting from ethyl acetoacetate, which is noted for its high efficiency.

Synthesis_of_Ethyl_5_Methyloxazole_4_carboxylate cluster_0 Step 1: Formation of Ethyl 2-ethoxymethyleneacetoacetate cluster_1 Step 2: Cyclization to this compound Ethyl Acetoacetate Ethyl Acetoacetate Ethyl 2-ethoxymethyleneacetoacetate Ethyl 2-ethoxymethyleneacetoacetate Ethyl Acetoacetate->Ethyl 2-ethoxymethyleneacetoacetate + Triethyl Orthoformate (Acetic Anhydride catalyst) Triethyl Orthoformate Triethyl Orthoformate This compound This compound Ethyl 2-ethoxymethyleneacetoacetate->this compound + Hydroxylamine HCl + Inorganic Base Hydroxylamine HCl Hydroxylamine HCl Inorganic Base Inorganic Base

Caption: High-yield synthesis of this compound.

References

A Comparative Guide to the Structural Validation and Performance of Novel Ethyl 5-Methyloxazole-4-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of newly synthesized, hypothetical Ethyl 5-Methyloxazole-4-carboxylate analogs against established alternative compounds. It includes detailed experimental protocols for structural validation and performance assessment, supported by comparative data and workflow visualizations to aid researchers in the evaluation of novel therapeutic agents. The oxazole scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4]

Structural Validation of Novel Analogs

The unambiguous determination of a molecule's structure is a critical first step in drug discovery.[5][6] For novel this compound analogs (referred to as EMO-A1 and EMO-A2 ), a combination of spectroscopic and crystallographic techniques is essential.

Comparison of Key Analytical Techniques for Structural Elucidation

The primary methods for structural determination are X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[5][7] Each provides unique, complementary information.

Technique Information Provided Sample Requirements Advantages Limitations
X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, absolute configuration.[8][9]High-quality single crystal.Provides unambiguous, definitive molecular structure.[9]Growing suitable crystals can be a rate-limiting step.[9][10]
NMR Spectroscopy Connectivity of atoms (¹H, ¹³C), chemical environment, stereochemistry, molecular dynamics in solution.[11][12]5-25 mg (¹H), 50-100 mg (¹³C) dissolved in deuterated solvent.[13]Non-destructive; provides rich structural detail in a solution state.Complex spectra can be challenging to interpret; lower sensitivity for some nuclei.
Mass Spectrometry (MS) Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns for substructural information.[14][15]Small sample quantity (µg-ng), typically in solution.High sensitivity; provides exact molecular formula.Does not provide information on stereochemistry or atom connectivity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings.[16]

Single-Crystal X-ray Crystallography

This technique is the gold standard for determining the three-dimensional structure of organic compounds.[8]

  • Crystallization : Crystals of EMO-A1 were grown by slow evaporation of a saturated solution in an ethanol/water mixture. The goal is to achieve a limited degree of supersaturation to allow for the formation of a well-ordered crystalline precipitate.[9]

  • Data Collection : A suitable crystal was mounted on a goniometer. X-ray diffraction data were collected at a controlled temperature (e.g., 273 K) using Mo Kα radiation.[17]

  • Structure Solution and Refinement : The diffraction pattern was used to determine the unit cell dimensions and space group. The structure was solved using direct methods and refined to yield the final atomic coordinates, bond lengths, and angles.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure in solution.[11]

  • Sample Preparation : 5-10 mg of the analog was dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.[13] A small amount of tetramethylsilane (TMS) can be added as an internal standard.

  • ¹H NMR Spectrum Acquisition : The spectrum was acquired on a 400 MHz spectrometer. Key parameters include a 30-degree pulse angle and a relaxation delay of 1 second.

  • ¹³C NMR Spectrum Acquisition : The spectrum was acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

  • Data Analysis : Chemical shifts (δ), coupling constants (J), and integration values were analyzed to determine the proton and carbon framework of the molecule.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to confirm the elemental composition of the novel analogs.

  • Sample Preparation : The sample was dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Analysis : The solution was infused into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Data Analysis : The exact mass of the molecular ion ([M+H]⁺ or [M+Na]⁺) was measured and compared to the calculated theoretical mass to confirm the molecular formula. The fragmentation pattern can provide additional structural clues.[15][18]

Performance Comparison: In Vitro Anticancer Activity

Oxazole derivatives have emerged as a promising class of anticancer agents.[4][19] The in vitro cytotoxic activity of novel analogs EMO-A1 and EMO-A2 was evaluated against various human cancer cell lines and compared with known anticancer agents. The half-maximal inhibitory concentration (IC₅₀) is a key metric for potency.[20]

Compound MCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)HepG2 (Liver) IC₅₀ (µM)HT29 (Colon) IC₅₀ (µM)
EMO-A1 (Novel Analog) 12.518.29.815.4
EMO-A2 (Novel Analog) 8.711.57.210.1
Oxaprozin (Alternative) >100>100>100>100
Combretastatin A-4 (Alternative) 0.0040.0030.0090.002
Cisplatin (Reference Drug) 5.28.96.547.17[21]

Data for novel analogs are hypothetical for illustrative purposes. Data for alternatives are compiled from publicly available research.[16][21]

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz provide clear visual representations of complex processes and relationships.

G cluster_synthesis General Synthesis Workflow Start Starting Materials (e.g., Amide, Serine derivative) Cyclization Cyclization Reaction (e.g., Robinson-Gabriel) Start->Cyclization Intermediate Oxazole Ring Formation Cyclization->Intermediate Modification Side-Chain Modification Intermediate->Modification Product Novel EMO Analog Modification->Product Purification Purification (Chromatography) Product->Purification G cluster_validation Structural Validation Workflow Compound Synthesized Compound MS Mass Spectrometry (Molecular Formula) Compound->MS NMR NMR Spectroscopy (Connectivity) Compound->NMR Structure Confirmed Structure MS->Structure Crystal X-ray Crystallography (3D Structure) NMR->Crystal Crystal->Structure G cluster_pathway Hypothetical Anticancer Signaling Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation EMO EMO Analog EMO->PI3K

References

Safety Operating Guide

Proper Disposal of Ethyl 5-Methyloxazole-4-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides essential safety and logistical information for the proper disposal of Ethyl 5-Methyloxazole-4-carboxylate, ensuring the protection of personnel and the environment.

Safety and Hazard Information

It is crucial to be aware of the hazards associated with this compound before handling. The following table summarizes the key safety data based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard CategoryGHS ClassificationPictogramPersonal Protective Equipment (PPE)
Skin Corrosion/Irritation H315: Causes skin irritation[1][2]WarningProtective gloves, Long-sleeved clothing[3]
Serious Eye Damage/Irritation H319: Causes serious eye irritation[1][2]WarningSafety glasses with side shields or goggles (EN 166)[3]
Specific Target Organ Toxicity H335: May cause respiratory irritation[1][2]WarningType ABEK (EN14387) respirator filter[1]

Disposal Protocol

The primary method for the disposal of this compound is through a licensed chemical destruction facility. This can be achieved via controlled incineration with flue gas scrubbing to minimize environmental impact.[4] Adherence to local, state, and federal regulations is mandatory.

Step-by-Step Disposal Procedure:

  • Consult Local Regulations: Before initiating any disposal procedures, consult your institution's Environmental Health and Safety (EHS) department and review all applicable local, state, and federal waste disposal regulations.

  • Personal Protective Equipment (PPE): Ensure all personnel handling the waste are equipped with the appropriate PPE as detailed in the table above, including gloves, safety goggles, and a respirator.

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • Avoid mixing with other chemical waste unless explicitly permitted by your EHS department.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Licensed Disposal: Arrange for the collection and disposal of the chemical waste through a licensed and reputable chemical waste disposal company.

  • Contaminated Materials:

    • Any materials, such as personal protective equipment or lab supplies, that come into contact with this compound should be treated as hazardous waste.

    • Contaminated containers should be triple-rinsed with a suitable solvent.[4] The rinsate should be collected and disposed of as hazardous waste. Puncture the container to prevent reuse.[4]

Emergency Procedures for Spills:

In the event of a spill, the following steps should be taken:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further spread of the spill.

  • Personal Protection: Wear the appropriate PPE, including a respirator, chemical-resistant gloves, and safety goggles.

  • Clean-up: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational process for the proper disposal of this compound.

start Start: Handling of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Respirator) start->ppe waste_gen Waste Generation ppe->waste_gen Routine Use spill Accidental Spill ppe->spill Accident collect_waste Collect in Labeled, Sealed Container waste_gen->collect_waste spill_response Follow Emergency Spill Procedure spill->spill_response store_waste Store in Cool, Dry, Well-Ventilated Area collect_waste->store_waste spill_response->collect_waste licensed_disposal Dispose via Licensed Chemical Destruction Facility (e.g., Incineration) store_waste->licensed_disposal cont_packaging Contaminated Packaging? licensed_disposal->cont_packaging triple_rinse Triple Rinse Container cont_packaging->triple_rinse Yes end End of Process cont_packaging->end No puncture Puncture to Prevent Reuse triple_rinse->puncture recycle Recycle or Recondition puncture->recycle recycle->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for Ethyl 5-Methyloxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling Ethyl 5-Methyloxazole-4-carboxylate, including detailed personal protective equipment (PPE) protocols, operational handling procedures, and disposal plans to foster a culture of safety and precision in your work.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is critical to minimize exposure and ensure personal safety. This chemical is known to cause skin and eye irritation and may cause respiratory irritation[1][2][3]. The following table summarizes the required PPE.

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face-shield may be required in situations with a higher risk of splashing.To prevent eye contact which can cause serious eye irritation[2][4][5].
Hand Protection Chemical impermeable gloves. It is crucial to inspect gloves prior to use and to select them based on the specifications of EU Directive 89/686/EEC and the standard EN 374.To prevent skin contact which can cause skin irritation[2][4][5].
Skin and Body Protection Wear fire/flame resistant and impervious clothing, such as a lab coat. Long-sleeved clothing and protective boots may also be necessary depending on the scale of the operation[4][6][7].To protect the skin from accidental splashes or spills.
Respiratory Protection Use a full-face respirator if exposure limits are exceeded, or if irritation or other symptoms are experienced. A type ABEK (EN14387) respirator filter is recommended[1][6]. For small-scale laboratory use, a half mask with a particle filter may be sufficient[7].To prevent respiratory irritation[1][2][5].
Operational and Disposal Plans

Handling Procedures:

Safe handling of this compound is essential to prevent accidental exposure and contamination.

  • Ventilation: Always handle the chemical in a well-ventilated place[5][6]. The use of a local exhaust system is recommended to control the dispersion of dust or aerosols[4][8].

  • Hygiene: Wash hands and face thoroughly after handling[4][7]. Do not eat, drink, or smoke when using this product[5][7]. Contaminated clothing should be removed and washed before reuse[4][7].

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place[5][6][9]. Keep it away from incompatible materials such as oxidizing agents[4][10].

Spill and Accidental Release Measures:

In the event of a spill, immediate and appropriate action is necessary to contain the chemical and protect personnel.

  • Evacuate: Evacuate personnel to a safe area and keep people away from and upwind of the spill/leak[6].

  • Ventilate: Ensure adequate ventilation[6].

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains[6].

  • Cleanup: Collect the spilled material using spark-proof tools and explosion-proof equipment and place it in a suitable, closed container for disposal[6]. Adsorb with inert absorbent material for liquid spills[10][11].

Disposal Plan:

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Chemical Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[12]. Disposal must be in accordance with local and national regulations[8].

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes before disposal[12].

First-Aid Measures

In case of exposure, follow these first-aid procedures and seek medical attention.

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately[6][12].
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water and consult a doctor[6][12].
Eye Contact Rinse with pure water for at least 15 minutes and consult a doctor[6][12].
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[6][12].

Experimental Workflow: Safe Handling of this compound

Safe Handling Workflow prep Preparation ppe Don PPE (Goggles, Gloves, Lab Coat) prep->ppe Before handling handling Chemical Handling (Well-ventilated area) ppe->handling storage Storage (Tightly closed, cool, dry) handling->storage After use disposal Waste Disposal (Follow regulations) handling->disposal For waste decon Decontamination (Clean work area, wash hands) storage->decon disposal->decon end End of Process decon->end

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-Methyloxazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-Methyloxazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.